molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No.: B1230163
CAS No.: 29483-74-7
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)aniline (CAS 20934-81-0) is a benzoxazole-based organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . This chemical serves as a valuable building block and core scaffold in advanced materials research and drug discovery. Its primary research value lies in its application as a chromophore in the development of second-order nonlinear optical (NLO) materials . Benzoxazole derivatives like this one are investigated for their ability to generate second harmonic generation (SHG), which is critical for technologies in laser modulators, optical information processing, and telecommunications . Furthermore, this aniline derivative is recognized as an important material in the development of Organic Light-Emitting Diodes (OLEDs) . The benzoxazole moiety is a privileged structure in medicinal chemistry, known to confer a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making it a key intermediate for the synthesis of novel bioactive molecules . The compound is offered with a high purity level (>99.5%) and has a melting point of 169-170 °C . This product is intended for research and manufacturing purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRWJYTYFYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404764
Record name ortho-aminophenylbenzoxazole
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29483-74-7
Record name 2-(2-Aminophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29483-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-aminophenylbenzoxazole
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Foundational & Exploratory

Synthesis of 2-(1,3-Benzoxazol-2-yl)aniline from 2-Aminophenol: A Mechanistic and Methodological Review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide-ranging pharmacological activities and applications in materials science.[1][2][3] This guide provides an in-depth technical overview of the synthesis of a specific, high-value derivative, 2-(1,3-Benzoxazol-2-yl)aniline. The core of this synthesis involves the strategic condensation of 2-aminophenol with a suitable C1 electrophilic synthon bearing a masked or revealed aniline moiety. We will explore the fundamental mechanistic principles underpinning benzoxazole ring formation, conduct a comparative analysis of key synthetic methodologies, and provide a detailed, field-proven experimental protocol. This document is designed to serve as a comprehensive resource for researchers in organic synthesis and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring.[4] This privileged structure is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5][6] Their unique photophysical characteristics also make them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

The target molecule, this compound, incorporates this potent benzoxazole core directly linked to an aniline ring. This structure presents a versatile platform for further functionalization, making it a key intermediate for building more complex molecules in pharmaceutical and agrochemical research. The primary synthetic challenge lies in the efficient construction of the benzoxazole ring via intramolecular cyclization, a process heavily dependent on the choice of reactants and reaction conditions.

Mechanistic Principles of Benzoxazole Formation

The cornerstone of benzoxazole synthesis from 2-aminophenol is the condensation with a carbonyl compound or its equivalent, followed by an intramolecular cyclodehydration reaction.[5][7] The generalized mechanism proceeds through several key stages:

  • Nucleophilic Attack: The amino group (-NH₂) of 2-aminophenol, being a stronger nucleophile than the hydroxyl group (-OH), attacks the electrophilic carbon of the reaction partner (e.g., a carboxylic acid, aldehyde, or nitrile).

  • Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate which then collapses to form a Schiff base (from an aldehyde) or an amide (from a carboxylic acid or its derivative).

  • Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed imine or amide. This step forms the five-membered oxazoline ring intermediate.

  • Aromatization: The final step involves the elimination of a water molecule (dehydration) from the oxazoline intermediate to yield the thermodynamically stable, aromatic benzoxazole ring. In cases where the intermediate is already at a lower oxidation state (e.g., from an aldehyde), an oxidation step is required to achieve aromatization.

General_Benzoxazole_Formation_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Aminophenol Intermediate Amide / Schiff Base Intermediate R1->Intermediate Nucleophilic Attack R2 Electrophile (R-COX) R2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration / Aromatization Cyclization->Dehydration -H₂O Product 2-Substituted Benzoxazole Dehydration->Product

Caption: Generalized mechanism for benzoxazole synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound specifically requires the reaction of 2-aminophenol with a synthon containing the 2-aminophenyl group. The most common precursors are 2-aminobenzoic acid or 2-aminobenzaldehyde. Each approach has distinct advantages and requires specific reaction conditions.

Method Core Reagents Typical Catalyst & Conditions Advantages Disadvantages
A: From 2-Aminobenzoic Acid 2-Aminophenol, 2-Aminobenzoic AcidPolyphosphoric Acid (PPA) at 150-220°C.[4] or Methanesulfonic Acid.[8]High-yielding, uses readily available starting materials, one-pot procedure.Requires high temperatures and strongly acidic, viscous media; work-up can be challenging.
B: From 2-Aminobenzaldehyde 2-Aminophenol, 2-AminobenzaldehydeOxidizing agent (e.g., Air, O₂, DDQ, Sulfur)[5][9]; may use metal catalyst (Cu, Ni)[10][11]; 70-130°C.Milder conditions possible compared to PPA; avoids highly corrosive acids.Requires an oxidant, which can add cost and complexity; potential for over-oxidation or side reactions.
C: From Thioamides 2-Aminophenol, 2-AminothiobenzamideTriphenylbismuth dichloride in DCE at 60°C.[12]Very mild conditions, moderate to excellent yields.[12]Thioamides are less common starting materials; organobismuth reagents can be expensive.

Detailed Experimental Protocol: PPA-Mediated Synthesis from 2-Aminobenzoic Acid

This protocol details a robust and widely cited method for synthesizing this compound using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent. The causality for this choice lies in PPA's ability to facilitate both the initial amide bond formation and the subsequent high-temperature intramolecular cyclodehydration in a single pot.

Materials & Equipment
  • Reagents: 2-Aminophenol, 2-Aminobenzoic Acid, Polyphosphoric Acid (PPA, 115% H₃PO₄ basis), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Hexane, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, thermometer, separatory funnel, rotary evaporator, glass funnel for filtration, beakers, Erlenmeyer flasks, equipment for column chromatography (silica gel).

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-aminophenol (e.g., 5.45 g, 50 mmol) and 2-aminobenzoic acid (e.g., 6.85 g, 50 mmol).

  • Addition of PPA: To the flask, carefully add polyphosphoric acid (approx. 75 g). Note: PPA is highly viscous; warming it slightly can aid in transfer.

  • Heating and Reaction: Begin stirring the mixture and heat it to 200-220°C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: The resulting acidic slurry is carefully neutralized by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. Be cautious, as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification and Characterization
  • Purification: The crude solid is purified by column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

  • Characterization: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid. The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described above.

Experimental_Workflow start Start reagents Combine Reactants: - 2-Aminophenol - 2-Aminobenzoic Acid - PPA start->reagents reaction Heat Reaction Mixture (200-220°C, 4-6h) Monitor by TLC reagents->reaction quench Cool and Quench on Crushed Ice reaction->quench neutralize Neutralize with Sat. NaHCO₃ (pH 7-8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine Dry over MgSO₄ extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end_node End characterize->end_node

Caption: Workflow for PPA-mediated synthesis.

Safety and Handling Considerations

  • 2-Aminophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Quenching and Neutralization: These steps are highly exothermic and involve significant gas evolution (CO₂). Perform them slowly, in a large container, and behind a safety shield.

Conclusion

The synthesis of this compound from 2-aminophenol is a well-established yet versatile transformation in organic chemistry. While the classical PPA-mediated condensation with 2-aminobenzoic acid remains a reliable and high-yielding method, modern approaches utilizing oxidative cyclization from aldehydes or novel catalysts offer milder and potentially greener alternatives.[5][13] The choice of synthetic route ultimately depends on substrate availability, required scale, and the laboratory's tolerance for high-temperature or oxidative conditions. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize and explore the potential of this valuable heterocyclic building block.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Dev, M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synfacts. Retrieved January 16, 2026, from [Link]

  • Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved January 16, 2026, from [Link]

  • Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Bansal, S. (2020). Recent Advances in Synthesis of Benzoxazole. Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

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  • Nguyen, T. C., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Layek, K., et al. (2019). Nickel(II) complex-assisted intramolecular cyclization of 2-aminophenol and aromatic aldehydes. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and diagnostics.[1][2][3] Its unique structural and electronic properties confer a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4] Within this important class of compounds, 2-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(2'-aminophenyl)benzoxazole, presents a particularly interesting substitution pattern, featuring a reactive primary amine on a pendant phenyl ring. This arrangement offers a valuable handle for further chemical modification, making it a key building block for the synthesis of more complex molecules and potential drug candidates.[5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound with the molecular formula C₁₃H₁₀N₂O.[5] The molecule consists of a benzoxazole ring system linked at the 2-position to an aniline moiety at the ortho position. The planarity of the benzoxazole ring system and the presence of the aminophenyl group are key determinants of its chemical reactivity and biological interactions.[5]

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound
Synonyms2-(2'-Aminophenyl)benzoxazole
CAS Number29483-74-7
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol [5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Reddish-brown solid[6]
Melting Point 104-107 °C[6]
381 K (108 °C)[5]
Solubility Soluble in ethyl acetate and dichloromethane. Crystals can be grown from a dichloromethane/acetone/methanol mixture.[5]
Calculated Density 1.328 Mg m⁻³[5]

Synthesis and Purification

The synthesis of this compound can be achieved through the condensation of a 2-aminophenol derivative with an appropriate precursor for the aminophenyl moiety. Several synthetic routes have been reported, with a common method involving the reaction of isatoic anhydride with o-aminophenol.[5][6]

Synthetic Protocol: From Isatoic Anhydride and o-Aminophenol

This protocol is based on a reported synthesis and is a reliable method for obtaining this compound in the laboratory.[5]

SynthesisWorkflow reagents Isatoic Anhydride + o-Aminophenol + ZnCl₂ in m-xylene reflux Reflux for 18 hours reagents->reflux Heat workup Rotary Evaporation (azeotrope with EtOAc/xylene) reflux->workup Cool extraction Dissolve in EtOAc Wash with 10% aq. NaCl workup->extraction purification Crystallization from Dichloromethane/Acetone/Methanol extraction->purification product This compound purification->product

Caption: A potential pathway for drug development using this compound as a starting scaffold.

Building Block in Organic Synthesis

The presence of a reactive primary amine makes this compound a valuable building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. [1]

Safety and Handling

While specific toxicity data for this compound is limited, general precautions for handling aminobenzoxazole derivatives should be followed. These compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [7] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. [7]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. [7] * If on skin: Wash with plenty of soap and water. [7] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [7]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, characterized physicochemical properties, and known antimicrobial activity make it a valuable tool for researchers. The presence of a reactive amino group provides a gateway for the development of novel derivatives with potentially enhanced biological activities. Further research into its mechanism of action and the exploration of its synthetic utility will undoubtedly lead to new discoveries and applications in drug development and materials science.

References

  • Pérez-Pérez, I., Martínez-Otero, D., Rojas-Lima, S., & López-Ruiz, H. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o99–o100. [Link]

  • Yadav, P., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. [Link]

  • SciSpace. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Kumar, A., Saini, M., & Kumar, V. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1263, 133161. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • IUCr Journals. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Retrieved from [Link]

  • MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Šlachtová, V., Pauk, K., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. [Link]

  • Wang, M., Yin, J., & Li, Y. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(6), 1255-1265. [Link]

  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

  • Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034. [Link]

  • ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Retrieved from [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Retrieved from [Link]

  • Singh, R. P., & Singh, R. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Aminophenyl)benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1992). Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate. Epilepsia, 33 Suppl 4, S13-S19. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2'-Aminophenyl)benzoxazole. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. In Microbiology. Retrieved from [Link]

  • Stara, A., Zuskova, E., & Kouba, A. (2021). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 9(11), 289. [Link]

  • Singh, S. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • Antimicrobials: Mechanism of action. (2021, April 3). [Video]. YouTube. [Link]

  • Prosser, R. S., Anderson, J. C., & Hanson, M. L. (2017). Comprehensive characterization of the acute and chronic toxicity of the neonicotinoid insecticide thiamethoxam to a suite of aquatic primary producers, invertebrates, and fish. Environmental Toxicology and Chemistry, 36(10), 2736-2748. [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • American Elements. (n.d.). Benzoxazoles. Retrieved from [Link]

  • Al-Dhfyan, A., & Al-Azmi, A. (2021). Bacterial Resistance to Antimicrobial Agents. International Journal of Molecular Sciences, 22(6), 3127. [Link]

  • MassBank. (2020). msbnk-lcsb-lu041556. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Levine, S. L., & Tjeerdema, R. S. (2015). Aminomethylphosphonic acid (AMPA) has low chronic toxicity to Daphnia magna and Pimephales promelas. Ecotoxicology and Environmental Safety, 115, 153-157. [Link]

Sources

CAS number 29483-74-7 characterization data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Novel Polychlorinated and Polyfluorinated Aromatic Compounds

A Note on the Topic: Initial analysis revealed that the provided CAS number, 29483-74-7, corresponds to the chemical 2-(2'-Aminophenyl)benzoxazole. This is a different molecular structure from the requested topic, "2-(2-chloro-4-fluorophenyl)-2-(2,4-difluorophenyl)-1,1,2-trifluoroethyl chloride." Furthermore, a comprehensive search did not yield a specific CAS number or readily available characterization data for the latter compound.

Given this discrepancy, and to provide a valuable and scientifically grounded resource for researchers in drug development, this guide will focus on the established methodologies for the synthesis and characterization of the broader class of novel polychlorinated and polyfluorinated aromatic compounds. The principles and techniques detailed herein are directly applicable to the characterization of the user-specified molecule, should it be synthesized.

Introduction

Polychlorinated and polyfluorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), are of significant interest in various fields, from materials science to pharmacology.[1][2] Their unique electronic and steric properties, imparted by the halogen substituents, can lead to desirable physicochemical and biological activities. However, these same properties can also present challenges in synthesis, purification, and characterization. This guide provides a comprehensive overview of the key experimental workflows and analytical techniques required to thoroughly characterize a newly synthesized compound from this class.

Part 1: Synthesis Strategy - The Suzuki-Miyaura Coupling

A common and effective method for synthesizing biaryl compounds, including polychlorinated and polyfluorinated variants, is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. The choice of reactants is critical for the synthesis of a molecule like the one initially proposed.

Conceptual Synthetic Pathway:

G A Aryl Boronic Acid (e.g., 2-chloro-4-fluorophenylboronic acid) F Suzuki-Miyaura Cross-Coupling A->F B Aryl Halide (e.g., a derivative of 2,4-difluorobromobenzene) B->F C Palladium Catalyst & Ligand (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Crude Product Mixture F->G Reaction H Purification (e.g., Column Chromatography) G->H Work-up I Pure Polychlorinated/Polyfluorinated Biaryl H->I Isolation

Caption: Conceptual workflow for the synthesis of a polychlorinated/polyfluorinated biaryl via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v). Add a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Part 2: A Comprehensive Characterization Workflow

Once the pure compound is isolated, a multi-technique approach is essential for unambiguous structural elucidation and purity assessment.

G cluster_0 Separation & Purity cluster_1 Structural Elucidation HPLC HPLC (Purity Assessment) Final Characterized Compound HPLC->Final Purity >95% GCMS GC-MS (Separation & Initial ID) MS High-Resolution MS (Elemental Composition) GCMS->MS NMR NMR Spectroscopy (1H, 13C, 19F) (Connectivity & Structure) NMR->Final MS->NMR IR FT-IR Spectroscopy (Functional Groups) IR->NMR Start Purified Compound Start->HPLC Start->GCMS

Caption: A comprehensive workflow for the characterization of a novel halogenated aromatic compound.

Chromatographic Analysis: Purity and Initial Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6][7] It is particularly well-suited for the analysis of PCBs and related compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a GC system equipped with a low-polarity capillary column (e.g., TG-5SilMS) coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap).[6]

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Data Analysis: Analyze the retention time and the mass fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound, especially if it has low volatility. Reversed-phase HPLC is commonly used.[8][9][10]

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector and a C18 or Phenyl-Hexyl column.[8][9]

  • Method:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Data Analysis: Integrate the peak area to determine the purity of the compound.

Parameter GC-MS HPLC
Primary Use Separation and structural identification of volatile compoundsPurity assessment and separation of non-volatile compounds
Stationary Phase Low-polarity capillary column (e.g., 5% phenyl polysiloxane)C18 or Phenyl-Hexyl bonded silica
Mobile Phase Inert gas (e.g., Helium)Acetonitrile/Water or Methanol/Water gradient
Detection Mass Spectrometry (EI)UV-Vis Absorbance

Table 1: Comparison of Chromatographic Techniques for Halogenated Aromatic Compounds.

Spectroscopic Analysis: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule. For polyfluorinated compounds, ¹⁹F NMR is indispensable.[11][12][13][14][15]

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • ¹⁹F NMR: Crucial for fluorinated compounds, providing information on the fluorine environments and their coupling with other nuclei. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[11][12][15]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. The presence of chlorine and bromine atoms results in characteristic isotopic patterns (M+2, M+4 peaks).[16][17][18]

IsotopeNatural AbundanceM+2 Peak Ratio
³⁵Cl~75.8%~3:1
³⁷Cl~24.2%
⁷⁹Br~50.7%~1:1
⁸¹Br~49.3%

Table 2: Isotopic Abundance and Expected M+2 Peak Ratios for Chlorine and Bromine.[16][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Part 3: Safety and Handling

Polychlorinated and polyfluorinated aromatic compounds, particularly PCBs, are classified as persistent organic pollutants and may be toxic.[1] Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[19][20]

  • Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19][21]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, according to institutional and regulatory guidelines for hazardous waste.[19][20]

  • Spill Management: In case of a spill, use an absorbent material like vermiculite to contain it, and clean the area with a suitable solvent such as kerosene.[19][20]

Conclusion

The characterization of novel polychlorinated and polyfluorinated aromatic compounds requires a systematic and multi-faceted analytical approach. By combining robust synthetic methods like the Suzuki-Miyaura coupling with a comprehensive workflow of chromatographic and spectroscopic techniques, researchers can unambiguously determine the structure and purity of these challenging yet valuable molecules. Adherence to strict safety protocols is paramount throughout the entire process. This guide provides the foundational knowledge for scientists and drug development professionals to confidently tackle the characterization of this important class of compounds.

References

  • Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Waters. [Link]

  • Polychlorinated Biphenyls. SafeWork SA. [Link]

  • Steps to Safe PCB Abatement Activities. US EPA. [Link]

  • Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. CROMlab. [Link]

  • Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent. [Link]

  • Polychlorinated Biphenyls (PCB) and the Workplace. Communications Workers of America. [Link]

  • Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? ATSDR - CDC Archive. [Link]

  • Safe handling of PCBs. WorkSafe WA. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]

  • Fluorine NMR. Yale University. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. University of Iowa. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. [Link]

  • Synthesis of monofluorinated polychlorinated biphenyls via Suzuki coupling followed by Sandmeyer reactions. ResearchGate. [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Semantic Scholar. [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Advanced Materials Technology. [Link]

  • Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyl, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: a systematic review and meta-analysis. PubMed Central. [Link]

  • In Silico Hazard Assessment of Ototoxicants Through Machine Learning and Computational Systems Biology. MDPI. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

  • Characterization of polychlorinated biphenyl distribution in the marine environment. Springer. [Link]

  • Polychlorinated Biphenyls Interactions with Water—Characterization Based on the Analysis of Non-Covalent Interactions and Energy Partitioning. MDPI. [Link]

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Spectroscopic analysis of 2-(1,3-Benzoxazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives

Abstract

Derivatives of this compound represent a cornerstone class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.[1] The precise characterization of these molecules is fundamental to establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. This guide provides a comprehensive, in-depth exploration of the primary spectroscopic techniques employed for the structural elucidation and characterization of these derivatives. By integrating expert insights into the causality of experimental choices with validated, step-by-step protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible and Fluorescence Spectroscopy, and Mass Spectrometry (MS), presenting a holistic analytical workflow from initial synthesis to final structural confirmation.

The Strategic Workflow of Spectroscopic Characterization

The structural elucidation of a novel this compound derivative is not a monolithic process but a systematic, multi-faceted investigation. Each spectroscopic technique provides a unique piece of the molecular puzzle. The logical progression, as outlined below, ensures a comprehensive and unambiguous characterization, starting with confirmation of molecular weight and elemental composition, followed by identification of functional groups, and culminating in the precise mapping of the atomic framework and connectivity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Syn Synthesized Derivative Pur Purification (Chromatography/Recrystallization) Syn->Pur MS Mass Spectrometry (MS) (Molecular Weight & Formula) Pur->MS IR IR Spectroscopy (Functional Groups) MS->IR Confirm Structural Elucidation & Confirmation MS->Confirm NMR NMR Spectroscopy ('H, 'C) (Connectivity & Structure) IR->NMR IR->Confirm UV UV-Vis / Fluorescence (Photophysical Properties) NMR->UV NMR->Confirm UV->Confirm

Figure 1: General workflow for the spectroscopic characterization of benzoxazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous structural determination of organic molecules like this compound derivatives.[2] It provides precise information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecular framework.

Expertise & Experience: Interpreting the Spectra

The chemical shifts in a this compound derivative are dictated by the electronic environment created by the fused heterocyclic system and the aniline moiety.

  • ¹H NMR Analysis: Protons on the aromatic rings are deshielded and typically resonate in the downfield region of the spectrum, generally between δ 6.8 and 8.8 ppm.[1][3] The protons on the benzoxazole core are influenced by the electron-withdrawing imine (-N=C-) and electron-donating ether (-O-) functionalities. The protons on the aniline ring are influenced by the electron-donating amino (-NH₂) group. The exact chemical shifts and, crucially, the coupling patterns (spin-spin splitting) are highly informative for determining the substitution patterns on either ring. The -NH₂ protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C NMR Analysis: The carbon spectrum provides complementary information. The C-2 carbon of the benzoxazole ring, situated between two heteroatoms (O and N), is significantly deshielded and represents a key diagnostic signal, often appearing around δ 163-168 ppm.[4][5] The remaining aromatic carbons appear in the typical range of δ 110-155 ppm, with their precise shifts providing further confirmation of the substitution pattern.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges observed for the core structure of this compound.

Atom Nucleus Typical Chemical Shift (δ, ppm) Notes
Benzoxazole Aromatic-H¹H7.20 - 7.80Appears as multiplets or doublets depending on substitution.[2]
Aniline Aromatic-H¹H6.85 - 8.83Influenced by the position of substituents and the amino group.[3]
Aniline -NH₂¹H4.6 - 5.5 (variable)Often a broad singlet; position is solvent and concentration-dependent.
Benzoxazole C-2¹³C162 - 169Highly deshielded due to adjacent O and N atoms.[4][5]
Benzoxazole Aromatic-C¹³C110 - 152Specific shifts depend on the substitution.
Aniline Aromatic-C¹³C115 - 150Specific shifts depend on the substitution.

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and electronic nature of substituents.

Trustworthiness: Self-Validating Experimental Protocol

A high-quality spectrum is paramount for accurate interpretation. This protocol ensures reproducibility and reliability.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative for ¹H NMR, or 15-50 mg for ¹³C NMR, into a clean, dry vial.[2]

    • Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like -NH₂.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently agitate or sonicate the vial to ensure the sample is fully dissolved.[1]

  • Sample Transfer & Referencing:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) using Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.

Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound derivatives, it serves as a crucial confirmation step, verifying the presence of the key structural motifs.

Expertise & Experience: Decoding Vibrational Frequencies

The diagnostic power of IR lies in its ability to detect the characteristic vibrations of specific bonds. For this class of compounds, the key absorptions are:

  • N-H Stretch: The aniline moiety will show characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. A primary amine (-NH₂) usually presents as two distinct bands (symmetric and asymmetric stretching).

  • C=N Stretch: The imine bond within the benzoxazole ring gives rise to a strong absorption band around 1630-1688 cm⁻¹.[3]

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1615 cm⁻¹ region confirm the presence of the aromatic rings.[3]

  • C-O-C Stretch: The ether linkage within the benzoxazole ring produces a strong, characteristic band, often around 1240 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Primary Amine (Ar-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Imine (in Benzoxazole)C=N Stretch1630 - 1688[3]
Aromatic RingsC=C Stretch1450 - 1615[3]
Aryl Ether (in Benzoxazole)C-O-C Asymmetric Stretch1230 - 1270
Trustworthiness: Self-Validating Experimental Protocol (KBr Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry, solid derivative with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.[1]

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection:

    • Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]

  • Data Analysis:

    • Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the structure.[1]

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

Many benzoxazole derivatives exhibit interesting photophysical properties, including strong UV absorption and fluorescence, making them valuable in applications like fluorescent probes and organic light-emitting diodes (OLEDs).[4][6]

Expertise & Experience: Understanding Electronic Transitions

The extended π-conjugated system spanning the benzoxazole and aniline rings allows for π → π* electronic transitions upon absorption of UV or visible light.[7] The wavelength of maximum absorption (λmax) is sensitive to the electronic nature of substituents and the polarity of the solvent.

These molecules often exhibit significant fluorescence. Upon excitation at λmax, the molecule reaches an excited state and can relax to the ground state by emitting a photon at a longer wavelength (λem). The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore.[1]

G cluster_0 S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (λmax) S1->S0 Fluorescence (λem) p1 p2 p1->p2     Stokes Shift

Figure 2: Relationship between absorption, fluorescence, and Stokes shift.

Data Presentation: Representative Photophysical Data
Derivative Type Solvent λmax (nm) λem (nm) Stokes Shift (cm⁻¹)
2-(2'-hydroxyphenyl)benzoxazoleEthanol336 - 374~470 - 600Varies
General BenzoxazolesDichloromethane~390470 - 599Varies

Data compiled from sources[6][7]. The exact values are highly dependent on the specific derivative's structure.

Trustworthiness: Self-Validating Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of the purified derivative.

    • Dissolve it in a known volume of a spectroscopic grade solvent (e.g., ethanol, DCM, chloroform) to make a stock solution of known concentration (e.g., 10⁻³ M).

    • Perform serial dilutions to obtain a final concentration suitable for measurement (typically 10⁻⁵ to 10⁻⁶ M), where absorbance is within the linear range of the instrument (ideally < 0.1 for fluorescence).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).[1]

    • Identify and record the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorophotometer.

    • Use the same sample solution prepared for UV-Vis analysis.

    • Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

    • Record the emission spectrum over a suitable range, typically starting ~10-20 nm above the excitation wavelength.

    • Identify and record the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift using the formula: Stokes Shift (cm⁻¹) = (1/λmax - 1/λem) x 10⁷.[1]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[8] Tandem MS (MS/MS) experiments provide valuable structural information through controlled fragmentation of the molecule.

Expertise & Experience: Predicting Fragmentation Pathways

When subjected to ionization (e.g., Electrospray Ionization - ESI), the this compound derivative will form a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation of this parent ion is predictable. The benzoxazole core is a relatively stable aromatic system. Fragmentation may be initiated by cleavage of bonds on substituents or the loss of small neutral molecules.

G Parent Parent Ion [M+H]⁺ (e.g., m/z 211 for C₁₃H₁₀N₂O) Frag1 Fragment A Loss of a radical or small molecule Parent->Frag1 Frag2 Fragment B Cleavage of the benzoxazole ring Parent->Frag2 Frag3 Fragment C Loss from aniline ring Parent->Frag3

Figure 3: Plausible fragmentation pathways for a this compound core.

Trustworthiness: Self-Validating Experimental Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (LC):

    • Inject the sample into an HPLC or UHPLC system.

    • Use a C18 reversed-phase column for separation.[8]

    • Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient would ramp from low to high percentage of B to elute the compound.[8]

  • Mass Spectrometric Analysis (MS):

    • The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and use it to calculate the elemental formula (HRMS).

    • Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose and confirm fragmentation pathways, which further validates the molecular structure.

Conclusion: An Integrated Approach to Certainty

The robust and unambiguous characterization of this compound derivatives is not achieved by any single technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, UV-Vis and fluorescence spectroscopy illuminate the electronic and photophysical properties, and mass spectrometry validates the molecular weight and formula. By following the expert-driven methodologies and validated protocols detailed in this guide, researchers can confidently elucidate the structures of novel derivatives, ensuring the scientific integrity required for advancements in drug development and materials science.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health (NIH). [Link]

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UV-Vis absorption and fluorescence emission spectra of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 2-(1,3-Benzoxazol-2-yl)aniline

Abstract

This compound is a heterocyclic aromatic compound featuring a benzoxazole core linked to an aniline moiety. This structure confers unique photophysical properties, making it a molecule of significant interest in medicinal chemistry, materials science, and drug development.[1] This guide provides a comprehensive exploration of its ultraviolet-visible (UV-Vis) absorption and fluorescence emission characteristics. We will delve into the fundamental principles of these spectroscopic techniques, present detailed experimental protocols for accurate characterization, analyze the spectral profile of the molecule, and discuss the influence of environmental factors such as solvent polarity. Finally, we will explore the potential applications stemming from its distinct optical properties. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of the spectroscopic behavior of benzoxazole derivatives.

Introduction to Spectroscopic Characterization

The analysis of how a molecule interacts with light is fundamental to understanding its electronic structure and potential applications. UV-Vis spectroscopy and fluorescence spectroscopy are two powerful, complementary techniques that provide a window into these properties.[2]

  • UV-Visible (UV-Vis) Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[3] When a molecule absorbs a photon of a specific energy, an electron is promoted from a lower energy ground state to a higher energy excited state. For conjugated aromatic systems like this compound, these absorptions typically correspond to π → π* electronic transitions.[4] The resulting spectrum is a plot of absorbance versus wavelength, with the peak absorbance wavelength (λmax) being a key characteristic of the molecule.[3]

  • Fluorescence Spectroscopy investigates the light emitted by a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax and return to the ground state by emitting a photon. This emitted light, or fluorescence, is always of a lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift . Fluorescence is an inherently more sensitive technique than absorption, making it ideal for detecting molecules at very low concentrations.[2]

By combining these techniques, we can construct a detailed photophysical profile of this compound, which is crucial for harnessing its capabilities in various advanced applications.

Experimental Workflow for Spectroscopic Analysis

Achieving reliable and reproducible spectroscopic data hinges on meticulous experimental procedure. The following sections outline the standardized protocols for acquiring UV-Vis absorption and fluorescence emission spectra.

General Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing a novel compound using both UV-Vis and fluorescence spectroscopy.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Emission cluster_analysis Data Analysis prep Synthesize & Purify This compound dissolve Dissolve in Spectroscopic Grade Solvent (e.g., DMSO, EtOH) prep->dissolve series Prepare Serial Dilutions (if required for quantification) dissolve->series uv_blank Baseline Correction (Run blank with pure solvent) series->uv_blank fl_ex Determine Optimal λex (Run excitation scan) series->fl_ex uv_setup Instrument Setup (Warm-up, Set Wavelength Range) uv_setup->uv_blank uv_measure Measure Sample Absorbance (Determine λmax) uv_blank->uv_measure analyze Calculate Stokes Shift (λem - λabs) Determine Quantum Yield (optional) uv_measure->analyze fl_setup Instrument Setup (Select Excitation Source) fl_setup->fl_ex fl_measure Measure Emission Spectrum (Scan at 90°, Determine λem) fl_ex->fl_measure fl_measure->analyze

Caption: General workflow for spectroscopic characterization.

Protocol for UV-Vis Absorption Spectroscopy
  • Instrument Preparation: Turn on the UV-Vis spectrophotometer, including both the deuterium and tungsten lamps, and allow it to warm up for at least 20 minutes to ensure lamp stability.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile). The solvent must be transparent in the wavelength range of interest.

    • Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Cuvette Handling:

    • Use a matched pair of quartz cuvettes, as glass or plastic cuvettes absorb UV light.

    • Clean the cuvettes thoroughly with the solvent to be used.

    • Fill one cuvette (the "blank") approximately three-quarters full with the pure solvent.[5] Fill the second cuvette with the sample solution.

    • Wipe the two transparent optical faces of the cuvettes with a lint-free tissue (e.g., Kimwipes) to remove fingerprints and smudges.[6]

  • Measurement:

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from the subsequent sample measurement.[5]

    • Replace the blank with the sample cuvette, ensuring the transparent faces are aligned with the light path.

    • Run the scan over the desired wavelength range (e.g., 200–500 nm).

    • Identify and record the wavelength of maximum absorbance (λmax).

Protocol for Fluorescence Spectroscopy
  • Instrument Preparation: Power on the spectrofluorometer and its excitation source (typically a Xenon arc lamp).

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. Concentrations for fluorescence are typically 10-100 times lower than for UV-Vis due to the technique's high sensitivity.[2] High concentrations can lead to inner filter effects and reabsorption, which distort the emission spectrum.

  • Cuvette Handling: Use a four-sided transparent quartz fluorescence cuvette to allow for light detection at a 90-degree angle to the excitation beam, which minimizes interference from transmitted light.[2][6]

  • Measurement:

    • First, determine the optimal excitation wavelength (λex) by setting an emission wavelength (typically estimated from the UV-Vis λmax) and scanning a range of excitation wavelengths. The peak of this excitation spectrum is the optimal λex.

    • Set the instrument's excitation monochromator to the determined λex.

    • Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to record the fluorescence emission spectrum.

    • Identify and record the wavelength of maximum emission intensity (λem).

Photophysical Profile of this compound

The conjugated system formed by the benzoxazole and aniline rings dictates the compound's electronic and optical properties.

Jablonski Diagram of Absorption and Fluorescence

The processes of absorption and fluorescence are best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_S0 cluster_S1 S0_label S₀ (Ground State) S1_label S₁ (First Excited Singlet State) S0 v=0 S0_v1 v=1 S1_v2 v=2 S0->S1_v2 Absorption (UV-Vis) (fs) S0_v2 v=2 S1 v=0 S1->S0_v1 Fluorescence (ns) S1_v1 v=1 S1_v2->S1 Vibrational Relaxation (ps) G start Prepare Stock Solution in a non-polar solvent (e.g., Toluene) solvents Select a Series of Solvents with Increasing Polarity (e.g., Toluene, CHCl₃, THF, ACN, EtOH, H₂O) start->solvents measure For Each Solvent: 1. Prepare identical, dilute sample 2. Record UV-Vis Spectrum (λabs) 3. Record Fluorescence Spectrum (λem) solvents->measure plot Plot λabs and λem vs. Solvent Polarity Function (e.g., Lippert-Mataga plot) measure->plot analyze Analyze Spectral Shifts: - Red shift (bathochromic)? - Blue shift (hypsochromic)? - Correlate with solvent properties plot->analyze conclude Conclude on the nature of the excited state (e.g., ICT character) analyze->conclude

Caption: Logical workflow for a solvatochromism study.

Potential Applications

The distinct photophysical properties of this compound and its derivatives make them promising candidates for several high-value applications:

  • Chemical Sensors: The sensitivity of their fluorescence to the local environment (polarity, pH, metal ions) allows for their use as fluorescent probes and sensors. [7][8]* Organic Electronics: As highly fluorescent and photostable heterocyclic compounds, they are explored as emitter materials in Organic Light-Emitting Diodes (OLEDs) for displays and lighting. [1][9]* Biological Imaging: Their ability to fluoresce in the visible range makes them suitable for use as fluorescent labels for biomolecules or as probes for cellular imaging. [10]* Organic UV Filters: The strong absorption in the UVA range suggests potential applications as photostable organic UV filters in sunscreens and other photoprotective materials.

Conclusion

This compound is a fluorophore with a rich and informative spectroscopic profile. Its strong UV absorption and visible fluorescence emission are governed by the electronic properties of its conjugated benzoxazole-aniline structure. The protocols and principles outlined in this guide provide a robust framework for the accurate characterization of this molecule and its derivatives. A thorough understanding of its photophysical behavior, particularly its response to environmental factors like solvent polarity, is paramount for unlocking its full potential in the development of novel sensors, advanced materials, and biomedical tools.

References

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  • Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link] [Note: Specific URL from search result was not a direct link to a paper, using base domain as placeholder]

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  • ResearchGate. (2025, August 10). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]o[2][6]xazole derivatives and their antimicrobial activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl. Retrieved from [Link]

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  • ResearchGate. (n.d.). Absorbance and fluorescence properties of aniline derivative in various solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, optical properties, and solvatochromism of highly fluorescent benzotriazolyl vinyl aniline based D-π-A fluorophores. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023, March 16). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-(1,3-Benzoxazol-2-yl)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1,3-Benzoxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document establishes a foundational understanding based on first principles of chemical structure and polarity. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical framework to predict solubility behavior and the practical methodology to validate these predictions empirically.

Introduction: The Critical Role of Solubility

This compound (CAS No. 20934-81-0) is a member of the benzoxazole class of heterocyclic compounds. Benzoxazoles are recognized as privileged structures in drug discovery, forming the core of molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties[1][2][3]. The efficacy of any biologically active compound is fundamentally linked to its physicochemical properties, among which solubility is paramount.

Determining a compound's solubility is an essential, early-stage step in the drug discovery and development process.[4][5] Poor solubility can lead to significant challenges, including:

  • Unreliable results in in vitro screening assays.[4][5]

  • Poor absorption and low bioavailability for in vivo studies.[4]

  • Difficulties in formulation and manufacturing.

This guide provides the necessary theoretical and practical framework for researchers to thoroughly characterize the solubility profile of this compound, enabling its effective use in further research and development.

Molecular Structure and Theoretical Solubility Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7] To predict the solubility of this compound, we must first analyze its molecular structure.

Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₀N₂O[8]

  • Molecular Weight: 210.24 g/mol [8]

  • Melting Point: 207-210 °C[8]

  • Structure:

    
    (A representative image of the chemical structure would be placed here in a full document)
    

Structural Analysis:

  • Polar Moieties: The molecule possesses several polar features that can engage in favorable interactions with polar solvents. These include the primary amine group (-NH₂), which can act as a hydrogen bond donor and acceptor, and the benzoxazole ring system containing both a nitrogen and an oxygen atom, which are effective hydrogen bond acceptors.[9]

  • Non-Polar Moieties: The structure is dominated by two fused benzene rings and an additional phenyl ring. These aromatic systems are non-polar and hydrophobic, contributing to solubility in non-polar organic solvents through London dispersion forces.[7]

The overall solubility of this compound in a given solvent will be determined by the balance between these polar and non-polar characteristics.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. The compound's significant polarity, conferred by the amine and benzoxazole moieties, suggests good solubility in polar solvents. However, its large, non-polar aromatic surface area will also allow for solubility in less polar environments.

Solvent Class Solvent Example Predicted Solubility Justification
Non-Polar Hexane, TolueneLow to Moderate The large aromatic system allows for some interaction via London dispersion forces, but the lack of solvent polarity will not effectively solvate the polar -NH₂ and benzoxazole groups. Solubility in toluene is expected to be higher than in hexane due to pi-pi stacking interactions.
Polar Aprotic Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High These solvents can engage in dipole-dipole interactions. Solvents like DMSO and DMF are highly polar and excellent hydrogen bond acceptors, which should effectively solvate the molecule, leading to high solubility. DCM and Acetone, being moderately polar, are also expected to be effective solvents.
Polar Protic Methanol, EthanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine group and the benzoxazole ring. Solubility may be slightly lower than in premier polar aprotic solvents if the energetic cost of disrupting the solvent's own hydrogen-bonding network is high.
Aqueous WaterVery Low Despite the presence of hydrogen bonding groups, the large, hydrophobic carbon skeleton will dominate, making the molecule largely insoluble in water.[7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[10][11] The following protocol provides a robust, self-validating system for obtaining accurate solubility data.

Rationale of the Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. By agitating this mixture for an extended period at a constant temperature, equilibrium is ensured. The concentration of the solute in the clarified supernatant is then measured, representing the solubility limit.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). Use this stock to prepare a series of calibration standards via serial dilution to construct a calibration curve for HPLC or UV-Vis analysis. This step is critical for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve (e.g., 5-10 mg) is typically sufficient for an initial run with 1-2 mL of solvent.

    • Record the exact mass of the compound added.

    • Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm).

    • Causality: Agitation ensures a consistent renewal of the solvent layer at the solid-liquid interface, accelerating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.[12]

    • Equilibrate for a minimum of 24 to 48 hours. This extended time is necessary to ensure true thermodynamic equilibrium is reached, especially for poorly soluble compounds.[5]

  • Sample Clarification:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours at the same constant temperature to allow the excess solid to sediment.

    • Causality: This step minimizes the amount of solid that needs to be removed by filtration or centrifugation.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

    • Trustworthiness: Filtration or centrifugation is a critical, self-validating step to ensure that no undissolved microparticles are carried over, which would artificially inflate the measured concentration.

  • Quantification:

    • Accurately dilute the clear, filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your pre-determined calibration curve. The dilution factor must be recorded precisely.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_quant Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Sedimentation C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Filtrate E->F G 7. Analyze via HPLC/UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

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A Technical Guide to the Benzoxazole Core: From 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, has been a subject of intense scientific scrutiny for over a century.[1] Its journey, from initial synthesis in the late 19th century to its current status as a cornerstone of medicinal chemistry, is marked by innovations in synthesis and the discovery of a vast spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of benzoxazole-containing compounds. We will detail key synthetic methodologies with validated experimental protocols, highlight significant naturally occurring and synthetic derivatives, and summarize their quantitative biological data. Furthermore, this guide visualizes the intricate signaling pathways and synthetic workflows, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to a 1,3-oxazole ring.[2][3] Its molecular formula is C₇H₅NO.[4][5] The planar, aromatic nature of the benzoxazole ring system imparts relative stability, yet it possesses reactive sites that allow for functionalization, making it a versatile building block for synthesizing more complex, bioactive structures.[1][4][6]

In medicinal chemistry, the benzoxazole moiety is recognized as a "privileged scaffold." This term denotes a structural framework that can bind to multiple, diverse biological targets with high affinity, leading to a wide array of pharmacological activities.[1] This versatility has propelled the development of a vast library of benzoxazole derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, among others.[6][7][8] The ability of the benzoxazole core to act as a bioisostere for natural purine bases like guanine and adenine allows it to interact effectively with biological macromolecules, further cementing its importance in drug design.[7]

The Historical Trajectory: Discovery and Key Milestones

The history of heterocyclic compounds began to flourish in the mid-19th century as organic chemistry advanced.[2] While the precise first synthesis is a subject of historical nuance, the foundational chemistry enabling the construction of the benzoxazole ring was established during this era. The most fundamental and enduring approach involves the reaction of o-aminophenols with carboxylic acids or their derivatives, a strategy that has been refined over more than a century.

The initial recognition of benzoxazoles as valuable chemical entities was primarily academic. However, as the 20th century progressed, their potential as functional molecules became apparent. They found early applications as optical brighteners in laundry detergents due to their fluorescent properties.[4] The latter half of the 20th century saw a paradigm shift, as systematic screening and rational drug design unveiled the profound biological potential of benzoxazole derivatives. This led to an explosion of research focused on synthesizing and evaluating novel compounds for therapeutic use, culminating in the approval of several benzoxazole-containing drugs for a range of diseases.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of the benzoxazole core is a well-established field in organic chemistry, with the condensation of o-aminophenol with a one-carbon electrophile being the most common strategy.[9] This typically involves cyclization followed by dehydration or oxidation.[9]

Foundational Synthetic Methodologies

The classical approaches utilize readily available starting materials and have been the workhorses of benzoxazole synthesis for decades.

  • From Carboxylic Acids: The direct condensation of an o-aminophenol with a carboxylic acid is a straightforward and widely used method.[9] The reaction is typically performed at high temperatures, often with a catalyst or dehydrating agent like Polyphosphoric Acid (PPA), which serves as both a solvent and a catalyst to drive the cyclization.[2][9]

  • From Aldehydes: The reaction with aldehydes proceeds in a two-step sequence. First, the o-aminophenol and aldehyde form a Schiff base intermediate. This is followed by an oxidative cyclization to yield the 2-substituted benzoxazole.[2][9] Various oxidizing agents, such as manganese(III) acetate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be employed for this step.[9]

  • From Acyl Chlorides: As highly reactive electrophiles, acyl chlorides offer a milder alternative to carboxylic acids. The reaction with o-aminophenol first forms an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[9] This method is particularly advantageous for substrates that are sensitive to the high temperatures required in the PPA method.[9]

The general workflow for these foundational syntheses can be visualized as follows:

Caption: General workflow for foundational benzoxazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA

This protocol describes a trustworthy and self-validating method for synthesizing a classic 2-substituted benzoxazole. The causality is clear: PPA acts as a Brønsted acid catalyst and a powerful dehydrating agent, facilitating the condensation and subsequent cyclodehydration in a one-pot reaction.

Materials:

  • o-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzoic Acid (1.1 mmol, 134.3 mg)

  • Polyphosphoric Acid (PPA) (~5 g)

  • Sodium Bicarbonate (NaHCO₃) solution (10% w/v)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol and benzoic acid.

  • Catalyst Addition: Carefully add polyphosphoric acid (~5 g) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to approximately 80-90 °C, pour the reaction mixture slowly and carefully onto crushed ice (~50 g) in a beaker with constant stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding 10% sodium bicarbonate solution until the pH is ~7-8. A solid precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The resulting crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole as a crystalline solid.[9]

Modern Synthetic Advances

While classical methods are robust, modern chemistry has introduced more efficient, milder, and environmentally friendly alternatives.

Synthetic StrategyCatalyst/ConditionKey AdvantagesReference
Catalytic Condensation Samarium triflate in waterGreen, reusable catalyst, mild conditions.[10]
Metal-Catalyzed Cyclization Copper(I) iodide (CuI)High efficiency for various substrates.[11]
Microwave-Assisted Synthesis Propylphosphonic anhydrideRapid reaction times, improved yields.[11]
Ultrasound-Assisted Synthesis Magnetic Ionic Liquid (LAIL@MNP)Solvent-free, fast (30 min), high yields.[12]
Green Synthesis TiCl₃OTf in ethanolAmbient temperature, high yields.[11]

These modern techniques often offer benefits such as reduced reaction times, lower energy consumption, and the avoidance of harsh reagents, aligning with the principles of green chemistry.[12]

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The benzoxazole core is a prolific pharmacophore, integral to numerous compounds with a wide spectrum of therapeutic applications.[7][8]

Spectrum of Biological Activities

The structural versatility of the benzoxazole ring allows for fine-tuning of its physicochemical properties, leading to interactions with a diverse range of biological targets.

Pharmacological ActivityExample Compound ClassMechanism/Target (if known)References
Anticancer Substituted 2-arylbenzoxazolesTopoisomerase inhibition, apoptosis induction[5][7]
Antimicrobial 2-AminobenzoxazolesDisruption of cell wall synthesis or DNA replication[8][13]
Anti-inflammatory Flunoxaprofen, BenoxaprofenCyclooxygenase (COX) enzyme inhibition[2][4]
Antiviral Various derivativesInhibition of viral replication enzymes[6][7]
Antifungal Oxazolo(4,5-b)pyridinesInhibition of fungal cell growth[4]
Antitubercular Benzoxazole-based compoundsInhibition of specific mycobacterial enzymes[6][7]
5-HT₃ Antagonist 2-Substituted benzoxazole carboxamidesBlocks serotonin 5-HT₃ receptors[14]
FDA-Approved Drugs Containing the Benzoxazole Core

The clinical success of benzoxazole-based compounds validates their importance in medicine. Several have received FDA approval and are used to treat a variety of conditions.

  • Tafamidis: Used for the treatment of transthyretin-related amyloidosis. It acts as a kinetic stabilizer of the transthyretin protein, preventing its dissociation into amyloidogenic monomers.

  • Flunoxaprofen: A nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes.[4]

  • Benoxaprofen: Another NSAID with anti-inflammatory, analgesic, and antipyretic properties.[15]

  • Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.[16]

Mechanism of Action: Benzoxazoles as Anticancer Agents

Many 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity. One of the key mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->PI3K Inhibits Benzoxazole->Akt Inhibits Benzoxazole->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by anticancer benzoxazoles.

By inhibiting key kinases like PI3K, Akt, and mTOR, these benzoxazole compounds can block downstream signaling, thereby halting cell proliferation and reactivating the apoptotic machinery in cancer cells.

Conclusion and Future Outlook

From its humble beginnings in 19th-century organic chemistry, the benzoxazole scaffold has evolved into a molecule of immense significance.[1][2] Its journey highlights the synergy between synthetic innovation and biological discovery. The development of robust, efficient, and green synthetic methodologies continues to expand the accessible chemical space for novel benzoxazole derivatives.[3][12]

The future of benzoxazole research remains bright. The privileged nature of the scaffold ensures its continued exploration in the quest for new therapeutics against a wide range of diseases, from cancer to infectious agents and neurological disorders.[5][14] As our understanding of disease biology deepens, the rational design of next-generation benzoxazole compounds, potentially with enhanced target specificity and reduced toxicity, will undoubtedly play a pivotal role in the future of medicine.

References

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Topic: Theoretical Studies on the Electronic Properties of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic properties of 2-(1,3-Benzoxazol-2-yl)aniline. This molecule, featuring a benzoxazole core linked to an aniline moiety, is of significant interest due to the prevalence of these scaffolds in medicinal chemistry and materials science.[1][2] Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. We present a self-validating, step-by-step computational protocol, summarize key quantitative data, and use visualizations to illustrate complex concepts, offering a robust framework for the rational design of novel benzoxazole derivatives.

Introduction: The Significance of this compound

The benzoxazole ring system is a privileged heterocyclic scaffold renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Similarly, the aniline fragment is a fundamental building block in a vast number of pharmaceuticals and functional materials. The conjugation of these two moieties in this compound creates a molecule with a unique electronic architecture that dictates its chemical behavior and potential utility.

Theoretical and computational studies provide indispensable insights that complement experimental work.[3] By modeling the molecule at the quantum level, we can predict its properties with high accuracy, offering a cost-effective and efficient means to:

  • Understand structure-activity relationships.

  • Identify reactive sites for chemical modification.

  • Predict photophysical properties for applications in organic electronics.[4]

  • Guide the synthesis of new derivatives with enhanced therapeutic or material properties.

This guide serves as a detailed manual on the theoretical approaches used to comprehensively characterize the electronic landscape of this important molecule.

Core Theoretical Methodologies

The theoretical investigation of organic molecules like this compound relies on a suite of robust computational chemistry techniques. The choice of method is critical for balancing computational accuracy with efficiency.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the cornerstone for determining the electronic ground-state properties and optimized geometry of molecules.[3] It offers a superior balance of accuracy and computational cost compared to other methods. The causality for its selection lies in its ability to accurately model electron correlation effects, which are crucial for describing conjugated π-systems present in the target molecule.

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and validated choice for ground-state calculations of organic molecules, known for its reliability in predicting geometries and electronic properties.[4][5][6]

  • Basis Set Selection: The 6-311++G(d,p) basis set is frequently chosen. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on all atoms, which are essential for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.[4][7]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the photophysical properties, such as UV-visible absorption spectra, Time-Dependent DFT (TD-DFT) is the standard method.[3] It is used to calculate the electronic excited states, providing information on the energy and nature of electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Computational Workflow: A Self-Validating Protocol

This protocol describes a reproducible, step-by-step methodology for the theoretical analysis of this compound, ensuring the trustworthiness and integrity of the generated data. All calculations are typically performed using a computational chemistry software package like Gaussian.

  • Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D coordinate file.

  • Geometry Optimization: A full geometry optimization is performed in the ground state using DFT with the B3LYP functional and 6-311++G(d,p) basis set.[8] This step locates the minimum energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the core electronic properties:

    • Frontier Molecular Orbitals (HOMO and LUMO energies).

    • Molecular Electrostatic Potential (MEP).

    • Mulliken atomic charges.[9]

  • Excited State Calculation (Optional): If photophysical properties are of interest, TD-DFT calculations are performed to predict the UV-Vis absorption spectrum.

G Start 1. Initial 3D Structure Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Props 4. Electronic Property Calculation (HOMO, LUMO, MEP, Charges) Freq->Props End 5. Data Analysis Props->End

Computational analysis workflow.

Analysis of Electronic Properties

The following sections detail the key electronic properties of this compound derived from the computational protocol.

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the most stable 3D structure of the molecule. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which influence the molecule's overall electronic conjugation and shape. The planarity between the benzoxazole and aniline rings is a key determinant of the extent of π-electron delocalization.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[10] Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[7]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[7][9] Conversely, a small gap suggests the molecule is more reactive.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  ΔE = E_LUMO - E_HOMO  (Electron Excitation)

HOMO-LUMO energy gap concept.

For this compound, the HOMO is typically localized over the electron-rich aniline ring, while the LUMO is distributed across the electron-accepting benzoxazole moiety. This spatial separation is characteristic of a molecule with charge-transfer capabilities.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[10] It allows for the immediate identification of electron-rich and electron-poor regions, providing a guide to intermolecular interactions and chemical reactivity.[6][11]

  • Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around the nitrogen and oxygen atoms). These are the most likely sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around the hydrogen atoms of the amine group). These are favorable sites for nucleophilic attack.

  • Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound typically shows a significant negative potential around the benzoxazole oxygen and nitrogen atoms and the aniline nitrogen, highlighting these as key centers for hydrogen bonding and electrophilic interactions.

Quantitative Electronic Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.[6][9]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2The power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic nature of a molecule.

Data in the table is based on established theoretical chemistry principles.[6][9]

These descriptors provide a quantitative basis for comparing the reactivity of different benzoxazole derivatives, aiding in the design of molecules with specific electronic profiles.

Conclusion and Future Directions

Theoretical studies provide a powerful and predictive framework for understanding the electronic properties of this compound. Through the application of DFT and related methods, we can accurately model its geometry, frontier molecular orbitals, and charge distribution. This in-depth analysis reveals that the molecule possesses distinct electron-rich and electron-poor regions, governed by the interplay between the aniline donor and benzoxazole acceptor moieties. The calculated HOMO-LUMO gap and global reactivity descriptors offer quantitative measures of its stability and reactivity.

The insights gained from these computational investigations are invaluable for the rational design of new derivatives for applications in drug discovery and materials science. By systematically modifying the molecular structure and theoretically predicting the resulting electronic properties, researchers can efficiently screen candidates and prioritize synthetic efforts toward compounds with optimized characteristics.

References

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022).
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (2023). ResearchGate. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. Available at: [Link]

  • Electrostatic potential maps (plotted on an isodensity surface = 0.02/a.u 3 ) for BZ (a, f), ANI (b, g), ONA (c, h), MNA (d, i), and PNA (e, j) molecules analyzed in Tables 1, 2, 3, 4, and 5. ResearchGate. Available at: [Link]

  • Theoretical description of the electronic properties and intrinsic chemical reactivity of organic compounds derived from 1,3-Benzoxazole. (2020). ResearchGate. Available at: [Link]

  • Theoretical description of the electronic properties and intrinsic chemical reactivity of organic compounds derived from 1,3-Benzoxazole. (2020). Semantic Scholar. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. (2021). PubMed Central. Available at: [Link]

  • 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). PubMed Central. Available at: [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2024). MDPI. Available at: [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. (2020). PubMed Central. Available at: [Link]

  • Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. (2018). Physical Chemistry Research. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Available at: [Link]

  • Calculated molecular electrostatic potential maps for aniline (a) and sulfaguanidine (b). Different colors indicate different electronegative regions. ResearchGate. Available at: [Link]

  • Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. (2014). ResearchGate. Available at: [Link]

  • HOMO–LUMO plots of structures of the compounds 1 and 2. ResearchGate. Available at: [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and p-Isopropylaniline. (2020). ThaiJo. Available at: [Link]

  • 2-(1,3-Benzothiazol-2-yl)aniline. PubChem. Available at: [Link]

  • Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. Available at: [Link]

  • Example 2: RESP charge fitting of aniline. ParaMol 1.1.0 documentation. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in the fields of medicinal chemistry and materials science.[1] This privileged heterocyclic scaffold, consisting of a fused benzene and oxazole ring, is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the benzoxazole core allows for extensive functionalization, particularly at the 2-position, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthetic strategies for preparing 2-substituted benzoxazoles, with a practical focus on methodologies starting from the readily available precursor, o-aminophenol. We will delve into core synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols for key reactions, illustrating the underlying reaction mechanisms and workflows.

Core Synthetic Methodologies from o-Aminophenol

The construction of the benzoxazole ring system from o-aminophenol generally involves a condensation reaction with an electrophile that provides a single carbon atom, followed by cyclization.[1][6] The most prevalent and versatile methods employ carboxylic acids, aldehydes, and acyl chlorides as the source of this carbon atom.

From Carboxylic Acids: The Direct Condensation Approach

The direct condensation of o-aminophenol with carboxylic acids is a robust and widely utilized method for synthesizing 2-substituted benzoxazoles.[1] This reaction is typically performed at elevated temperatures, often in the presence of a dehydrating agent or a catalyst to drive the cyclization.[7][8] Polyphosphoric acid (PPA) is a frequently used medium that serves as both a solvent and a dehydrating agent.

Mechanism Insight: The reaction proceeds through an initial acylation of the amino group of o-aminophenol by the carboxylic acid to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, facilitated by the acidic conditions and heat, leads to the formation of the benzoxazole ring via dehydration.

From Aldehydes: Oxidative Cyclization

The reaction of o-aminophenol with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles.[1] This process occurs in a two-step sequence: the initial formation of a Schiff base (an imine), followed by an oxidative cyclization to furnish the final benzoxazole product. A variety of oxidizing agents can be employed for this transformation.[9][10][11]

Mechanism Insight: The nucleophilic amino group of o-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base. The subsequent step involves an intramolecular cyclization of the Schiff base, followed by oxidation to aromatize the oxazole ring.

From Acyl Chlorides: A Milder Alternative

Acyl chlorides offer a highly reactive alternative for the synthesis of benzoxazoles, often allowing for milder reaction conditions compared to the carboxylic acid route.[1] The reaction typically proceeds smoothly at room temperature or with gentle heating.

Mechanism Insight: The reaction begins with the rapid acylation of the amino group of o-aminophenol by the acyl chloride to form an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization to yield the benzoxazole. This method is particularly advantageous for substrates that may be sensitive to the high temperatures required in other methods.[1]

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logistics, the following diagrams illustrate the core reaction mechanisms and a general experimental workflow.

G cluster_0 Reaction with Carboxylic Acid cluster_1 Reaction with Aldehyde cluster_2 Reaction with Acyl Chloride o-Aminophenol_A o-Aminophenol Intermediate_A o-Hydroxyamide Intermediate o-Aminophenol_A->Intermediate_A + R-COOH - H2O Carboxylic_Acid R-COOH Benzoxazole_A 2-Substituted Benzoxazole Intermediate_A->Benzoxazole_A Cyclization - H2O o-Aminophenol_B o-Aminophenol Intermediate_B Schiff Base Intermediate o-Aminophenol_B->Intermediate_B + R-CHO - H2O Aldehyde R-CHO Benzoxazole_B 2-Substituted Benzoxazole Intermediate_B->Benzoxazole_B Oxidative Cyclization o-Aminophenol_C o-Aminophenol Intermediate_C o-Hydroxyamide Intermediate o-Aminophenol_C->Intermediate_C + R-COCl - HCl Acyl_Chloride R-COCl Benzoxazole_C 2-Substituted Benzoxazole Intermediate_C->Benzoxazole_C Cyclization

Caption: Core reaction mechanisms for benzoxazole synthesis.

G Start Start: Starting Materials (o-Aminophenol & Electrophile) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Final_Product Final Product: 2-Substituted Benzoxazole Characterization->Final_Product

Caption: General experimental workflow for synthesis.

Quantitative Data Summary

The choice of synthetic route can significantly influence reaction yields and conditions. The following tables provide a comparative summary of quantitative data for the synthesis of various 2-substituted benzoxazoles from o-aminophenol.

Table 1: Synthesis via Condensation with Carboxylic Acids

Entry Carboxylic Acid Catalyst/Conditions Yield (%) Reference
1 Benzoic Acid PPA, 180-200 °C 85-95 [1]
2 Acetic Acid PPA, 160 °C 80-90 [1]
3 4-Nitrobenzoic Acid PPA, 200 °C 88 [12][7]

| 4 | Phenylacetic Acid | MeSO₃H, 100 °C | 92 |[8] |

Table 2: Synthesis via Oxidative Cyclization with Aldehydes

Entry Aldehyde Catalyst/Oxidant Yield (%) Reference
1 Benzaldehyde Cu(OAc)₂·H₂O 85-95 [10]
2 4-Chlorobenzaldehyde TiO₂–ZrO₂ 91 [6]
3 4-Methoxybenzaldehyde Cu₂O 92 [6]

| 4 | Cinnamaldehyde | Elemental Sulfur | 85 |[11] |

Table 3: Synthesis via Acylation with Acyl Chlorides

Entry Acyl Chloride Conditions Yield (%) Reference
1 Benzoyl Chloride Dioxane, MeSO₃H, 100 °C 94 [8]
2 Acetyl Chloride Pyridine, 0 °C to RT 90-95 [1]
3 4-Nitrobenzoyl Chloride Dioxane, MeSO₃H, 100 °C 96 [8]

| 4 | Cyclohexanecarbonyl Chloride | Dioxane, MeSO₃H, 100 °C | 91 |[8] |

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of a representative 2-substituted benzoxazole using each of the core methodologies.

Protocol 1: Synthesis of 2-Phenylbenzoxazole from Benzoic Acid and o-Aminophenol
  • Materials:

    • Benzoic acid (1.22 g, 10 mmol)

    • o-Aminophenol (1.09 g, 10 mmol)

    • Polyphosphoric acid (PPA) (40 g)

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid and o-aminophenol.[1]

    • Carefully add polyphosphoric acid to the flask.[1]

    • Heat the reaction mixture to 180-200 °C and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.[1]

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford 2-phenylbenzoxazole as a white solid.

Protocol 2: Synthesis of 2-Phenylbenzoxazole from Benzaldehyde and o-Aminophenol
  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • o-Aminophenol (1.09 g, 10 mmol)

    • Copper(II) acetate monohydrate (0.2 g, 1 mmol)

    • Methanol (50 mL)

    • Dichloromethane

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of o-aminophenol in methanol, add benzaldehyde and copper(II) acetate monohydrate.[10]

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • To the residue, add water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylbenzoxazole.

Protocol 3: Synthesis of 2-Phenylbenzoxazole from Benzoyl Chloride and o-Aminophenol
  • Materials:

    • Benzoyl chloride (1.41 g, 10 mmol)

    • o-Aminophenol (1.09 g, 10 mmol)

    • Dioxane (20 mL)

    • Methanesulfonic acid (MeSO₃H) (2.9 g, 30 mmol)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of o-aminophenol in dioxane, add benzoyl chloride followed by methanesulfonic acid.[8]

    • Stir the resulting mixture at 100 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).[8]

    • Remove the dioxane by rotary evaporation under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[8]

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford 2-phenylbenzoxazole.

Conclusion and Future Outlook

The synthesis of 2-substituted benzoxazoles from o-aminophenol is a well-established and versatile area of organic chemistry. The choice of methodology—be it direct condensation with carboxylic acids, oxidative cyclization with aldehydes, or acylation with acyl chlorides—depends on the desired substitution pattern, substrate sensitivity, and available laboratory resources. The ongoing development of novel catalytic systems, including the use of nanocatalysts and ionic liquids, continues to push the boundaries of efficiency and sustainability in benzoxazole synthesis.[6][9][13] These advancements promise to further facilitate the discovery and development of new benzoxazole-based therapeutics and functional materials.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Retrieved January 16, 2026, from [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654–24681. [Link]

  • Koyanagi, A., Murata, Y., Hayakawa, S., Matsumura, M., & Yasuike, S. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386–1394. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Chen, G.-F., Shen, H.-D., Zhang, L.-Y., Li, H.-Y., Lan, R.-J., Chen, B.-H., Li, J.-T., & Hu, Q.-H. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180–187. [Link]

  • A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sulfur‐Promoted Synthesis of Benzoxazoles from 2‐Aminophenols and Aldehydes. (2020). Asian Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. Retrieved January 16, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2004). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2019). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols for 2-(1,3-Benzoxazol-2-yl)aniline: A Novel Fluorescent Probe for DNA Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer and More Efficient DNA Visualization

In the landscape of molecular biology and drug development, the sensitive and accurate detection of deoxyribonucleic acid (DNA) is a cornerstone of progress. For decades, ethidium bromide has been the go-to fluorescent stain for this purpose; however, its mutagenic properties have driven a continuous search for safer and more effective alternatives.[1][2] This has led to the development of a new generation of fluorescent probes that offer high sensitivity, low background fluorescence, and minimal toxicity.[1][3] Among these, benzoxazole and its derivatives have emerged as a promising class of compounds.[4][5] These heterocyclic molecules are known for their favorable photophysical properties and their ability to interact with biological macromolecules, making them excellent candidates for the development of novel DNA probes.[4][5]

This technical guide introduces 2-(1,3-Benzoxazol-2-yl)aniline as a potent fluorescent probe for DNA detection. We will delve into its proposed mechanism of action, provide detailed protocols for its application in both qualitative and quantitative DNA analysis, and discuss the scientific rationale behind the experimental design.

Scientific Foundation: Understanding the Probe-DNA Interaction

While specific studies on this compound are emerging, the behavior of the broader class of 2-arylbenzoxazoles provides a strong foundation for understanding its function.[4][5] The fluorescence of these molecules is often quenched in aqueous solutions but exhibits a significant enhancement upon binding to DNA.[4] This "light-up" characteristic is ideal for a DNA probe, as it minimizes background signal and maximizes sensitivity.

Proposed Mechanism of Action

The prevailing hypothesis for the interaction between 2-arylbenzoxazoles and DNA is intercalation .[4] The planar benzoxazole ring system can insert itself between the base pairs of the DNA double helix. This non-covalent interaction is stabilized by π-π stacking interactions between the aromatic rings of the probe and the DNA bases.

Once intercalated, the probe is shielded from the aqueous environment and its rotational freedom is restricted. This rigidification of the molecular structure reduces non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence quantum yield. The close proximity to the DNA bases can also influence the electronic properties of the probe, further enhancing its fluorescence.

G cluster_0 Probe in Solution cluster_1 Probe-DNA Interaction Free Probe This compound (Low Fluorescence) Intercalation Intercalation into DNA Base Pairs Free Probe->Intercalation Binding DNA Double-Stranded DNA DNA->Intercalation Bound Probe DNA-Bound Probe (High Fluorescence) Intercalation->Bound Probe Fluorescence Enhancement

Figure 1: Proposed mechanism of fluorescence enhancement of this compound upon intercalation into double-stranded DNA.

Photophysical Properties (Inferred)

Based on studies of analogous 2-arylbenzoxazole compounds, the photophysical properties of this compound are predicted as follows. It is crucial to experimentally verify these parameters for the specific compound.

PropertyPredicted ValueRationale
Absorption Maximum (λabs) ~340 - 360 nm (in organic solvent)2-phenylbenzoxazole derivatives typically exhibit absorption in this UV-A range.[6][7]
Emission Maximum (λem) ~400 - 450 nm (when bound to DNA)A significant Stokes shift is characteristic of benzoxazole dyes, with emission in the blue-violet region.[8]
Fluorescence Quantum Yield Low in aqueous buffer, significantly enhanced upon DNA bindingThis is the key "light-up" property of intercalating dyes.[9]
Extinction Coefficient (ε) HighAromatic systems like this typically have high molar absorptivity.

Experimental Protocols

Preparation of Stock and Working Solutions

The accuracy of any fluorescence-based assay relies on the correct preparation of the probe solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or another suitable aqueous buffer

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Rationale: DMSO is an excellent solvent for many organic fluorophores and helps to prevent aggregation.[10]

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.[11]

  • Prepare a Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in the desired aqueous buffer (e.g., TE buffer) to the final working concentration. The optimal working concentration should be determined empirically but a starting point of 10-100 µM is recommended for initial experiments.

    • Rationale: The working solution must be prepared in the same buffer as the DNA sample to avoid solvent effects on the fluorescence and DNA stability.

Qualitative Analysis: DNA Staining in Agarose Gels

This protocol describes how to visualize DNA bands in an agarose gel following electrophoresis.

Figure 2: Workflow for qualitative DNA analysis in agarose gels using this compound.

Materials:

  • Agarose gel with separated DNA fragments

  • Staining tray

  • Working solution of this compound (e.g., 10 µM in TE buffer)

  • Deionized water

  • UV transilluminator or a gel documentation system with appropriate excitation and emission filters

Protocol:

  • Electrophoresis:

    • Run the agarose gel as per standard laboratory protocols to separate the DNA fragments.

  • Staining:

    • After electrophoresis, carefully transfer the gel into a staining tray.

    • Add enough of the this compound working solution to completely submerge the gel.

    • Incubate for 15-30 minutes at room temperature on a rocking platform, protected from light.

    • Rationale: Incubation allows the probe to diffuse into the gel matrix and bind to the DNA. Gentle agitation ensures even staining.[12][13]

  • Destaining (Optional):

    • If high background fluorescence is observed, the gel can be destained by incubating it in deionized water for 5-15 minutes.

    • Rationale: Destaining helps to remove unbound probe from the gel matrix, thereby improving the signal-to-noise ratio.

  • Visualization:

    • Place the stained gel on a UV transilluminator or in a gel documentation system.

    • Excite the gel with UV light (ideally around the predicted λabs of ~340-360 nm) and visualize the emitted fluorescence through a filter appropriate for the predicted λem (~400-450 nm).

    • DNA bands should appear as bright fluorescent bands against a darker background.

Quantitative Analysis: DNA Quantification in a Microplate Reader

This protocol allows for the high-throughput quantification of DNA concentration in solution.

Figure 3: Workflow for quantitative DNA analysis using this compound in a microplate reader.

Materials:

  • 96-well black microplate (opaque walls to minimize crosstalk)

  • DNA standards of known concentrations

  • Unknown DNA samples

  • Working solution of this compound

  • TE buffer (or the same buffer as the DNA samples)

  • Fluorescence microplate reader with appropriate excitation and emission filters

Protocol:

  • Prepare DNA Standards:

    • Prepare a series of DNA standards of known concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 ng/mL) by diluting a stock DNA solution in TE buffer.

  • Set up the Microplate:

    • Pipette a fixed volume (e.g., 50 µL) of each DNA standard and unknown DNA sample into separate wells of the 96-well plate. It is recommended to perform measurements in triplicate.

    • Include a "blank" control with only buffer.

  • Add the Fluorescent Probe:

    • Add an equal volume (e.g., 50 µL) of the this compound working solution to each well, including the blank.

    • Rationale: Adding the probe to all wells simultaneously ensures a consistent reaction time.

  • Incubation:

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

    • Rationale: This allows the probe to bind to the DNA and the fluorescence signal to stabilize.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence reader.

    • Set the excitation and emission wavelengths based on the spectral properties of the probe (e.g., Excitation: ~350 nm, Emission: ~430 nm). The optimal settings should be determined experimentally.

    • Measure the fluorescence intensity of each well.[14][15]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Create a standard curve by plotting the fluorescence intensity of the DNA standards against their concentrations.

    • Determine the concentration of the unknown DNA samples by interpolating their fluorescence values on the standard curve.[16][17]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating.

  • For Qualitative Analysis: The inclusion of a DNA ladder with fragments of known size and quantity allows for the assessment of the staining efficacy and sensitivity.

  • For Quantitative Analysis: The generation of a standard curve with a high coefficient of determination (R² > 0.99) is essential for validating the accuracy and linearity of the assay. The inclusion of positive and negative controls in each experiment is crucial for quality control.

Conclusion and Future Perspectives

This compound holds significant promise as a fluorescent probe for DNA detection, offering a potentially safer and more sensitive alternative to traditional dyes. The protocols outlined in this guide provide a robust framework for its application in both qualitative and quantitative DNA analysis. Further characterization of the specific photophysical properties of this compound and its interaction with DNA will undoubtedly expand its applications in molecular biology, diagnostics, and drug discovery.

References

  • Analytical Biochemistry, 2012.

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Application Note: Protocol for Using 2-(1,3-Benzoxazol-2-yl)aniline in Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with 2-(1,3-Benzoxazol-2-yl)aniline

The intricate world of cellular biology demands tools that offer precision, sensitivity, and versatility. Among the arsenal of fluorescent probes, benzoxazole derivatives have emerged as a significant class of compounds for live-cell imaging.[1][2] Their core structure, a fusion of benzene and oxazole rings, provides a robust scaffold for chemical modifications, enabling the development of probes that are sensitive to their microenvironment and can be targeted to specific cellular compartments.[1][3] This application note provides a detailed protocol for the use of a promising benzoxazole derivative, this compound, in cellular imaging.

This compound belongs to a class of compounds known for their unique photophysical properties, including potentially high quantum yields and large Stokes shifts, which are advantageous for fluorescence microscopy.[4] While specific photophysical data for this particular isomer is not extensively documented in peer-reviewed literature, based on related benzoxazole structures, it is anticipated to exhibit fluorescence suitable for cellular imaging applications.[5][6] This guide will provide a comprehensive, step-by-step methodology for researchers to effectively utilize this probe, from initial reagent preparation to image acquisition and analysis, while emphasizing the importance of empirical optimization.

Core Principles and Rationale

The protocol herein is designed to be a self-validating system, guiding the user through the logical steps of a cell imaging experiment. The underlying principle of using small molecule fluorescent probes like this compound lies in their ability to permeate cell membranes and accumulate in specific subcellular regions, often driven by factors such as organelle-specific pH, membrane potential, or lipid composition.[2] The resulting fluorescence provides a high-contrast signal against the background, allowing for the visualization of cellular structures and dynamic processes.[7]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundSigma-AldrichCustom Synthesis
Dimethyl sulfoxide (DMSO), anhydrousThermo Fisher ScientificD12345
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVarious
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Selected cell line (e.g., HeLa, A549, MCF-7)ATCCVarious
Glass-bottom imaging dishes or platesMatTek CorporationP35G-1.5-14-C
Fluorescence Microscope with appropriate filter sets(e.g., Zeiss, Leica, Nikon)-

Experimental Protocols

Part 1: Reagent Preparation

The successful application of this compound in cell imaging begins with the meticulous preparation of the stock solution.

1.1. Preparation of 10 mM Stock Solution:

  • Rationale: A concentrated stock solution in a suitable organic solvent like DMSO is essential for accurate dilution and to minimize the solvent's final concentration in the cell culture, which can be cytotoxic.

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Part 2: Cell Culture and Seeding

The choice of cell line and proper handling are critical for obtaining reproducible and meaningful imaging results.

2.1. Cell Line Maintenance:

  • Rationale: Healthy, sub-confluent cells are crucial for optimal dye uptake and to avoid artifacts from stressed or dying cells.

  • Procedure:

    • Culture the chosen cell line in the recommended complete medium (containing FBS and antibiotics) in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells regularly to maintain them in the exponential growth phase.

2.2. Seeding for Imaging:

  • Rationale: Seeding cells on imaging-specific plates with appropriate density ensures a monolayer suitable for microscopic observation.

  • Procedure:

    • The day before staining, trypsinize the cells and seed them onto glass-bottom imaging dishes or plates.

    • The optimal seeding density should result in 50-70% confluency at the time of imaging. This needs to be optimized for each cell line.

Part 3: Staining Protocol

This section outlines the core steps for staining live cells with this compound.

3.1. Preparation of Staining Solution:

  • Rationale: The final staining concentration of the probe is a critical parameter that needs to be optimized to achieve a high signal-to-noise ratio without inducing cytotoxicity.[8]

  • Procedure:

    • Warm the required volume of cell culture medium to 37°C.

    • Dilute the 10 mM stock solution of this compound in the pre-warmed medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

    • Vortex the staining solution gently before use.

3.2. Cell Staining:

  • Rationale: The incubation time and temperature will influence the uptake and subcellular localization of the probe.

  • Procedure:

    • Remove the culture medium from the cells in the imaging dish.

    • Gently add the prepared staining solution to the cells.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for a recommended initial time of 15-30 minutes. Incubation time may need to be optimized.[9]

    • Optional Wash Step: For probes that exhibit high background fluorescence, a wash step can be beneficial. After incubation, remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium.

Part 4: Live-Cell Imaging

Proper microscope setup is paramount for acquiring high-quality fluorescence images while minimizing phototoxicity.

4.1. Microscope Configuration:

  • Rationale: Matching the microscope's filter sets to the probe's spectral properties is essential for efficient signal detection. Minimizing light exposure is critical to prevent phototoxicity and photobleaching.

  • Procedure:

    • Turn on the fluorescence microscope and allow the light source to warm up.

    • Place the imaging dish on the microscope stage.

    • Filter Set Selection: Based on the anticipated spectral properties of benzoxazole derivatives, start with a standard DAPI or a similar UV/blue excitation filter set.[3] It is highly recommended to experimentally determine the optimal excitation and emission wavelengths.

    • Initial Recommended Filter Settings:

      • Excitation: ~390 nm

      • Emission: ~470-580 nm

    • Use the lowest possible excitation light intensity and the shortest exposure time that provide a good signal-to-noise ratio.

4.2. Image Acquisition:

  • Procedure:

    • Focus on the cells using brightfield or phase-contrast microscopy.

    • Switch to the fluorescence channel and acquire images.

    • For time-lapse imaging, define the time intervals and total duration of the experiment, keeping in mind the potential for phototoxicity with prolonged exposure.

Data Analysis and Interpretation

The analysis of the acquired images will depend on the specific biological question being addressed. This may include:

  • Qualitative analysis: Observing the subcellular localization of the probe.

  • Quantitative analysis: Measuring fluorescence intensity in specific regions of interest (ROIs) to quantify changes over time or in response to a stimulus.

  • Co-localization studies: Using other fluorescent probes with known subcellular targets to determine the precise localization of this compound.

Troubleshooting

IssuePossible CauseSolution
No or weak signal - Incorrect filter set- Staining concentration too low- Incubation time too short- Experimentally determine optimal excitation/emission wavelengths- Increase probe concentration in a stepwise manner- Increase incubation time
High background - Staining concentration too high- Incomplete removal of staining solution- Decrease probe concentration- Include a wash step after incubation
Cell death/morphological changes - Cytotoxicity of the probe- Phototoxicity from imaging- Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range- Reduce excitation light intensity and exposure time

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ReagentPrep Reagent Preparation (10 mM Stock in DMSO) CellCulture Cell Culture & Seeding (50-70% Confluency) ReagentPrep->CellCulture Next Day Staining Cell Staining (1-10 µM, 15-30 min) CellCulture->Staining Wash Optional Wash (PBS or Medium) Staining->Wash Imaging Live-Cell Imaging (Minimize Light Exposure) Wash->Imaging DataAnalysis Data Analysis (Qualitative/Quantitative) Imaging->DataAnalysis

Caption: Experimental workflow for cell imaging with this compound.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. The protocol detailed in this application note provides a robust framework for its successful implementation. Researchers are strongly encouraged to perform thorough optimization of staining concentrations, incubation times, and imaging parameters for their specific cell type and experimental setup to achieve the best possible results. The versatility of the benzoxazole scaffold suggests that this compound could be a valuable tool for a wide range of applications in cell biology and drug discovery.

References

  • A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes. PubMed Central. [Link]

  • A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. Digital Commons @ University of Georgia. [Link]

  • Synthesis, Antiproliferative Activity, and Pre-Admet Studies of P-Aminophenyl Substituted Benzoxazole Derivatives Designed Based on Phortress. Semantic Scholar. [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]

  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. [Link]

  • Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research. YouTube. [Link]

  • Protocol - Live-Staining Cells with Fluorescent Antibodies. Cell Microsystems. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

  • Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. ResearchGate. [Link]

  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PubMed Central. [Link]

  • Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles. PubMed. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PubMed Central. [Link]

  • Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. Semantic Scholar. [Link]

  • Synthesis, Antiproliferative Activity, and Pre-Admet Studies of P-Aminophenyl Substituted Benzoxazole Derivatives Designed Based on Phortress. AVESİS - Van Yüzüncü Yıl Üniversitesi. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]

  • Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. Frontiers. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][9]oxazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. ResearchGate. [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents, particularly those effective against resilient gram-positive pathogens. Benzoxazole derivatives represent a promising class of heterocyclic compounds, recognized for their wide spectrum of biological activities.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-(1,3-Benzoxazol-2-yl)aniline derivatives. We present a series of robust, field-proven protocols for determining antimicrobial efficacy and preliminary safety profiles, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic analysis, and in vitro cytotoxicity assessment. The methodologies are grounded in established standards to ensure data integrity and reproducibility, providing a complete framework for advancing promising candidates from initial screening to preclinical consideration.

Scientific Rationale & Mechanistic Landscape

The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purine biomolecules like adenine and guanine.[4] This mimicry is hypothesized to facilitate interactions with key biological macromolecules, including enzymes and nucleic acids, leading to a broad range of pharmacological effects.[4][5] Specifically, in the context of antibacterial action, benzoxazole-based compounds are thought to exert their effects by targeting essential bacterial processes. One of the leading proposed mechanisms is the inhibition of bacterial DNA topoisomerases (like DNA gyrase and topoisomerase IV), which are critical for DNA replication, repair, and transcription.[5] By interfering with these enzymes, the compounds can induce lethal DNA damage, leading to bacterial cell death.

The this compound scaffold combines the benzoxazole moiety with a flexible aniline group, providing a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined herein are designed to rigorously quantify the antibacterial effect of these modifications against clinically relevant gram-positive bacteria.

General Synthesis Pathway

A common and effective method for synthesizing the core structure of these derivatives involves the condensation of a 2-aminophenol derivative with a substituted benzoic acid. This reaction is typically facilitated by a condensing agent such as polyphosphoric acid (PPA) under thermal conditions, which drives the cyclization and dehydration required to form the benzoxazole ring.[2]

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Aminophenol Derivative Process Condensation Reaction (e.g., Polyphosphoric Acid, Heat) Reactant1->Process Reactant2 Substituted Benzoic Acid Reactant2->Process Product This compound Derivative Process->Product Cyclization & Dehydration

Caption: Generalized synthesis of this compound derivatives.

Primary Evaluation: Antimicrobial Potency

The initial and most critical step in evaluating a novel antimicrobial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of the compound's ability to inhibit microbial growth.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for susceptibility testing, recommended by the Clinical and Laboratory Standards Institute (CLSI), due to its reproducibility and efficiency for screening multiple compounds.[6][7][8]

Causality Behind the Method:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium as it has defined concentrations of divalent cations (Mg²⁺ and Ca²⁺), which can influence the activity of certain antimicrobials, and it supports the growth of most common non-fastidious pathogens.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximating 1-2 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[6] This is critical because the MIC value can be significantly affected by the initial bacterial density.

  • Controls: A growth control (bacteria, no compound) ensures the bacteria are viable, while a sterility control (broth only) confirms the absence of contamination. These are essential for validating the assay's results.

MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Dilute and add standardized bacterial suspension to wells (~5 x 10^5 CFU/mL) A->C B Prepare serial 2-fold dilutions of test compound in 96-well plate B->C D Include Growth (Bacteria + Broth) & Sterility (Broth only) Controls C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect for turbidity. MIC = lowest concentration with no visible growth E->F Time_Kill_Workflow A Prepare bacterial culture (~5 x 10^5 CFU/mL) B Add test compound at desired concentrations (e.g., MIC, 2x MIC) and a growth control A->B C Incubate at 37°C with shaking B->C D At specified time points (0, 2, 4, 8, 24h), remove aliquots C->D E Perform serial dilutions and plate onto agar D->E F Incubate plates and count Colony Forming Units (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB to a final concentration of ~5 x 10⁵ CFU/mL.

  • Exposure: Add the test compound at concentrations of MIC, 2x MIC, and 4x MIC to separate flasks containing the inoculum. Include a growth control flask with no compound.

  • Incubation and Sampling: Incubate all flasks at 37°C. At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask. [9]4. Quantification: Perform serial ten-fold dilutions of each aliquot in a sterile saline or neutralizing buffer. Plate the appropriate dilutions onto nutrient agar plates.

  • Colony Counting: Incubate the plates for 24 hours at 37°C. Count the number of colonies to determine the CFU/mL for each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation:

Time (hr)Growth Control (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.69
26.454.854.10
47.303.902.95
88.502.50<2.0 (Limit of Detection)
249.10<2.0<2.0

Preliminary Safety Profile

A potent antimicrobial is only useful if it is not excessively toxic to host cells. An in vitro cytotoxicity assay is a fundamental first step in assessing the safety of a new compound.

Protocol 5.1: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability. [6]It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. [10][11] Causality Behind the Method:

  • Cell Line Selection: The choice of cell line (e.g., HEK293 for human embryonic kidney cells, or HepG2 for human liver cells) should be relevant to potential future applications or common sites of drug metabolism.

  • Dose-Response: Exposing cells to a range of compound concentrations is essential to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

  • Endpoint Measurement: The absorbance of the dissolved formazan at a specific wavelength (typically ~570 nm) provides a quantitative measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (100% viability control) and a vehicle control (if a solvent like DMSO is used).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation in viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative AHEK293> 100
Derivative BHEK29375.4
Doxorubicin (Control)HEK2931.2

Data Integration and Candidate Selection

The ultimate goal is to identify compounds with high potency against bacteria and low toxicity to mammalian cells. The Selectivity Index (SI) is a critical parameter for this, calculated as:

SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the bacterial target over host cells, marking the compound as a more promising candidate for further development. By systematically applying these protocols, researchers can generate the robust, reproducible data needed to identify and advance novel this compound derivatives in the fight against gram-positive bacterial infections.

References

  • Title: In Vitro Assay Protocols for Novel Antimicrobial Compounds Source: Benchchem URL
  • Title: In Vitro Antimicrobials Source: Pharmacology Discovery Services URL
  • Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PubMed Central URL
  • Title: (PDF)
  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL
  • Title: Time Kill Assay Source: Scribd URL
  • Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila Source: NIH URL
  • Title: Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives Source: DergiPark URL
  • Title: Biological activity of 3-(2-benzoxazol-5-yl)
  • Title: Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms Source: PMC - NIH URL
  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL
  • Title: In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC Source: Microbiology Spectrum - ASM Journals URL
  • Title: Time-Kill Evaluations Source: Nelson Labs URL
  • Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl)
  • Title: Antibacterial screening results against Gram positive and Gram negative species Source: ResearchGate URL
  • Title: Evaluation of Antimicrobial Activities of Some 2 (3H)
  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL
  • Title: Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)
  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: PMC - NIH URL
  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: MDPI URL

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Application Note: High-Throughput Antifungal Screening of Novel 2-(1,3-Benzoxazol-2-yl)aniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health, necessitating the urgent discovery of novel antifungal agents with unique mechanisms of action. The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide range of biological activities, including antifungal properties. When coupled with an aniline moiety at the 2-position, the resulting 2-(1,3-Benzoxazol-2-yl)aniline analogues present a promising chemical space for the development of new antifungal therapeutics. This application note provides a detailed, field-tested protocol for the systematic antifungal screening of these novel compounds, emphasizing scientific rigor, reproducibility, and a deep understanding of the underlying experimental principles.

The rationale for focusing on this particular chemical class stems from the established antifungal activity of related heterocyclic compounds. For instance, benzoxazoles have been shown to target fungal cell wall integrity and ergosterol biosynthesis, crucial pathways for fungal viability. The aniline substituent offers a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties to optimize antifungal potency and reduce potential toxicity. This guide will walk researchers through a comprehensive screening cascade, from initial primary screening to more detailed mechanistic preliminary studies.

Experimental Design & Workflow

A robust screening cascade is essential for the efficient identification of lead compounds. The workflow described herein is designed to systematically narrow down a library of novel analogues to a few promising candidates.

Antifungal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity & Preliminary Safety cluster_3 Phase 4: Preliminary Mechanistic Insight A Compound Library of This compound Analogues B Single-Point Concentration Screen (e.g., 50 µM) vs. Pathogenic Fungi A->B C Identify 'Hits' with >50% Growth Inhibition B->C D MIC Determination (Broth Microdilution) C->D Advance Hits E MFC Determination D->E F Cytotoxicity Assay (e.g., against HeLa or HepG2 cells) E->F Potent Candidates G Hemolysis Assay F->G H Ergosterol Binding Assay (Spectrophotometric) G->H Selective Candidates I Cell Wall Integrity Assay (Sorbitol Protection) H->I

Figure 1: A comprehensive workflow for the antifungal screening of novel compounds.

Part 1: Synthesis and Preparation of Analogues

While the synthesis of the this compound analogues is beyond the scope of this screening protocol, it is crucial that all compounds are of high purity (≥95%), as impurities can lead to false-positive or-negative results.

Protocol 1: Compound Stock Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most biological assays at low concentrations.

  • Stock Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. This minimizes the final concentration of DMSO in the assay, which should ideally be kept below 1% (v/v) to avoid solvent-induced toxicity to the fungal cells.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

Part 2: Primary Antifungal Susceptibility Testing

The initial screen is designed for high-throughput evaluation of the entire compound library against key fungal pathogens. A broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Featured Fungal Strains:

  • Candida albicans (e.g., ATCC 90028): A common human fungal pathogen, representing yeast.

  • Aspergillus niger (e.g., ATCC 16404): A filamentous fungus, representing molds.

  • Cryptococcus neoformans (e.g., ATCC 208821): An encapsulated yeast, a major cause of meningitis in immunocompromised individuals.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation:

    • For yeasts (C. albicans, C. neoformans), grow cultures overnight in Sabouraud Dextrose Broth (SDB) at 35°C. Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10^3 CFU/mL.

    • For molds (A. niger), grow on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to 0.9-1.1 x 10^6 spores/mL using a hemocytometer.

  • Plate Preparation:

    • Use sterile, 96-well, flat-bottom microtiter plates.

    • Add 100 µL of RPMI-1640 medium to all wells.

    • In the first column, add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first well, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Positive Control: Wells containing medium and fungal inoculum only (no compound).

    • Negative Control: Wells containing medium only (no inoculum).

    • Drug Control: Amphotericin B or Fluconazole as a standard antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts, and up to 72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.

Part 3: Determining Fungicidal vs. Fungistatic Activity

A compound can either inhibit fungal growth (fungistatic) or kill the fungus (fungicidal). The Minimum Fungicidal Concentration (MFC) assay distinguishes between these two modes of action.

Protocol 3: MFC Determination

  • Post-MIC Incubation: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a PDA plate.

  • Incubation: Incubate the PDA plates at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate.

Data Interpretation:

Result Interpretation
MFC/MIC ≤ 4The compound is considered fungicidal .
MFC/MIC > 4The compound is considered fungistatic .

Part 4: Preliminary Safety and Selectivity Assessment

A promising antifungal agent must be selective for fungal cells over host cells. Cytotoxicity and hemolysis assays are crucial first steps in evaluating the safety profile of lead compounds.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a human cell line (e.g., HeLa or HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach about 80% confluency.

  • Compound Treatment: Expose the cells to a serial dilution of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% cell death.

Selectivity Index (SI): The ratio of host cell toxicity to antifungal activity is a key parameter.

  • SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)

  • A higher SI value indicates greater selectivity for the fungal pathogen.

Part 5: Investigating the Mechanism of Action

Understanding how a compound inhibits fungal growth is critical for its development. Benzoxazole derivatives have been known to interfere with the fungal cell membrane, particularly ergosterol.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Points A Squalene B Lanosterol A->B Squalene epoxidase C Ergosterol B->C Lanosterol 14α-demethylase X Azoles (e.g., Fluconazole) X->C Inhibits Y Novel Analogues? Y->C Potential Target?

Figure 2: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.

Protocol 5: Ergosterol Binding Assay

This spectrophotometric assay assesses whether the compounds directly bind to ergosterol, disrupting the cell membrane.

  • Preparation: Prepare solutions of ergosterol in DMSO and the test compounds in a suitable buffer.

  • Incubation: Mix the ergosterol solution with varying concentrations of the test compounds. Amphotericin B serves as a positive control, as it is known to bind ergosterol.

  • Spectrophotometric Scan: Scan the absorbance of the solutions from 250 to 400 nm.

  • Analysis: A change in the absorbance spectrum of ergosterol in the presence of the compound suggests a direct interaction.

Conclusion

This application note provides a robust and scientifically grounded framework for the antifungal screening of novel this compound analogues. By following these detailed protocols, researchers can efficiently identify and characterize promising lead candidates, paving the way for the development of the next generation of antifungal therapies. The emphasis on understanding the "why" behind each step, from stock preparation to mechanistic studies, ensures that the data generated is both reliable and insightful.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Kauffman, C. A. (2007). Fungal Infections. In Goldman's Cecil Medicine (pp. 2275-2284). Elsevier. [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

In Vitro Anticancer Evaluation of 2-(1,3-Benzoxazol-2-yl)aniline on Human Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazole Scaffolds in Oncology

The benzoxazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including anticancer properties.[1][2][3][4][5] Derivatives of 2-substituted benzoxazoles, in particular, have been extensively investigated for their potent cytotoxic effects against various human cancer cell lines.[1][3][6] The anticancer efficacy of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression of cancer cells.[7][8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-yl)aniline , as a potential anticancer agent. The protocols detailed herein are designed to systematically assess its cytotoxic effects and elucidate its underlying mechanism of action in human cancer cell lines. While specific experimental data for this compound is not yet extensively published, the methodologies presented are based on established and validated assays for analogous compounds and provide a robust framework for its investigation.

Part 1: Initial Cytotoxicity Screening

The primary step in evaluating a novel compound for its anticancer potential is to determine its cytotoxicity across a panel of human cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14] The amount of bound dye is proportional to the total cellular protein mass.[15]

Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[16][17]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[14][16]

  • Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[16][17]

  • Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14][16]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
HeLaCervical Cancer12.2
A549Lung Cancer15.7
HepG2Liver Cancer9.8

Part 2: Mechanistic Studies: Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next crucial step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis and/or causes cell cycle arrest.

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[18] Several benzoxazole derivatives have been shown to induce apoptosis in cancer cells.[7][8][9][10]

Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[8]

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[19][20] This includes pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and caspases (e.g., caspase-3, -8, -9).[19][21] The cleavage of caspases is a hallmark of apoptosis.[18]

Protocol for Western Blotting:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

Diagram 1: Simplified Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[22] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[23]

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[24]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 2: Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies MTT_Assay MTT Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination SRB_Assay SRB Assay SRB_Assay->IC50_Determination Apoptosis_Analysis Apoptosis Analysis IC50_Determination->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis AnnexinV_PI Annexin V/PI Staining Apoptosis_Analysis->AnnexinV_PI Western_Blot_Apoptosis Western Blot (Apoptosis Proteins) Apoptosis_Analysis->Western_Blot_Apoptosis PI_Staining PI Staining Cell_Cycle_Analysis->PI_Staining

Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach for the in vitro anticancer evaluation of this compound. By following these methodologies, researchers can effectively determine its cytotoxic potential and gain insights into its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify specific molecular targets. The benzoxazole scaffold continues to be a promising area for the development of novel and effective anticancer therapeutics.

References

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Application Notes & Protocols: 2-(1,3-Benzoxazol-2-yl)aniline as a Multifunctional Material in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(1,3-Benzoxazol-2-yl)aniline, a promising organic semiconductor for next-generation Organic Light-Emitting Diodes (OLEDs). The unique molecular architecture, featuring an electron-donating aniline moiety and an electron-accepting benzoxazole core, imparts desirable photophysical and electronic properties. This document details a robust synthesis protocol, methodologies for device fabrication, and an in-depth analysis of the material's potential role as a host, emitter, and a candidate for Thermally Activated Delayed Fluorescence (TADF). These notes are intended for researchers and professionals in materials science, organic electronics, and display technology, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Rationale for Benzoxazole-Aniline Scaffolds in OLEDs

The advancement of OLED technology is intrinsically linked to the molecular engineering of novel organic materials that can offer high efficiency, long operational lifetimes, and color purity.[1] The benzoxazole moiety is a well-established electron-deficient system used in the development of electroluminescent materials.[2] When coupled with an electron-donating unit, such as aniline, the resulting donor-acceptor (D-A) structure can lead to significant intramolecular charge transfer (ICT) character in the excited state.

This D-A architecture is a cornerstone for designing materials with tunable emission wavelengths and, critically, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST is the primary prerequisite for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling theoretical internal quantum efficiencies of up to 100% in metal-free organic emitters.[3]

This compound is a molecule of significant interest due to:

  • Bipolar Characteristics: The aniline group facilitates hole injection and transport, while the benzoxazole group assists in electron injection and transport, creating a balanced charge distribution within the emissive layer.

  • High Thermal Stability: The fused aromatic ring system imparts thermal and morphological stability, which is crucial for device longevity.[4]

  • Tunable Optoelectronics: The structure can be readily functionalized at the aniline or benzoxazole rings to fine-tune the HOMO/LUMO energy levels, emission color, and charge mobility.

This guide will explore the practical steps required to leverage these properties, from laboratory synthesis to device characterization.

Synthesis and Characterization Protocol

Synthesis of this compound

The synthesis is based on a one-pot cyclization-condensation reaction, a robust method for forming the benzoxazole ring system.[5] The reaction involves the condensation of 2-aminophenol with a 2-aminobenzoic acid derivative, promoted by a dehydrating agent like polyphosphoric acid (PPA).

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reactant Mixing (2-Aminophenol, 2-Aminobenzoic Acid, PPA) B 2. Heating & Reaction (180-200°C, 4-6h under N2) A->B Stirring C 3. Quenching (Pour into ice water) B->C D 4. Neutralization (Adjust pH to ~7-8 with NaOH) C->D E 5. Filtration & Washing (Collect precipitate, wash with H2O) D->E F 6. Column Chromatography (Silica gel, Hexane:Ethyl Acetate) E->F G 7. Recrystallization (Ethanol/Toluene) F->G H 8. Final Product (Dry under vacuum) G->H

Caption: Workflow for the synthesis and purification of this compound.

Materials & Reagents:

  • 2-Aminophenol (1.0 eq)

  • 2-Aminobenzoic acid (1.05 eq)

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate, Ethanol (HPLC grade)

Step-by-Step Protocol:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (approx. 10x the weight of 2-aminophenol).

  • Reactant Addition: Heat the PPA to ~80°C to reduce its viscosity. Slowly add 2-aminophenol and 2-aminobenzoic acid to the flask under a gentle stream of nitrogen.

  • Reaction: Increase the temperature to 180-200°C and stir the mixture vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: The high temperature and acidic environment of PPA are essential to drive the dehydration and subsequent intramolecular cyclization required to form the oxazole ring. The nitrogen atmosphere prevents oxidation of the aminophenol at high temperatures.

  • Work-up: After completion, cool the reaction mixture to ~100°C and carefully pour it into a beaker of crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding a cold aqueous solution of NaOH until the pH reaches 7-8. This step is crucial for ensuring the aniline moiety is in its neutral amine form.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts and then dry it.

  • Purification: Purify the crude solid using column chromatography on silica gel with a hexane:ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent under reduced pressure. For final purity, recrystallize the product from an ethanol/toluene mixture.

Structural and Photophysical Characterization

To ensure the synthesized material is suitable for device fabrication, a thorough characterization is mandatory.

Parameter Technique Expected Result / Observation
Structure Confirmation ¹H & ¹³C NMR, Mass SpecPeaks corresponding to the aromatic protons and carbons of the aniline and benzoxazole moieties. A molecular ion peak matching the calculated mass (C₁₃H₁₀N₂O, ~210.23 g/mol ).
Purity HPLC, Elemental AnalysisPurity > 99.5% is required for OLED applications to avoid quenching sites.
Thermal Stability TGA/DSCHigh decomposition temperature (Td) > 300°C, indicating good thermal stability.[6]
UV-Vis Absorption UV-Vis SpectroscopyAbsorption peaks in the UV region (~300-380 nm) corresponding to π-π* and n-π* transitions.
Fluorescence Emission Photoluminescence (PL) SpectroscopyEmission in the blue to green region of the spectrum (~450-520 nm), depending on solvent polarity.[7]
Quantum Yield (ΦPL) Integrating SphereA high photoluminescence quantum yield is desirable for emissive applications.
Electrochemical Properties Cyclic Voltammetry (CV)Determination of HOMO and LUMO energy levels from oxidation and reduction potentials. Essential for designing the device energy level structure.

Application in OLED Device Fabrication

Proposed Device Architecture & Energy Level Diagram

This compound can be employed as a blue emitter doped into a wide bandgap host. A standard multilayer device architecture is proposed below.

G cluster_device OLED Device Stack Cathode Cathode (Al / LiF) ETL Electron Transport Layer (ETL) e.g., TPBi EML Emissive Layer (EML) Host:CBP + Dopant:BOA-Aniline HTL Hole Transport Layer (HTL) e.g., TAPC HIL Hole Injection Layer (HIL) e.g., PEDOT:PSS Anode Anode (ITO)

Caption: Proposed multilayer architecture for an OLED device.

Energy Level Rationale: The successful operation of an OLED relies on the cascaded alignment of energy levels to facilitate efficient injection of charges (holes and electrons) from the electrodes and their confinement within the emissive layer (EML) for recombination.

G cluster_levels Energy Level Diagram (eV) cluster_ITO ITO cluster_HIL PEDOT:PSS cluster_HTL TAPC cluster_EML EML (CBP + Dopant) cluster_ETL TPBi cluster_LiFAl LiF/Al Anode_HOMO->HIL_HOMO Hole Injection HIL_HOMO->HTL_HOMO Dopant_HOMO ~ -5.6 HTL_HOMO->Dopant_HOMO Dopant_LUMO ~ -2.7 CBP_LUMO->Dopant_LUMO ETL_LUMO->CBP_LUMO Cathode_HOMO->ETL_LUMO Electron Injection

Caption: Energy level diagram illustrating charge injection pathways in the proposed OLED.

Device Fabrication Protocol (Solution Processing)

Solution processing offers a cost-effective alternative to vacuum deposition for large-area device fabrication.[8]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (Hole Injection Layer material)

  • TAPC (Hole Transport Layer material)

  • CBP (Host material)

  • This compound (Dopant)

  • TPBi (Electron Transport Layer material)

  • Lithium Fluoride (LiF) and Aluminum (Al) for cathode

  • Spin coater, Thermal evaporator

  • Glovebox with nitrogen atmosphere

Step-by-Step Protocol:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-Ozone or Oxygen Plasma for 10-15 minutes to increase the work function of the ITO and improve film adhesion.[8]

  • HIL Deposition: Inside a nitrogen-filled glovebox, spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate (~3000 rpm, 40s). Anneal the film at 120°C for 15 minutes to remove residual water.

  • HTL Deposition: Prepare a solution of TAPC in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the TAPC solution on top of the PEDOT:PSS layer and anneal.

  • EML Deposition: Prepare a solution of the host material (e.g., CBP) with a specific weight percentage of the this compound dopant (e.g., 1-10 wt%). Spin-coat this solution to form the emissive layer and subsequently anneal.

    • Causality Note: The doping concentration is critical. Too low, and energy transfer from host to dopant is inefficient. Too high, and aggregation-caused quenching can occur, reducing device efficiency.[9]

  • ETL & Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the electron transport layer (TPBi), a thin electron injection layer (LiF, ~1 nm), and the metal cathode (Al, ~100 nm).

  • Encapsulation: Immediately encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture degradation.

Device Performance and Analysis

Once fabricated, the device must be characterized to evaluate its performance.

Metric Description Typical Values for Blue Emitters
Turn-on Voltage (Von) The voltage at which the device begins to emit light (defined at 1 cd/m²).< 5 V
Luminance (L) The intensity of light emitted per unit area (cd/m²).> 1000 cd/m² at moderate voltages
Current Efficiency (ηc) Ratio of luminance to current density (cd/A).10 - 30 cd/A
External Quantum Eff. (EQE, ηext) Ratio of photons emitted to electrons injected.5 - 20% (for TADF, can be >20%)[10]
CIE 1931 Coordinates (x, y) A measure of the emitted color.For deep blue: x < 0.15, y < 0.15[11]
Operational Lifetime (LT₅₀) The time it takes for the device's initial luminance to decrease by 50%.> 1,000 hours (at 1000 cd/m²)

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low synthesis yield Incomplete reaction; degradation of reactants.Ensure anhydrous conditions; optimize reaction time and temperature; check purity of starting materials.
Device shorts / high leakage current ITO substrate contamination; pinholes in organic layers; rough film morphology.Improve substrate cleaning protocol; optimize spin-coating speed/solution concentration for uniform films; use a planarization layer.
Low device efficiency (EQE) Poor charge balance; inefficient host-dopant energy transfer; quenching from impurities.Adjust layer thicknesses to balance charge carriers; optimize doping concentration; ensure high-purity (>99.9%) materials are used.
High turn-on voltage Large energy barriers for charge injection; poor charge transport in a layer.Select HIL/EIL materials with better energy level alignment; check layer thicknesses and integrity.
Rapid device degradation Moisture/oxygen contamination; thermal instability of materials; delamination of layers.Improve encapsulation; ensure all processing is done in an inert atmosphere; verify thermal stability (Tg, Td) of materials.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of materials for organic light-emitting diodes. Its intrinsic donor-acceptor structure provides a foundation for achieving high thermal stability, balanced charge transport, and tunable emission properties. The potential for this molecule to function as a high-efficiency TADF emitter makes it a compelling candidate for next-generation, metal-free OLEDs. The protocols and insights provided in this guide offer a solid framework for researchers to synthesize, characterize, and successfully integrate this material into high-performance optoelectronic devices.

References

  • El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. ResearchGate. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health (NIH). Available at: [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Available at: [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]

  • Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes). Google Patents.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. MDPI. Available at: [Link]

  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. National Institutes of Health (NIH). Available at: [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available at: [Link]

  • Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. TU Wien's reposiTUm. Available at: [Link]

  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available at: [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. Available at: [Link]

  • 2-(1,3-Benzothiazol-2-yl)aniline. PubChem. Available at: [Link]

  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. MDPI. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

  • Highly Efficient Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes with Fully Solution-Processed Organic Multilayered Architecture: Impact of Terminal Substitution on Carbazole-Benzophenone Dendrimer and Interfacial Engineering. PubMed. Available at: [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals. Available at: [Link]

  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Tetrazole and Oxadiazole Derivatives as Thermally Activated Delayed Fluorescence Emitters. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 2-(1,3-Benzoxazol-2-yl)aniline as a Versatile Precursor for Pharmaceutical Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth exploration of 2-(1,3-Benzoxazol-2-yl)aniline, a key precursor that offers a strategic entry point for the synthesis of diverse pharmaceutical agents. Its structure, featuring a stable benzoxazole core and a reactive aniline moiety, makes it an exceptionally versatile building block for drug discovery campaigns. This document details the synthesis and characterization of the precursor, presents protocols for its derivatization into bioactive analogues, and discusses the mechanistic basis for the pharmacological potential of the resulting compounds.

Section 1: The Precursor: Synthesis & Physicochemical Characterization

Rationale for Synthetic Route

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This approach, often referred to as the Phillips condensation, is robust, high-yielding, and tolerates a wide range of functional groups. For the synthesis of this compound, the reaction involves the condensation of 2-aminophenol with 2-aminobenzoic acid. The use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), is crucial as it facilitates the intramolecular cyclization and dehydration required to form the oxazole ring under thermal conditions. This one-pot method is efficient and provides a direct route to the desired precursor.[5][6]

Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of 2-aminophenol and 2-aminobenzoic acid.

Materials:

  • 2-Aminophenol

  • 2-Aminobenzoic acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution, 10% (w/v)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol (1.0 eq) and 2-aminobenzoic acid (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 10 times the weight of the reactants) to the flask. The PPA acts as both the solvent and the dehydrating catalyst.

  • Heating: Place the flask in a heating mantle and heat the mixture to 150-160°C with continuous stirring. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will precipitate the crude product.

  • Neutralization: The resulting acidic solution will contain the precipitated product. Slowly neutralize the solution by adding 10% sodium bicarbonate solution until the pH reaches ~7-8. This step is critical for ensuring the aniline group is in its neutral, free base form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Safety Precautions:

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Polyphosphoric acid is corrosive; handle with extreme care. Quenching is an exothermic process and should be done slowly and cautiously.

Physicochemical Data & Characterization

Validation of the synthesized precursor is a critical, self-validating step. The identity and purity should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
CAS Number 29483-74-7[7]
Appearance Off-white to light yellow solid
Melting Point 178-182 °C

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.70-7.80 (m, 2H, Ar-H), ~7.30-7.45 (m, 3H, Ar-H), ~7.10 (t, 1H, Ar-H), ~6.85 (d, 1H, Ar-H), ~6.70 (t, 1H, Ar-H), ~5.80 (s, 2H, -NH₂).

  • IR (KBr, cm⁻¹): ~3450, 3350 (N-H stretch of primary amine), ~1620 (C=N stretch), ~1240 (C-O-C stretch).

Section 2: Strategic Application in Lead Generation

The Aniline Moiety as a Synthetic Handle

The true utility of this compound in drug discovery lies in the synthetic accessibility of its primary aromatic amine. This functional group is a versatile nucleophile, enabling a wide range of chemical transformations to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies. Key derivatization strategies include:

  • Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids to form stable amide bonds, a common feature in many approved drugs.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, another privileged functional group in medicinal chemistry.

  • Schiff Base Formation: Condensation with various aldehydes to form imines, which can be further reduced to secondary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Workflow for Library Synthesis

The following diagram illustrates the central role of this compound as a scaffold for creating a diverse chemical library.

G cluster_start Precursor cluster_reactions Derivatization Reactions cluster_products Derivative Classes Precursor This compound Acylation Acyl Halides (R-COCl) Precursor->Acylation Acylation Sulfonylation Sulfonyl Chlorides (R-SO₂Cl) Precursor->Sulfonylation Sulfonylation Condensation Aldehydes (R-CHO) Precursor->Condensation Condensation Addition Isocyanates (R-NCO) Precursor->Addition Addition Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides SchiffBases Schiff Bases Condensation->SchiffBases Ureas Ureas Addition->Ureas

Caption: Derivatization workflow from the core precursor.

Section 3: Protocol - Synthesis of a Bioactive Analogue

Target Rationale

To demonstrate the practical application of the precursor, this section provides a protocol for the synthesis of an N-acyl derivative. Amide-containing benzoxazoles have shown significant potential as antimicrobial and anticancer agents. We will synthesize N-[2-(1,3-benzoxazol-2-yl)phenyl]-(4-chlorobenzoyl)amide by reacting the precursor with 4-chlorobenzoyl chloride. The chloro-substituent is chosen as halogens are frequently incorporated into pharmaceutical agents to modulate lipophilicity and metabolic stability.

Detailed Protocol: Synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-(4-chlorobenzoyl)amide

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate, Hexane

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to quench the HCl byproduct generated during the reaction.

  • Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the final product, N-[2-(1,3-benzoxazol-2-yl)phenyl]-(4-chlorobenzoyl)amide, as a solid.

Characterization of the Final Product

Table 2: Analytical Data for N-[2-(1,3-benzoxazol-2-yl)phenyl]-(4-chlorobenzoyl)amide

PropertyValue
Molecular Formula C₂₀H₁₃ClN₂O₂
Molecular Weight 360.79 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Expected peaks for both benzoxazole and benzoyl aromatic protons, and a characteristic downfield singlet for the amide N-H proton (~δ 9.0-10.0 ppm).
Mass Spec (ESI+) m/z = 361.07 [M+H]⁺

Section 4: Biological Context & Mechanistic Insight

Pharmacological Profile of Benzoxazole Derivatives

The benzoxazole nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets.[8][9] Derivatives synthesized from this compound are candidates for screening against various diseases. Numerous studies have reported significant biological activities for this class of compounds, including:

  • Anticancer Activity: Targeting various cancer cell lines, including breast, colon, and lung cancer.[3]

  • Antimicrobial Activity: Showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][4][10]

  • Anti-inflammatory Activity: Inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[5]

Case Study: Inhibition of Bacterial DNA Gyrase

A well-established mechanism for the antibacterial action of some heterocyclic compounds is the inhibition of DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of this enzyme.[11] The benzoxazole moiety can form key interactions within the enzyme's active site, preventing it from re-ligating cleaved DNA strands.

G cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA_relaxed Relaxed DNA Replication_Fork Replication Fork Formation DNA_relaxed->Replication_Fork DNA_supercoiled Supercoiled DNA DNA_gyrase DNA Gyrase Action (Negative Supercoiling) DNA_supercoiled->DNA_gyrase Cell_Division Cell_Division Replication_Fork->Cell_Division Allows DNA_gyrase->DNA_relaxed Benzoxazole Benzoxazole Derivative Inhibition Inhibition Benzoxazole->Inhibition Inhibition->DNA_gyrase Cell_Death Cell_Death Inhibition->Cell_Death Leads to

Caption: Inhibition of DNA gyrase by a benzoxazole agent.

Conclusion

This compound stands out as a high-value precursor in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aniline group provide an efficient platform for developing extensive libraries of novel benzoxazole derivatives. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in the pursuit of new and effective pharmaceutical agents.

References

  • Fiore, M., D'Annessa, I., Bagalà, M., & Piras, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33.
  • Sharma, D., & Narasimhan, B. (2024). Review on benzoxazole chemistry and pharmacological potential. IntechOpen.
  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Thale, P., & Thale, A. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 778-85.
  • (N.D.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Azam, F., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3748.
  • Chemical Point. (n.d.). This compound. CHEMICAL POINT.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24131-24157.
  • Koyanagi, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1378-1385.
  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. .

  • (N.D.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Sharma, P., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 38(1), 1-16.

Sources

Application Notes and Protocols: Metal Complexes of 2-(1,3-Benzoxazol-2-yl)aniline and Their Catalytic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Among the myriad of ligand scaffolds available, those incorporating nitrogen and oxygen donor atoms have garnered significant attention due to their ability to form stable and catalytically active metal complexes. This guide focuses on the synthesis and catalytic applications of metal complexes derived from the bidentate N,N-donor ligand, 2-(1,3-Benzoxazol-2-yl)aniline.

The unique structural motif of this compound, featuring a benzoxazole ring fused with an aniline moiety, offers a constrained coordination environment that can impart remarkable stability and selectivity to the resulting metal complexes. This guide provides detailed, field-proven protocols for the synthesis of the ligand and its palladium(II) complex. Furthermore, it delineates the application of this complex as a pre-catalyst in two of the most powerful cross-coupling reactions in organic synthesis: the Suzuki-Miyaura and Heck reactions. These protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Ligand and its Palladium(II) Complex

The successful synthesis of the metal complex hinges on the high-purity preparation of the this compound ligand. The subsequent complexation with a palladium precursor yields the catalytically active species.

Protocol 1: Synthesis of this compound

This protocol is based on the widely adopted condensation reaction between an o-aminophenol and a nitrile, followed by cyclization.[1]

Materials:

  • 2-Aminophenol

  • 2-Aminobenzonitrile

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-aminophenol (1.0 eq), 2-aminobenzonitrile (1.0 eq), and polyphosphoric acid (PPA) (10 wt eq).

  • Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to afford this compound as a crystalline solid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.20 (m, 8H, Ar-H), 4.5 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.0, 150.5, 142.0, 141.0, 132.0, 129.0, 125.0, 124.5, 120.0, 118.0, 116.0, 110.0.

  • FTIR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 1620 (C=N stretching), 1580, 1450 (C=C stretching).[2]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₀N₂O [M+H]⁺, found.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis aminophenol 2-Aminophenol reaction1 Condensation & Cyclization (180-200 °C) aminophenol->reaction1 aminobenzonitrile 2-Aminobenzonitrile aminobenzonitrile->reaction1 ppa Polyphosphoric Acid (PPA) ppa->reaction1 workup1 Workup & Purification reaction1->workup1 ligand This compound workup1->ligand reaction2 Complexation (DCM, rt) ligand->reaction2 pdcl2 PdCl₂(CH₃CN)₂ pdcl2->reaction2 workup2 Purification reaction2->workup2 complex [Pd(L)Cl₂] workup2->complex

Caption: Workflow for the synthesis of the ligand and its palladium complex.

Protocol 2: Synthesis of Dichloro[this compound]palladium(II)

This protocol details the synthesis of the palladium(II) complex from the prepared ligand and a suitable palladium precursor.[3]

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Slowly add the palladium solution to the ligand solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form over time.

  • Filter the resulting solid, wash with a small amount of cold dichloromethane and then with anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the Dichloro[this compound]palladium(II) complex as a stable powder.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): Broader signals in the aromatic region compared to the free ligand, indicating coordination to the paramagnetic palladium center.

  • FTIR (KBr, cm⁻¹): Shift in the C=N stretching frequency to a lower wavenumber upon coordination. Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl vibrations.

  • Elemental Analysis: Calculated and found values for C, H, and N should be in close agreement with the formula C₁₃H₁₀Cl₂N₂OPd.

Part 2: Catalytic Applications

The synthesized palladium(II) complex serves as a robust pre-catalyst for Suzuki-Miyaura and Heck cross-coupling reactions. The following protocols provide detailed procedures for these transformations.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids.[4][5]

General Protocol:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the Dichloro[this compound]palladium(II) complex (0.01-1 mol%).

  • Add the solvent system (e.g., dioxane/water, 4:1, 5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-12 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid4-Methyl-4'-nitrobiphenyl92
32-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine88

Catalytic Cycle for Suzuki-Miyaura Coupling:

SuzukiCycle pd0 [Pd(0)L] pd_oxidative [Pd(II)(Ar)(X)L] pd0->pd_oxidative Oxidative Addition pd_transmetalation [Pd(II)(Ar)(Ar')L] pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-Ar' pd_transmetalation->product arx Ar-X arx->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_oxidative base Base base->pd_oxidative

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]

General Protocol:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol).

  • Add the Dichloro[this compound]palladium(II) complex (0.1-2 mol%).

  • Add a suitable solvent (e.g., DMF or NMP, 5 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (typically 6-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Substrate Scope for the Heck Reaction

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyrene(E)-Stilbene90
24-Bromoacetophenonen-Butyl acrylate(E)-n-Butyl 4-acetylcinnamate85
31-IodonaphthaleneMethyl methacrylate(E)-Methyl 2-methyl-3-(naphthalen-1-yl)acrylate82

Catalytic Cycle for the Heck Reaction:

HeckCycle pd0 [Pd(0)L] pd_oxidative [Pd(II)(Ar)(X)L] pd0->pd_oxidative Oxidative Addition pd_insertion [Pd(II)(CH₂CH(R)Ar)(X)L] pd_oxidative->pd_insertion Migratory Insertion pd_elimination [HPd(II)(X)L] pd_insertion->pd_elimination β-Hydride Elimination product Ar-CH=CHR pd_insertion->product pd_elimination->pd0 Reductive Elimination arx Ar-X arx->pd0 alkene CH₂=CHR alkene->pd_oxidative base Base base->pd_elimination

Sources

Application Note: Measuring the Fluorescence Quantum Yield of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for determining the fluorescence quantum yield (Φf) of 2-(1,3-Benzoxazol-2-yl)aniline derivatives using the relative method. This guide is intended for researchers, scientists, and professionals in drug development engaged in the characterization of novel fluorescent compounds. The protocol emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure accurate and reproducible results.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bio-imaging and sensing, as it contributes to brighter signals and higher sensitivity. For this compound derivatives, which are a class of compounds with promising fluorescent properties, accurate determination of Φf is crucial for evaluating their potential as molecular probes and for understanding their structure-property relationships.[4]

This document outlines the comparative method for measuring Φf, which involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.[5][6] This method is widely adopted due to its relative simplicity and reliability when performed with care.[3]

Theoretical Foundation

The relative quantum yield (Φx) of an unknown sample is calculated using the following equation, often referred to as the Parker and Rees method:[7]

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

  • Φst is the fluorescence quantum yield of the standard.

  • Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[5][8]

  • ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.[2][9]

The core principle of this method is that for optically dilute solutions, the integrated fluorescence intensity is directly proportional to the amount of light absorbed.[10] By plotting integrated fluorescence intensity against absorbance for a series of concentrations, a linear relationship is established, the slope of which is proportional to the quantum yield.

Experimental Design and Workflow

The experimental workflow is designed to ensure accuracy and minimize common errors in quantum yield measurements.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase A Select Appropriate Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B Purity is key C Prepare a Series of Dilutions (Absorbance ≤ 0.05) B->C Avoid inner-filter effect D Measure UV-Vis Absorbance Spectra C->D For each dilution E Measure Fluorescence Emission Spectra (Constant Excitation Wavelength & Settings) D->E Same solution & cuvette F Integrate Fluorescence Emission Spectra E->F Corrected spectra G Plot Integrated Intensity vs. Absorbance F->G For both sample & standard H Determine Gradients (Slopes) G->H Linear regression I Calculate Quantum Yield (Φx) H->I Using the core equation

Caption: Workflow for relative fluorescence quantum yield measurement.

Materials and Instrumentation

Reagents and Consumables
  • This compound derivative: Purified solid sample.

  • Fluorescence Standard: A well-characterized compound with a known quantum yield. The choice of standard is critical. It should absorb at the excitation wavelength to be used for the sample and ideally emit in a similar spectral region.[5][6] Common standards include:

    • Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.58).[11] Note: Quinine sulfate in sulfuric acid was a common standard, but its quantum yield can be temperature-dependent. Quinine in 0.1M perchloric acid (Φ = 0.60) is considered more reliable as it shows no temperature dependence up to 45 °C.[9]

    • Fluorescein in 0.1 M NaOH (Φf = 0.95).[11]

    • Rhodamine 6G in ethanol (Φf = 0.94).[10]

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethylformamide) are mandatory to avoid background fluorescence.[5][6] The solvent can significantly influence the quantum yield.[12][13][14]

  • Glassware: Class A volumetric flasks, pipettes, and syringes for accurate solution preparation.[15] All glassware must be scrupulously clean.[5][6]

  • Cuvettes: Matched 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam instrument capable of measuring absorbance with high precision.

  • Spectrofluorometer: An instrument equipped with a stabilized light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube). The instrument must be capable of providing corrected emission spectra to account for wavelength-dependent variations in instrument response.[16]

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the this compound derivative and the chosen fluorescence standard.

    • Prepare stock solutions of approximately 10⁻³ M concentration by dissolving the weighed solids in the appropriate spectroscopic grade solvent in volumetric flasks. Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • The concentrations of these working solutions should be adjusted so that their absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.05.[2] Crucially, the absorbance must not exceed 0.1 to prevent inner-filter effects, which can lead to an underestimation of the quantum yield. [5][6]

Spectroscopic Measurements

Maintain identical experimental settings (excitation wavelength, slit widths, detector voltage) for all measurements of the sample and the standard. [10]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each working solution of the sample and the standard, as well as for the pure solvent (as a blank).

    • From the corrected spectra, determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the sample and standard have significant absorbance.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λex used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each working solution of the sample and the standard. Use the same cuvette for both absorbance and fluorescence measurements of a given solution to ensure consistency.

    • Scan a wavelength range that covers the entire emission profile, from baseline to baseline.[17]

    • Record the emission spectrum of the pure solvent under the same conditions to check for any background fluorescence.

Data Analysis and Calculation

  • Data Processing:

    • If the solvent shows background fluorescence, subtract the solvent's emission spectrum from the sample and standard spectra.

    • For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software packages have a built-in function for this.

  • Graphical Analysis:

    • For both the this compound derivative and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

    • Perform a linear regression analysis for each data set. The plot should be linear with an intercept close to zero. A good linear fit (R² > 0.99) validates the data quality.[5]

    • The slope of the resulting line is the gradient (Grad) for the sample (Gradx) and the standard (Gradst).

  • Quantum Yield Calculation:

    • Obtain the refractive index (η) for the solvents used for the sample and the standard at the measurement temperature.

    • Use the equation provided in Section 2 to calculate the fluorescence quantum yield of your this compound derivative.

Example Data Presentation

The following table illustrates how to organize the collected and calculated data for a hypothetical this compound derivative (Sample X) in ethanol, using Rhodamine 6G in ethanol as the standard.

SampleConcentration (M)Absorbance at 488 nmIntegrated Fluorescence Intensity (a.u.)
Standard 1 x 10⁻⁷0.012150,000
(Rhodamine 6G)2 x 10⁻⁷0.024305,000
3 x 10⁻⁷0.035445,000
4 x 10⁻⁷0.047598,000
Sample X 5 x 10⁻⁷0.015125,000
1 x 10⁻⁶0.029248,000
1.5 x 10⁻⁶0.042360,000
2 x 10⁻⁶0.055471,000

Calculation Parameters:

  • Standard: Rhodamine 6G in Ethanol

  • Φst: 0.94[10]

  • Solvent (Sample & Standard): Ethanol (η = 1.361)

  • Gradst (from plot): 1.27 x 10⁷

  • Gradx (from plot): 8.55 x 10⁶

Calculated Quantum Yield for Sample X: Φx = 0.94 * (8.55 x 10⁶ / 1.27 x 10⁷) * (1.361² / 1.361²) = 0.63

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained quantum yield value, a cross-calibration with a second standard is highly recommended.[5][6] The experimental value for the first standard, calculated using the second standard, should match its literature value within a reasonable margin of error (typically ±10%). This process validates the experimental setup, sample preparation, and measurement procedures.[5]

Conclusion

The relative method for determining fluorescence quantum yield, when executed with meticulous attention to detail, provides a reliable means of characterizing the photophysical properties of this compound derivatives. Key factors for success include the use of high-purity reagents, adherence to the optically dilute regime (Absorbance ≤ 0.05), maintaining consistent instrument parameters, and proper data analysis. Accurate quantum yield values are indispensable for the rational design and development of novel fluorophores for advanced applications in science and medicine.

References

  • Wikipedia contributors. (2024). Quantum yield. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global. Retrieved from [Link]

  • Schmatz, B., Green, A. A., & Hersam, M. C. (2014). Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. Journal of the American Chemical Society, 136(22), 7941–7949. [Link]

  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. Retrieved from [Link]

  • Quantum Yield Calculation by Relative Method. (2021, July 22). YouTube. Retrieved from [Link] (Note: A specific, stable URL for a relevant video would be used here).

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Le-Gac, S., & Rolland, N. (2009). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the quantum yield (ϕ) of the reaction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2547–2567. [Link]

  • Glembockyte, V., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5143–5152. [Link]

  • Bindhu, C. V., et al. (2003). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Agilent Technologies. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]

  • de la Cruz, P., et al. (2023). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 52, 12-26. [Link]

  • Al-Ragehey, A. S. J. M. (2016). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Mechanical and Engineering Sciences, 10(2), 2095-2103. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I. Springer. [Link]

  • ACS Publications. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Retrieved from [Link]

  • IUPAC. (1988). Reference Materials for Fluorescence Measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]

  • S, S., & S, D. (2016). Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing. Retrieved from [Link]

  • Resch-Genger, U., & DeRose, P. C. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Pure and Applied Chemistry, 82(12), 2315–2335. [Link]

  • ResearchGate. (n.d.). Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. Retrieved from [Link]

  • Resch-Genger, U., & DeRose, P. C. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • Stilla Technologies. (n.d.). How do I prepare a stock of fluorescein from powder?. Retrieved from [Link]

  • Santos, F. P. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023002. [Link]

  • Zhang, Y., et al. (2022). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. Langmuir, 38(50), 15637–15645. [Link]

  • Santos, F. P. S., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • TTLM. (n.d.). Preparing Laboratory Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Neto, B. A. D., et al. (2018). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 6, 44. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Google LogoTechnical Support Center: 2-(1,3-Benzoxazol-2-yl)aniline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This valuable heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. However, its synthesis can present challenges, often leading to lower-than-expected yields. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields in this synthesis can typically be traced back to a few key areas.[1][2] A systematic evaluation of these factors is the first step in troubleshooting:

  • Purity of Starting Materials: The purity of the precursors, most commonly a 2-aminophenol derivative and a 2-aminobenzonitrile or 2-aminobenzoic acid derivative, is paramount.[2] Impurities can participate in side reactions or inhibit the catalyst.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, reactions catalyzed by polyphosphoric acid (PPA) often require high temperatures (120-150°C) to drive the condensation and cyclization.[3][4] Insufficient heat or time can lead to incomplete reactions.[2]

  • Inefficient Water Removal: The final cyclization step to form the benzoxazole ring is a dehydration reaction. If water is not effectively removed from the reaction medium, the equilibrium will not favor product formation. This is why dehydrating agents like PPA are so effective.[3][4]

  • Atmospheric Conditions: 2-Aminophenols are susceptible to air oxidation, which can introduce colored impurities and reduce the amount of starting material available for the desired reaction.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended.[2]

  • Side Product Formation: Competing reactions, such as self-condensation of starting materials or the formation of stable, uncyclized intermediates, can significantly consume reagents and lower the final yield.[1][2]

Q2: Which synthetic route is most reliable for laboratory-scale synthesis?

The condensation of 2-aminophenol with a suitable 2-aminophenyl precursor is the most direct approach. A highly effective and commonly cited method involves the reaction of 2-aminophenol with 2-aminobenzoic acid in the presence of polyphosphoric acid (PPA).[3][5] PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, making it a "one-pot" solution for this transformation.[4][5] While other methods exist, such as those starting from isatoic anhydride or employing different catalysts, the PPA method is well-documented and generally provides good yields.[3][6]

Q3: How do I confirm the identity and purity of my final product?

Standard analytical techniques are essential for characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The aromatic region of the ¹H NMR will show a characteristic set of multiplets for the benzoxazole and aniline rings.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • Melting Point (m.p.): A sharp melting point close to the literature value (around 104-107°C) is a good indicator of purity.[6] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. A single spot indicates high purity.

Troubleshooting Guides: A Deeper Dive

Issue 1: My reaction is incomplete. TLC analysis shows significant starting material even after extended reaction times.

This is a common issue that points towards problems with reaction kinetics or equilibrium.[2]

Logical Troubleshooting Workflow

start Incomplete Reaction (Starting Material Present) check_purity Verify Purity of Starting Materials start->check_purity Is purity confirmed? check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions Yes purify Purify Reagents (Recrystallize/Distill) check_purity->purify No check_catalyst Evaluate Catalyst /Dehydrating Agent check_conditions->check_catalyst Optimal optimize_t Increase Temperature & Monitor by TLC check_conditions->optimize_t Not optimal? optimize_cat Increase Catalyst Loading or Use Fresh PPA check_catalyst->optimize_cat Activity suspect? end Reaction Driven to Completion check_catalyst->end OK purify->check_conditions optimize_t->end optimize_cat->end

Workflow for addressing incomplete reactions.

Possible Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low.

    • Actionable Protocol: If using PPA, ensure the temperature of the reaction mixture (not just the heating mantle) is at least 130°C.[2] Increase the temperature in 10°C increments, monitoring the reaction by TLC every 30-60 minutes until starting material is consumed.

  • Catalyst/Dehydrating Agent Inefficiency: Polyphosphoric acid can absorb atmospheric moisture over time, reducing its efficacy.

    • Actionable Protocol: Use freshly opened PPA or PPA from a container that has been stored in a desiccator. In some cases, increasing the relative amount of PPA can help drive the reaction to completion.[3]

  • Impure Starting Materials: As mentioned, impurities can stall the reaction.

    • Actionable Protocol: Recrystallize the 2-aminophenol and 2-aminobenzoic acid from appropriate solvents (e.g., ethanol/water mixtures) before use. Verify purity by melting point.

Issue 2: The yield is low, and the crude product is a dark, tarry material, making purification difficult.

This often indicates side reactions or product degradation, frequently caused by excessive heat or oxidation.

Possible Causes & Solutions:

  • Oxidation of 2-Aminophenol: This starting material is sensitive to air, especially at high temperatures, leading to polymerization and dark-colored byproducts.[2]

    • Actionable Protocol: Assemble your reaction apparatus and flush it thoroughly with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. This simple step can dramatically improve both yield and purity.[2]

  • Thermal Degradation: While high temperatures are necessary, prolonged heating at excessively high temperatures can degrade the starting materials and the product.

    • Actionable Protocol: Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Once TLC indicates the reaction is complete, cool the mixture promptly. Do not leave the reaction heating unnecessarily overnight if it is complete in a few hours.

  • Improper Stoichiometry: Using a significant excess of one reagent can lead to the formation of side products.

    • Actionable Protocol: Use a precise 1:1 molar ratio of 2-aminophenol and the 2-aminobenzoic acid derivative.[3] Carefully weigh your reagents and calculate the molar equivalents.

Key Reaction Mechanism & Data

The generally accepted mechanism for the PPA-catalyzed synthesis involves three key steps:

  • Amide Formation: Nucleophilic attack of the amino group of 2-aminophenol on the protonated carboxylic acid.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety attacks the amide carbonyl carbon.

  • Dehydration: Elimination of a water molecule to form the aromatic benzoxazole ring.

R1 2-Aminophenol I1 Amide Intermediate R1->I1 + H⁺ - H₂O R2 2-Aminobenzoic Acid R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (-H₂O)

Simplified reaction mechanism pathway.

Table 1: Comparison of Selected Synthetic Conditions

PrecursorsCatalyst/SolventTemperature (°C)Time (h)Reported Yield (%)Reference
2-Aminophenol, 2-Aminobenzoic AcidPolyphosphoric Acid (PPA)120-1502-4~92%Hung et al., 1995[3]
2-Aminophenol, Isatoic AnhydrideXylene, TsOHReflux (~140)>8~23%PrepChem[6]
2-Aminophenol, Aromatic AldehydesFluorophosphoric Acid / EtOHRoom Temp~2.5Good to ExcellentMathapati et al.[4][7]
Tertiary Amides, 2-AminophenolTf₂O, 2-Fluoropyridine / DCM0 to Room Temp1~95%MDPI[8]

Note: Yields are highly dependent on substrate, scale, and specific laboratory conditions.

By methodically addressing these common issues, researchers can significantly improve the yield and purity in the synthesis of this compound, leading to more efficient and successful research outcomes.

References

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. Available from: [Link]

  • ResearchGate. How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? Available from: [Link]

  • Taylor & Francis Online. Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Available from: [Link]

  • ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester. Available from: [Link]

  • NIH. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

  • ResearchGate. A general mechanism for benzoxazole synthesis. Available from: [Link]

  • Journal of the American Chemical Society. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles1. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(2'-Aminophenyl)benzoxazole. Available from: [Link]

  • Google Patents. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

Sources

Technical Support Center: Purification of 2-(1,3-Benzoxazol-2-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1,3-Benzoxazol-2-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification of this compound using column chromatography.

I. Foundational Concepts: Understanding the Molecule

This compound is a heterocyclic compound featuring both a benzoxazole and an aniline moiety. This structure imparts a moderate to high degree of polarity. The presence of the basic aniline nitrogen is a critical consideration for purification, as it can interact strongly with the slightly acidic surface of standard silica gel, potentially leading to issues such as peak tailing and irreversible adsorption.[1] A clear understanding of the compound's properties is the first step toward developing a robust purification strategy.

Physicochemical Properties
PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₀N₂O[2]
Molecular Weight210.24 g/mol [2]
Melting Point207-210 °C[3]
AppearanceSolid
SolubilitySoluble in DMSO, likely soluble in other polar organic solvents like methanol and ethyl acetate.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of this compound, offering systematic solutions based on established chromatographic principles.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptom: Fractions collected from the column show a mixture of your desired product and impurities when analyzed by Thin Layer Chromatography (TLC).

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all components to travel down the column too quickly and co-elute.

    • Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 ratio. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate, as this generally provides the best separation on a column.[5]

  • Sample Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and poor resolution.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio is recommended.

  • Improper Sample Loading Technique: If the initial band of the sample at the top of the column is not narrow and level, the separation will be compromised.

    • Solution: Dissolve the crude sample in a minimal amount of solvent, preferably the initial mobile phase.[6] For compounds that are not very soluble, a "dry loading" technique is preferable. This involves pre-adsorbing the sample onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column.[6]

Problem 2: Significant Peak Tailing of the Product

Symptom: On a TLC plate or in the collected fractions, the spot corresponding to this compound appears elongated or "tailed."

Possible Causes & Solutions:

  • Strong Interaction with Acidic Silica Gel: The basic aniline nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1][7]

    • Solution 1: Basic Modifier in Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][7] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Deactivated Silica Gel: Use silica gel that has been treated to reduce the activity of the silanol groups.

    • Solution 3: Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have more favorable interactions with your compound.[7][8]

Problem 3: No Compound Eluting from the Column

Symptom: After running a significant volume of the mobile phase through the column, TLC analysis of the eluent shows no sign of your product.

Possible Causes & Solutions:

  • Compound is Too Polar for the Mobile Phase: The chosen eluent may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate system, you might need to switch to a more polar system like dichloromethane/methanol.[5][8]

  • Irreversible Adsorption or Decomposition on Silica Gel: The compound may be strongly and irreversibly binding to the silica gel, or it may be decomposing on the acidic surface.[8]

    • Solution: Before running a column, it's wise to test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it. If a new spot appears or the original spot diminishes, it indicates instability. In such cases, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[8]

Problem 4: Product Elutes Too Quickly (in the Solvent Front)

Symptom: The desired compound comes off the column in the very first fractions, with little to no separation from non-polar impurities.

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: The eluent is too strong and is washing everything off the column without allowing for proper separation.

    • Solution: Use a less polar mobile phase. If you are using 100% ethyl acetate, try a mixture of hexane and ethyl acetate. Develop a solvent system using TLC that gives your product an Rf value in the optimal 0.2-0.4 range.[5]

III. Experimental Protocols

Step-by-Step Guide to Column Chromatography Purification

This protocol provides a general framework for the purification of this compound.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems of varying polarities to find one that gives the target compound an Rf value of approximately 0.2-0.4.[5]

  • Suggested Starting Solvent Systems:

    • Hexane / Ethyl Acetate (e.g., 4:1, 2:1, 1:1)

    • Dichloromethane / Methanol (e.g., 99:1, 98:2, 95:5)

  • If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.[7]

2. Column Packing:

  • Select a column of appropriate size. A general guideline is to use 50-100g of silica gel for every 1g of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[5]

  • Drain the solvent until it is level with the top of the sand.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column with a pipette.[6]

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions. The size of the fractions will depend on the scale of the purification.

  • If a gradient elution is used, gradually increase the polarity of the mobile phase over time.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop TLC TLC Analysis for Mobile Phase Selection Packing Column Packing TLC->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Problem Identify Issue (e.g., Poor Separation) Fraction_Analysis->Problem Isolate Solvent Removal & Product Isolation Combine->Isolate Solution Implement Solution (e.g., Adjust Mobile Phase) Problem->Solution Solution->TLC

Caption: Workflow for the purification of this compound by column chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-aminophenol and 2-aminobenzoic acid derivatives. Additionally, side products from incomplete cyclization or over-reaction may be present.[9][10]

Q2: How can I visualize this compound on a TLC plate?

A2: Due to its aromatic structure, this compound is UV active and can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator, where it will appear as a dark spot. For enhanced visualization, staining with a potassium permanganate solution or an iodine chamber can be used.

Q3: Is it better to use a gradient or isocratic elution for this purification?

A3: For a mixture with components of significantly different polarities, a gradient elution (where the mobile phase polarity is gradually increased) is often more efficient. If the impurities are very close in polarity to the product, an isocratic elution (using a constant mobile phase composition) may provide better resolution. The choice depends on the complexity of the crude mixture as determined by TLC.

Q4: My purified product is a solid. Can I use recrystallization instead of column chromatography?

A4: Recrystallization is an excellent purification technique for solids and can be very effective if a suitable solvent is found that dissolves the compound well when hot but poorly when cold, while the impurities have different solubility properties.[11] For complex mixtures or to remove impurities with similar solubilities, column chromatography is generally more effective. Often, a column chromatography step followed by a final recrystallization can yield a highly pure product.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Observed PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution No Elution Start->NoElution Sol_LessPolar Decrease Mobile Phase Polarity PoorSep->Sol_LessPolar Sol_ReduceLoad Reduce Sample Load PoorSep->Sol_ReduceLoad Sol_DryLoad Use Dry Loading PoorSep->Sol_DryLoad Sol_AddBase Add TEA/NH4OH to Mobile Phase Tailing->Sol_AddBase Sol_DeactivatedSi Use Deactivated Silica Tailing->Sol_DeactivatedSi Sol_Alumina Switch to Alumina Tailing->Sol_Alumina Sol_MorePolar Increase Mobile Phase Polarity NoElution->Sol_MorePolar Sol_CheckStab Check Stability on Silica NoElution->Sol_CheckStab

Caption: Decision tree for troubleshooting common column chromatography issues.

V. References

  • Journal of Chromatography A. (n.d.). Troubleshooting in Chromatography. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • BenchChem. (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. Retrieved from

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from

  • BenchChem. (2025). A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents. Retrieved from

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from

  • ChemSynthesis. (2025, May 20). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from

  • MedChemExpress. (n.d.). 4-(Benzo[d]oxazol-2-yl)aniline - Product Data Sheet. Retrieved from

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from

  • ResearchGate. (2025, August 9). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Retrieved from

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from

  • BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions. Retrieved from

  • PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)aniline. Retrieved from

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from

  • BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from

  • ResearchGate. (n.d.). Fluorescent compacts prepared by the entrapment of benzoxazole type dyes into a silica matrix at high pressure. Retrieved from

  • ResearchGate. (2025, August 6). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Retrieved from

  • PubChem. (n.d.). 4-(5-Butyl-1,3-benzoxazol-2-yl)aniline. Retrieved from

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from

  • ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from

  • ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline. Retrieved from

  • ScienceDirect. (n.d.). Silica gel-supported tungstic acid (STA): A new, highly efficient and recyclable catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione carbonitriles and carboxylates under neat conditions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purifying 5-Chloro-2-(propan-2-yl)aniline. Retrieved from

  • RJLBPCS. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Retrieved from

  • ResearchGate. (2025, August 9). A New Nano Silica Gel Supported by Thionyl Chloride as a Solid Acid for the Efficient Diazotization of Aniline Derivatives: Application and Synthesis of Azo Dyes. Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from

  • AMERICAN ELEMENTS®. (n.d.). Benzoxazoles. Retrieved from

  • ResearchGate. (2025, August 6). Polyaniline modified silica gel coupled with green solvent as eco favourable mobile phase in thin layer chromatographic analysis of organic dyes. Retrieved from

Sources

Optimizing the reaction conditions for the synthesis of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-yl)aniline

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into reaction optimization, troubleshooting common issues, and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound, a key structural motif in medicinal and materials chemistry, is most commonly achieved through the condensation and subsequent intramolecular cyclization of o-aminophenol with a suitable C1-synthon derived from an aniline precursor. The most direct route involves the reaction of o-aminophenol with 2-aminobenzaldehyde or its derivatives. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring.

The general mechanism involves two key stages:

  • Condensation: The nucleophilic amino group of o-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that subsequently dehydrates to yield a Schiff base (imine).

  • Oxidative Cyclization: The phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion. The resulting intermediate is then oxidized to form the aromatic benzoxazole ring. This oxidation can be promoted by an external oxidant or, in some cases, by air.

Reaction_Mechanism Reactants o-Aminophenol + 2-Aminobenzaldehyde SchiffBase Schiff Base Intermediate (2-((2-hydroxybenzylidene)amino)aniline) Reactants->SchiffBase Condensation (-H₂O) CyclizedInt Cyclized Intermediate (Dihydrobenzoxazole) SchiffBase->CyclizedInt Intramolecular Cyclization Product This compound CyclizedInt->Product Oxidation (-2H)

Caption: General reaction mechanism for the synthesis of this compound.

Section 2: FAQs for Reaction Optimization

This section addresses common questions regarding the optimization of reaction parameters to maximize yield and purity.

Q1: How critical is the purity of my starting materials?

A: Extremely critical. Impurities in either the o-aminophenol or the aldehyde precursor are a primary cause of low yields and complex purification profiles.[1]

  • Expert Insight: o-aminophenol is susceptible to air oxidation, often appearing as tan, brown, or even purple crystals instead of white or off-white. This oxidation introduces quinone-like impurities that can interfere with the reaction and generate colored byproducts. 2-aminobenzaldehyde is prone to self-condensation or polymerization.

  • Self-Validating Protocol: Before starting, assess the purity of your reagents.

    • Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting range indicates impurities.[1]

    • Spectroscopy: Check the ¹H NMR spectrum for unexpected signals.

    • Chromatography: Run a preliminary Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of a single major component.[1]

Q2: What is the best choice of solvent for this reaction?

A: The optimal solvent depends on the specific catalyst and temperature required. High-boiling polar aprotic solvents are generally effective. However, greener, solvent-free approaches have also proven highly successful.

  • Expert Insight: The solvent must facilitate the initial condensation and not interfere with the cyclization or oxidation steps. Solvents like DMSO and DMF can promote the reaction but may require higher temperatures for removal during workup.[2] Dichloromethane (DCM) can also be effective, especially at room temperature with certain catalysts.[3]

SolventTypical Temperature (°C)Key AdvantagesConsiderationsReferences
Toluene111Good for azeotropic water removal.High temperature required.[4]
DMSORoom Temp - 100Excellent solvating power.Can be difficult to remove.[2]
EthanolRoom Temp - Reflux"Green" solvent, easy to remove.May require an acid catalyst.[2][5]
Dichloromethane (DCM)Room TempWorks well for milder conditions.Lower boiling point limits reaction temp.[3]
Solvent-Free70 - 130Environmentally friendly, simplified workup.May require catalyst and/or microwave.[6][7][8][9]

Q3: Which catalyst system should I use to improve my reaction rate and yield?

A: Catalyst choice is a powerful tool for optimization. The selection ranges from simple Brønsted acids to sophisticated metal complexes and reusable heterogeneous catalysts.

  • Expert Insight: For this specific transformation, an oxidative cyclization is required.

    • Acid Catalysts: Brønsted acids like fluorophosphoric acid or acidic ionic liquids can effectively catalyze the condensation and cyclization steps.[2][7][9]

    • Metal Catalysts: Various metal catalysts, including those based on Copper (Cu₂O), Nickel (Ni(II)), or Titanium/Zirconium (TiO₂–ZrO₂), have been shown to promote the reaction efficiently, often under mild conditions.[2] Nanocatalysts are also gaining traction due to their high activity and reusability.[2][10]

    • Oxidants: In some protocols, an explicit oxidant is added to facilitate the final aromatization step. Elemental sulfur and iodine have been used effectively for this purpose.

Q4: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis is an excellent strategy for this class of reactions.[11][12][13] It often leads to dramatically reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating.[14][11][12]

  • Expert Insight: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This is particularly effective for solvent-free reactions or those using high-boiling point solvents.[14] A typical microwave-assisted protocol might reduce a multi-hour reflux into a 15-30 minute reaction.[8]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC SM_Present Result: Starting Materials (SM) Unconsumed Check_TLC->SM_Present High Rf spots match SM Side_Products Result: Multiple New Spots, Streaking, or Baseline Material Check_TLC->Side_Products Complex pattern Product_Loss Result: Desired Product Spot is Present, but Final Yield is Low Check_TLC->Product_Loss Clean conversion by TLC Sol_SM Diagnosis: Incomplete Reaction Solutions: 1. Extend reaction time. 2. Increase temperature. 3. Check catalyst activity/loading. 4. Ensure purity of starting materials. SM_Present->Sol_SM Sol_Side_Products Diagnosis: Side Reactions or Degradation Solutions: 1. Minimize side products: Control stoichiometry,   use inert atmosphere. 2. Check for stable intermediates (e.g., Schiff base).   Optimize cyclization conditions (add oxidant/catalyst). 3. Lower temperature to prevent polymerization. Side_Products->Sol_Side_Products Sol_Product_Loss Diagnosis: Inefficient Purification/Workup Solutions: 1. Optimize column chromatography:   Adjust solvent polarity (EtOAc/Hexane). 2. Use milder workup conditions to prevent degradation. 3. Ensure complete extraction from aqueous layers. Product_Loss->Sol_Product_Loss

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

Q: My reaction is incomplete, with starting materials still present after the recommended time. What should I do?

A: An incomplete reaction is the most common cause of low yields.

  • Extend Reaction Time: Continue the reaction, monitoring its progress by TLC every hour.[1]

  • Increase Temperature: If extending the time has no effect, cautiously increase the reaction temperature in 10-20 °C increments. Some cyclizations are highly sensitive to temperature.[15]

  • Verify Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture or may require activation.[1] Consider a modest increase in catalyst loading.[1]

Q: My TLC shows multiple spots and purification by column chromatography is difficult.

A: This points towards the formation of side products or a stable intermediate.

  • Schiff Base Formation: The intermediate Schiff base may be stable and not fully cyclize under the reaction conditions.[1] You can attempt to isolate this intermediate to confirm its identity or add a specific catalyst/oxidant to drive the cyclization to completion.

  • Polymerization: Aldehydes, especially those with amino groups, can be prone to polymerization at high temperatures.[1] Consider running the reaction at a lower temperature or under more dilute conditions.

  • Optimize Chromatography: A well-chosen solvent system is crucial for purification. A gradient elution with a mixture of petroleum ether and ethyl acetate is often effective for separating benzoxazoles from more polar impurities.[1]

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: General Synthesis using a Heterogeneous Catalyst

This protocol is adapted from methods utilizing reusable acid catalysts under solvent-free conditions.[7][9]

  • Preparation: In a 5 mL reaction vessel, combine o-aminophenol (1.0 mmol, 1.0 equiv), 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol, 1 mol%).[7][9]

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.[7][9] Monitor the reaction progress by TLC (e.g., 4:1 Petroleum Ether:Ethyl Acetate).[10]

  • Workup: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Removal: If using a solid catalyst, separate it by centrifugation or filtration.[7][9]

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[16]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Begin elution with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
  • Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. NIH.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate.
  • Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate.

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Technical Support Center: Solubility and Formulation of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the solubility of 2-(1,3-Benzoxazol-2-yl)aniline for biological assays. Given the limited publicly available solubility data for this specific compound, this guide offers a framework for systematic solubility determination, troubleshooting common issues, and developing effective formulation strategies based on established principles and data from structurally related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: While specific experimental data for this compound is scarce, we can infer its likely solubility profile from its structural features and data from its para-isomer, 4-(1,3-benzoxazol-2-yl)aniline. The molecule possesses a rigid, aromatic benzoxazole core and an aniline moiety, suggesting it is a poorly water-soluble, hydrophobic compound. A product data sheet for the para-isomer, 4-(1,3-benzoxazol-2-yl)aniline, indicates high solubility in Dimethyl Sulfoxide (DMSO) (≥ 100 mg/mL).[1] Therefore, it is highly probable that this compound will also exhibit good solubility in polar aprotic solvents like DMSO, Dimethylformamide (DMF), and Tetrahydrofuran (THF). Its solubility in aqueous solutions is expected to be very low.

Q2: How might the ortho-position of the aniline group affect its solubility compared to the more studied para-isomer?

A2: The ortho-position of the amino group in this compound could lead to intramolecular hydrogen bonding between the amine's hydrogen and the nitrogen or oxygen of the benzoxazole ring. This "ortho effect" can influence the compound's crystal lattice energy and its interactions with solvent molecules, potentially altering its solubility profile compared to the para-isomer where such intramolecular interactions are not possible. The ortho-isomer may exhibit different solubility in protic versus aprotic solvents. Therefore, while data from the para-isomer is a useful starting point, experimental verification of solubility for the ortho-isomer is critical.

Q3: What is the first solvent I should try for making a stock solution?

A3: Based on data from structurally similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[1] It is a powerful, versatile solvent for a wide range of poorly soluble compounds used in biological research.[2]

Q4: Are there any concerns with using DMSO in my cell-based assays?

A4: Yes. While widely used, DMSO can exhibit cytotoxicity and other biological effects at concentrations typically above 1%.[3][4] It is crucial to perform a solvent tolerance study on your specific cell line to determine the maximum concentration of DMSO that does not affect cell viability or the experimental readout. In many cell-based assays, the final concentration of DMSO is kept at or below 0.1% (v/v) to minimize these effects.[4]

Q5: Can I use other organic solvents?

A5: Other organic solvents like ethanol, DMF, and acetone can also be considered. However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. Ethanol, for instance, can be more cytotoxic than DMSO for certain cell lines.[4] A solvent compatibility and tolerance study is always recommended.

Troubleshooting Guide: Improving Solubility for Biological Assays

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity upon dilution reduces the compound's solubility, causing it to crash out of solution.

Caption: Troubleshooting workflow for compound precipitation.

  • Co-solvents: Polyethylene glycols (PEGs), ethanol, and propylene glycol are water-miscible solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[5][6] For a structurally related compound, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used for in vivo studies, demonstrating the utility of co-solvents.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[5][7][8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been reported for a similar compound.[1]

Problem 2: I need to determine the aqueous solubility of my compound accurately.

This method is considered the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (e.g., PTFE for organic solvents, PVDF for aqueous solutions)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for 24-48 hours. This allows the system to reach equilibrium between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of your HPLC calibration curve.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Develop a suitable HPLC-UV method to quantify the compound.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility Profile

While experimental data for this compound is not available, the table below provides a template for how to present the data once determined, with hypothetical values for illustration.

SolventTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL)
Water25Very LowTo be determined
PBS (pH 7.4)37Very LowTo be determined
DMSO25HighTo be determined
Ethanol25ModerateTo be determined
PEG 30025Moderate-HighTo be determined
20% SBE-β-CD (aq)25Low-ModerateTo be determined

Visualization of Solubility Enhancement Strategy

G cluster_0 Initial State cluster_1 Solubilization Strategies cluster_2 Application Compound This compound (Poorly Water-Soluble) DMSO High Conc. Stock in DMSO Compound->DMSO Primary Dissolution Cosolvent Co-solvent System (e.g., PEG 300, Ethanol) DMSO->Cosolvent Intermediate Dilution Cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) DMSO->Cyclodextrin Addition to CD Solution Assay Biologically Relevant Aqueous Medium (e.g., Cell Culture Medium) DMSO->Assay Direct Dilution (Final DMSO <0.5%) Cosolvent->Assay Final Dilution Cyclodextrin->Assay Final Dilution

Caption: Strategies for solubilizing the compound for assays.

References

  • Verma, S., & Rawat, A. (2021). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Kerns, E. H., & Di, L. (2008).
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Yalkowsky, S. H. (Ed.). (1999). Solubility and solubilization in aqueous media. American Chemical Society.
  • Timm, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 877-886. [Link]

  • Atale, N., & Gupta, K. (2015). A comparative study of cytotoxicity of DMSO, ethanol and Triton X-100 in three different cell lines. International Journal of Research in Medical Sciences, 3(8), 1944-1949.
  • PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14599-14613. [Link]

  • ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

  • Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375–3384. [Link]

  • Pudlo, M., et al. (2006). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta poloniae pharmaceutica, 63(3), 245–252.
  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129891. [Link]

  • MedChemExpress Product Data Sheet for 4-(Benzo[d]oxazol-2-yl)aniline. (This is a hypothetical reference based on the content of search result[1], which is a product data sheet that provides specific formulation details).

Sources

Avoiding side reactions in the preparation of 2-(1,3-Benzoxazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common experimental challenges, provide troubleshooting strategies rooted in mechanistic principles, and offer validated protocols to enhance your success rate.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.

Issue 1: Low or No Yield of the Desired Benzoxazole

Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the primary causes and how can I fix this?

A1: An incomplete reaction is a frequent challenge, often stemming from several core factors. Let's break down the troubleshooting process logically.

  • Causality—The Intermediate Trap: The most common pathway for this synthesis involves the condensation of a 2-aminophenol with a carbonyl-containing reactant (like an aldehyde or carboxylic acid) to form an intermediate, typically a phenolic Schiff base or an N-acyl aminophenol.[1][2][3] This intermediate must then undergo intramolecular cyclization and dehydration (or oxidation) to form the benzoxazole ring. A stalled reaction often means this second step is failing.

  • Troubleshooting Steps:

    • Verify Reagent Purity: 2-Aminophenol derivatives are susceptible to air oxidation, which can manifest as a darkening in color. Use freshly opened or purified starting materials.

    • Re-evaluate Stoichiometry: Ensure your reactant ratios are correct. Sometimes, using a slight excess (1.1 equivalents) of the aldehyde or carboxylic acid can drive the initial condensation to completion.[4]

    • Catalyst Deactivation/Selection: The choice of catalyst is critical. For condensations with aldehydes, Brønsted or Lewis acids are common.[4] If using a metal-based catalyst, ensure it is active and has not been poisoned by impurities. An inefficient catalyst is a very common reason for low yields.[4] Consider a more robust catalyst system if deactivation is suspected. Modern methods using heterogeneous or reusable catalysts can offer more stability.[2]

    • Increase Temperature Incrementally: The cyclization step is often the most energy-intensive. If you have confirmed the presence of the intermediate (e.g., via TLC or LC-MS), a gradual increase in temperature can provide the necessary activation energy to close the ring.[4][5] However, be cautious, as excessive heat can promote side reactions.

Q2: I am using a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and getting poor yields. Why might this specific route be failing?

A2: Syntheses involving cyanating agents present unique challenges. While avoiding highly toxic reagents like cyanogen bromide is a significant advantage, these reactions are highly sensitive.

  • Mechanism & Activation: The reaction with NCTS requires activation by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O), which coordinates to the cyano group.[6][7] This activation facilitates the nucleophilic attack by the amino group of the 2-aminophenol.

  • Common Pitfalls:

    • Lewis Acid Quality: BF₃·Et₂O is highly sensitive to atmospheric moisture. Use a fresh, high-quality reagent.

    • Reproducibility Issues: Some published protocols using agents like NCTS with bases like LiHMDS have been found to be irreproducible, yielding only minor amounts of the desired product.[6] Success is highly dependent on the precise reaction conditions and reagent quality.

    • Complex Workup: The isolation and purification process for these reactions can be multi-stepped, leading to lower isolated yields even with good LC-MS conversion.[7]

Issue 2: Pervasive Side Product Formation

Q1: My crude product is a complex mixture, making purification nearly impossible. What are the most likely side reactions occurring?

A1: Selectivity is paramount. The formation of multiple byproducts points to reaction conditions that are either too harsh or not specific enough for the desired pathway.

  • Common Side Products & Their Origins:

    • Uncyclized Intermediate: As discussed, the Schiff base or N-acyl aminophenol intermediate is the most common "side product." Its presence indicates the cyclization step is the bottleneck.

    • Polymerization/Tarring: Using strong, non-selective acids (like concentrated H₂SO₄) or excessively high temperatures can lead to the degradation of the starting materials and the formation of intractable polymeric tar.[8][9]

    • N,N'-Diphenylbenzamidine Formation (when using thioamides): In some routes, such as the desulfurization of thioamides, the thioamide can react with aniline byproducts to form stable amidines, consuming reactants and complicating purification.[9]

    • Smiles Rearrangement: While sometimes used intentionally as a synthetic strategy, an unintended intramolecular nucleophilic aromatic substitution (Smiles rearrangement) can occur under certain conditions, leading to isomeric byproducts.[6][7]

  • Strategic Solutions for Improved Selectivity:

    • Lower the Temperature: Side reactions often have higher activation energies than the primary desired reaction. Reducing the temperature can significantly improve selectivity in favor of the thermodynamic product.[4]

    • Choose a Milder Catalyst: A highly aggressive catalyst can promote undesired pathways. Switching to a milder or more selective catalyst, such as certain "green" catalysts like ionic liquids or magnetic nanoparticles, can minimize byproduct formation.[4][10][11]

    • Solvent Optimization: The reaction solvent can influence the relative stability of transition states. Screen a few different solvents to find one that favors the desired cyclization.[4]

    • Inert Atmosphere: To prevent oxidative side reactions of the electron-rich 2-aminophenol, conduct the reaction under an inert atmosphere of nitrogen or argon.[8]

Part 2: Prophylactic Strategies & Optimized Protocols

Proactive planning is the best defense against side reactions. This section provides guidance on setting up your experiment for success from the start.

FAQ: Experimental Design

Q: How do I select the optimal combination of reactants, catalyst, and conditions for my specific derivative?

A: The ideal conditions depend heavily on the electronic nature of your substrates. A systematic approach is best. The condensation of 2-aminophenol with an aldehyde is a robust and widely used method.[12]

  • Catalyst Selection: The catalyst's role is to facilitate the initial condensation and subsequent cyclization/dehydration. The table below compares several modern catalytic systems for the synthesis of 2-phenylbenzoxazole, a common benchmark.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
LAIL@MNP¹Solvent-free (sonication)700.590[10]
Brønsted Acidic Ionic LiquidSolvent-free130585-98[2]
Fe₃O₄@SiO₂-SO₃HSolvent-free50Monitored by TLCHigh[4]
Fluorophosphoric AcidEthanolRoom Temp2.4High[2]
Samarium TriflateWaterMild-High[13]

¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.

  • Solvent and Temperature: As the table shows, modern approaches often favor solvent-free conditions or green solvents like water and ethanol.[2][10][13] These methods often provide faster reaction times and simpler workups. High temperatures (e.g., >140°C) should be a last resort, as they often correlate with increased side product formation.[2][5]

Validated Experimental Protocol: Synthesis of 2-Arylbenzoxazole

This protocol is a generalized procedure based on robust, modern methods involving the condensation of a 2-aminophenol with an aromatic aldehyde.

Materials:

  • Substituted 2-aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0-1.1 mmol)

  • Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.03 g)[4]

  • Ethanol (if not solvent-free)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and condenser, add the 2-aminophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add the selected catalyst. For example, if using the magnetic nanocatalyst Fe₃O₄@SiO₂-SO₃H, add 0.03 g.[4]

  • Reaction: If running solvent-free, begin stirring and heat the mixture to the optimized temperature (e.g., 50-80°C).[4][11] If using a solvent like ethanol, add it to the flask before heating to reflux.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup (for Heterogeneous Catalyst): If using a magnetic catalyst, cool the reaction mixture, add a solvent like ethanol, and separate the catalyst using an external magnet.[4] For other solid catalysts, filter the mixture.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from PE:EtOAc = 20:1).[4][14]

  • Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

Part 3: Visualizing the Chemistry

Understanding the reaction pathway and troubleshooting logic is key to mastering this synthesis.

ReactionMechanism Aminophenol 2-Aminophenol Derivative Intermediate Schiff Base Intermediate (Potential Stalling Point) Aminophenol->Intermediate + Catalyst - H₂O Aldehyde Aromatic Aldehyde Aldehyde->Intermediate + Catalyst - H₂O Product 2-Arylbenzoxazole (Desired Product) Intermediate->Product Intramolecular Cyclization & Dehydration (Heat/Acid Promoted) SideProduct Side Products (e.g., Tar, Rearrangement) Intermediate->SideProduct Excessive Heat or Harsh Acid

Figure 1: General reaction mechanism for benzoxazole synthesis.

TroubleshootingWorkflow Start Problem: Low Benzoxazole Yield Check_Purity 1. Verify Reagent Purity (2-Aminophenol, Solvent) Start->Check_Purity Analyze_Crude 2. Analyze Crude Mixture (TLC, LC-MS) Check_Purity->Analyze_Crude Stalled Is Intermediate Present? Analyze_Crude->Stalled Complex_Mixture Is it a Complex Mixture? Stalled->Complex_Mixture No Push_Reaction Action: Promote Cyclization - Increase Temp Gradually - Add more Catalyst Stalled->Push_Reaction Yes Optimize_Selectivity Action: Improve Selectivity - Lower Temperature - Use Milder Catalyst - Change Solvent Complex_Mixture->Optimize_Selectivity Yes No_Reaction Action: Re-evaluate Basics - Check Catalyst Activity - Verify Stoichiometry - Use Fresh Reagents Complex_Mixture->No_Reaction No

Figure 2: Troubleshooting workflow for low-yield reactions.

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. [Link]

  • Karale, D., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2022). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • O'Brien, A. G., et al. (2020). Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substrate scope for synthesis of 2‐aryl benzoxazoles. ResearchGate. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. [Link]

  • Wang, S., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐arylbenzoxaloes from benzoxazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization data for the synthesis of 2-phenylbenzoxazole. ResearchGate. [Link]

  • Zhang, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. [Link]

  • Pomeisl, K., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. [Link]

  • Sugita, T., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • Wang, Z., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. [Link]

  • International Journal of Pharmacy and Technology. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. ijptonline.com. [Link]

  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]

Sources

Technical Support Center: Optimizing Fluorescence of 2-(1,3-Benzoxazol-2-yl)aniline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1,3-benzoxazol-2-yl)aniline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of these versatile fluorophores. By understanding their unique photophysical properties, you can overcome common experimental hurdles and achieve optimal fluorescence intensity for your specific application.

Introduction to Benzoxazole-Aniline Probes

Probes based on the this compound scaffold are a class of fluorophores known for their sensitivity to the local environment. Many of these molecules exhibit a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation with light, a proton is transferred from a donor to an acceptor group within the same molecule, leading to a tautomeric form that is responsible for the fluorescence emission. This process often results in a large Stokes shift, which is highly advantageous for fluorescence imaging as it minimizes self-reabsorption and background interference.[2][3] However, the efficiency of this process and the resulting fluorescence intensity are highly dependent on various experimental factors.

Troubleshooting Guide: Enhancing Fluorescence Intensity

This section addresses common issues encountered during the use of this compound probes in a question-and-answer format, providing both the underlying reasons and actionable solutions.

Question 1: My probe's fluorescence is much weaker than expected in my chosen solvent. What factors could be at play and how can I improve the signal?

Answer: This is a frequent challenge, as the fluorescence of these probes is strongly solvent-dependent.[4][5] The polarity, viscosity, and protic/aprotic nature of the solvent can significantly influence the ESIPT process and the stability of the excited state.

Causality Explained: The solvent environment can affect the energy barrier of the proton transfer and the stability of both the initial excited state (enol form) and the proton-transferred state (keto form).[1]

  • Polarity: Solvent polarity can dramatically impact the ESIPT process. While some benzoxazole derivatives show enhanced ESIPT in polar solvents, others perform better in nonpolar environments.[1] For instance, polar protic solvents like water or ethanol can form hydrogen bonds with the probe, potentially creating non-fluorescent solvated species or inhibiting the desired intramolecular proton transfer.[3][6]

  • Aprotic vs. Protic Solvents: Aprotic solvents (e.g., THF, Toluene, Chloroform) are often preferred as they are less likely to interfere with the intramolecular hydrogen bonding crucial for the ESIPT mechanism.[6][7] In contrast, protic solvents can lead to intermolecular proton transfer with the solvent, offering a competing, often non-radiative, decay pathway.[6]

Troubleshooting Steps:

  • Conduct a Solvent Screen: Test the fluorescence of your probe in a range of solvents with varying polarities and properties (e.g., Heptane, Toluene, THF, Dichloromethane, Acetonitrile, DMSO, Ethanol).

  • Analyze the Spectra: Record the emission spectra in each solvent to identify the one that provides the highest quantum yield and desired emission wavelength. Less polar solvents may cause a hypsochromic (blue) shift, while more polar solvents might lead to a bathochromic (red) shift.[5]

  • Consider Solvent Mixtures: If a single solvent is not ideal for your experimental system (e.g., due to solubility or biological compatibility), try solvent mixtures (e.g., water/DMSO or water/THF) to fine-tune the polarity.

Solvent Typical Polarity Index General Effect on ESIPT Probes
Heptane0.1Often favors the enol form, can enhance ESIPT in some systems.[8]
Toluene2.4Nonpolar, aprotic. Good starting point for screening.[5]
THF4.0Aprotic, moderately polar. Often yields high fluorescence.[5][7]
Dichloromethane3.1Aprotic, polar. Good solvent for many organic fluorophores.
Acetonitrile5.8Aprotic, highly polar. Can influence excited state dynamics.[3]
DMSO7.2Aprotic, highly polar. High solubility but can sometimes quench fluorescence.
Ethanol4.3Protic, polar. Can interfere with ESIPT through hydrogen bonding.[6]
Water10.2Protic, highly polar. Often leads to fluorescence quenching or altered pathways.[3][6]

Question 2: I observe strong fluorescence at low concentrations, but the intensity decreases as I increase the probe concentration. What is causing this quenching?

Answer: This phenomenon is known as Aggregation-Caused Quenching (ACQ).[9][10][11] It is a common issue with planar, aromatic dyes like the benzoxazole-aniline family.

Causality Explained: At low concentrations, individual probe molecules are sufficiently separated in solution and can fluoresce efficiently after excitation. As the concentration increases, the molecules begin to aggregate due to intermolecular forces like π-π stacking.[10] This close proximity creates new, non-radiative decay pathways. The excited-state energy is lost as heat or through other processes instead of being emitted as light, thus "quenching" the fluorescence.[9][10][12]

Troubleshooting Steps:

  • Perform a Concentration-Dependent Study: Prepare a series of dilutions of your probe and measure the fluorescence intensity of each. Plot intensity versus concentration. The concentration at which the intensity deviates from linearity and starts to decrease is the onset of ACQ.

  • Work Below the ACQ Threshold: Once you determine the optimal concentration range, ensure your experiments are conducted below the concentration that initiates significant quenching.

  • Modify the Probe Structure: If high concentrations are necessary for your application, consider synthesizing derivatives with bulky substituents. These groups can sterically hinder the molecules from getting close enough to form quenching aggregates.[12][13]

  • Incorporate Surfactants: In aqueous media, using a surfactant like cetyltrimethylammonium bromide (CTAB) can create a micellar environment that encapsulates the probe molecules, keeping them isolated and preventing aggregation.[14]

Question 3: The fluorescence of my probe is highly sensitive to the pH of the buffer. How can I determine the optimal pH and maintain it?

Answer: The fluorescence of many this compound probes is pH-dependent because the protonation state of the molecule is critical for the ESIPT mechanism.[14]

Causality Explained: The ESIPT process relies on the presence of an acidic proton (typically from a hydroxyl or amino group) and a basic proton acceptor site.[15]

  • In acidic conditions (low pH): The proton acceptor site on the benzoxazole ring may become protonated, inhibiting the intramolecular proton transfer.

  • In basic conditions (high pH): The acidic proton on the aniline or a hydroxyl substituent may be deprotonated, which also prevents the ESIPT process from occurring.[14] For many of these probes, the neutral, non-ionized form is the most fluorescent species.[16]

Troubleshooting Steps:

  • Conduct a pH Titration: Measure the fluorescence intensity of your probe across a wide range of pH values (e.g., from pH 3 to pH 11) using a series of well-defined buffers (e.g., citrate, phosphate, borate).

  • Plot Intensity vs. pH: This plot will reveal the optimal pH range for maximum fluorescence. You may also be able to determine the pKa values associated with the fluorescence changes.[17]

  • Use a Reliable Buffer: For your experiments, use a buffer that is stable and has sufficient buffering capacity to maintain the pH in your determined optimal range.

Question 4: My probe seems to photobleach rapidly, especially under a microscope. How can I improve its photostability?

Answer: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limitation in fluorescence microscopy and other applications involving high-intensity illumination.

Causality Explained: Upon excitation, a small fraction of fluorophores can enter a long-lived, highly reactive triplet state. From this state, the molecule can react with molecular oxygen or other species in the environment, leading to its permanent degradation. The molecular structure itself also plays a key role in inherent photostability.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of illumination by using shorter camera exposure times or by shuttering the light source when not acquiring data.

  • Use Antifade Reagents: For fixed-cell or in-vitro experiments, incorporate a commercial or homemade antifade mounting medium. These reagents often contain free-radical scavengers that reduce the rate of photobleaching.

  • Structural Modification: Research suggests that modifying the probe's structure, for example, by replacing certain substituents with cyclic amino rings, can significantly enhance photostability.[7] While this is a solution for probe design rather than immediate experimental use, it is a crucial consideration for developing next-generation probes.

Experimental Protocols & Workflows

Protocol 1: General Workflow for Troubleshooting Low Fluorescence

This protocol provides a systematic approach to diagnosing and resolving issues of low fluorescence intensity.

G start Low Fluorescence Signal concentration Is Probe Concentration > 10 µM? start->concentration solvent Is the Solvent Protic (e.g., water, alcohol)? concentration->solvent No sol1 Perform Concentration Study to check for ACQ. concentration->sol1 Yes ph Is the pH outside the optimal range (typically 6-8)? solvent->ph No sol2 Screen Aprotic Solvents (THF, Toluene, etc.). solvent->sol2 Yes sol3 Perform pH Titration to find optimal pH. ph->sol3 Yes/Unknown end_node Optimized Signal ph->end_node No sol1->end_node sol2->end_node sol3->end_node

Sources

Stability issues of 2-(1,3-Benzoxazol-2-yl)aniline in different buffer solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1,3-Benzoxazol-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in buffered aqueous solutions. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the stability of this compound.

Q1: My solution of this compound in an aqueous buffer has started to turn yellow/brown. What is happening?

A: A color change is a common visual indicator of chemical degradation. This is often due to the formation of new chromophoric structures resulting from the breakdown of the parent molecule. The primary mechanism of degradation for benzoxazole-containing compounds in aqueous media is hydrolysis, which leads to the opening of the benzoxazole ring.[1][2] Additionally, the aniline moiety can be susceptible to oxidation, which may also contribute to color formation. We recommend immediate analysis by HPLC to identify and quantify any degradation products.

Q2: What is the primary chemical instability of the this compound structure?

A: The core instability lies within the benzoxazole ring system. This heterocyclic ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction involves the cleavage of the C-O bond within the oxazole ring, leading to the formation of an amide intermediate.[1][2] The rate of this hydrolysis is highly dependent on the pH of the solution.

Q3: What is the most significant factor influencing the stability of this compound in a solution?

A: The pH of the buffer solution is the most critical factor. Research on similar benzoxazole structures shows a clear dependency of the hydrolysis rate on pH.[1] Both strongly acidic (pH < 3) and alkaline (pH > 9) conditions can significantly accelerate the degradation process. The compound generally exhibits its greatest stability in the near-neutral to slightly acidic pH range.

Q4: Can my choice of buffer salts (e.g., phosphate vs. citrate) impact the stability of the compound, even at the same pH?

A: Yes, this phenomenon, known as a specific buffer effect, is a possibility. While pH is the dominant factor, certain buffer ions can act as catalysts for hydrolysis or other degradation reactions.[3] For instance, a buffer species could facilitate proton transfer in a key degradation step. While specific studies on this compound are not widely available, it is a prudent practice to evaluate stability in a few different buffer systems (e.g., phosphate, citrate, acetate) during formulation development if high stability is required.

Troubleshooting Guide: Investigating Stability Issues

This guide provides a structured approach to diagnosing and resolving specific experimental problems related to the instability of this compound.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing a sample that has been stored in a buffer for some time, you observe new peaks in your chromatogram that were not present in the initial analysis of the dissolved compound.

  • Underlying Cause: These new peaks are almost certainly degradation products. The retention time and mass-to-charge ratio (if using LC-MS) of these peaks can provide clues about their structure. The primary degradation pathway is the hydrolysis of the benzoxazole ring.[2]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the new peaks. The primary hydrolytic degradant would be expected to have a mass corresponding to the addition of one molecule of water (C₁₃H₁₂N₂O₂).

    • Perform a Forced Degradation Study: To confirm that your analytical method is "stability-indicating," you must demonstrate that it can separate the intact drug from its degradation products.[4] A forced degradation study intentionally stresses the compound to generate these products. (See the detailed protocol below).

    • Optimize pH and Storage: Re-evaluate the pH of your buffer. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4) to identify the optimal pH for stability. Store solutions protected from light and at reduced temperatures (2-8°C or frozen) to slow the rate of degradation.

Issue 2: Poor or Inconsistent Recovery in Biological Assays
  • Symptom: The potency or measurable effect of your compound decreases over the course of an experiment, or results are not reproducible between experiments using different batches of prepared solutions.

  • Underlying Cause: This is a classic sign of the active pharmaceutical ingredient (API) degrading in the assay buffer. The degradation products are likely biologically inactive or have significantly lower activity, leading to an apparent loss of potency.

  • Troubleshooting Workflow:

G start Inconsistent Assay Results check_prep Verify Solution Prep (Weighing, Dilution) start->check_prep check_stability Is compound degrading in assay buffer? check_prep->check_stability run_hplc Run HPLC on 't=0' and 't=end' assay samples check_stability->run_hplc degradation_found Degradation Confirmed run_hplc->degradation_found New peaks appear no_degradation No Degradation (Purity >98%) run_hplc->no_degradation No change optimize_buffer Optimize Buffer pH and Composition degradation_found->optimize_buffer reduce_time Reduce Incubation Time or Prepare Fresh degradation_found->reduce_time other_issues Investigate Other Assay Variables no_degradation->other_issues end Problem Resolved optimize_buffer->end reduce_time->end

Caption: Troubleshooting workflow for inconsistent assay results.

Proactive Stability Assessment: Protocols and Methodologies

To avoid downstream issues, a proactive approach to characterizing the stability of this compound is essential. Forced degradation studies are a cornerstone of this process.[5]

Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the analytical method. The goal is to achieve 5-20% degradation of the parent compound.[6]

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Collect samples at t=0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C. Collect samples at t=0, 2, 4, 8, and 24 hours. Note: Base hydrolysis is often rapid.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light. Collect samples at t=0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose the solution (0.1 mg/mL in a neutral buffer) to a photostability chamber with a combined UV and visible light source as specified by ICH Q1B guidelines.[6] Analyze at a suitable time point (e.g., after 1.2 million lux hours).

  • Thermal Degradation: Store the solid compound and a solution in a neutral buffer at an elevated temperature (e.g., 70°C). Analyze at set intervals.

3. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Table 1: Predicted Stability Profile of this compound
ConditionStressorExpected StabilityPrimary Degradation Pathway
Hydrolytic 0.1 N HCl, 60°CLow Acid-catalyzed hydrolysis of the benzoxazole ring.[1]
pH 5-7, RTHigh Minimal hydrolysis expected.
0.1 N NaOH, 60°CVery Low Base-catalyzed hydrolysis of the benzoxazole ring.
Oxidative 3% H₂O₂, RTModerate to Low Oxidation of the aniline amino group.
Photolytic UV/Vis LightModerate Photochemical degradation, potential for radical reactions.
Thermal 70°C (Solution)Moderate Acceleration of hydrolysis and other degradation pathways.
Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation route in aqueous acidic buffers involves the hydrolytic opening of the benzoxazole ring.

Caption: Proposed mechanism for acid-catalyzed hydrolytic degradation.

Recommended Starting HPLC Method (Stability-Indicating)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector to assess peak purity)

  • Column Temperature: 30°C

This method should be validated to ensure it can adequately separate the parent peak from all degradation products generated during the forced degradation study.

References
  • Morgan, P. E. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science, 41, 4105–4116.

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.

  • Levin, R. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • Jackson, J. R., et al. (1972). Hydrolysis pathway for 2-phenylbenzoxazole. Journal of Organic Chemistry.

  • Sharma, M., & Rathore, P. (2016). Forced Degradation Studies. MedCrave online.

  • Ishida, H., & Low, H. Y. (1995). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymer.

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.

  • Arora, P. K. (2015). Bacterial degradation of aniline. Frontiers in Microbiology.

  • Li, A., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.

  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-6.

  • Pawar, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.gov.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

  • Allen, L. V. (2008). Buffers and pH Adjusting Agents. Remington: The Science and Practice of Pharmacy.

  • Grodzinsky, A. J., & M. J. Glimcher. (1980). The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. Journal of Biomedical Materials Research.

  • Roy, S., & P. S. Joshi. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(1), 115-22.

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(1,3-Benzoxazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this valuable synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success from the bench to pilot scale.

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its synthesis, typically involving the condensation of 2-aminophenol with a 2-aminobenzoyl derivative, presents unique challenges when transitioning from small-scale laboratory preparations to larger-scale production. This guide will address common issues encountered during scale-up, focusing on reaction control, purification strategies, and safety management.

Troubleshooting Guide: Navigating Scale-up Challenges

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Incomplete Reaction

Question: We are experiencing a significant drop in yield and incomplete conversion when scaling up the polyphosphoric acid (PPA) mediated synthesis of this compound from 2-aminophenol and 2-aminobenzoic acid. What are the likely causes and how can we optimize the reaction?

Answer: This is a frequent challenge in scaling up PPA-catalyzed reactions. The primary culprits are often related to mass and heat transfer, as well as the unique reactivity of the starting materials.

Potential Causes & Solutions:

  • Inadequate Mixing and Viscosity: Polyphosphoric acid is highly viscous, especially at the start of the reaction. In a large reactor, inefficient stirring can lead to localized "hot spots" and areas of poor reactant mixing, resulting in incomplete reaction and potential side product formation.

    • Solution: Employ a powerful overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the viscous reaction mass. A staged addition of reactants to the pre-heated PPA can also help manage viscosity.

  • Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making efficient and uniform heating a challenge. Inconsistent temperature control can slow down the reaction rate and lead to incomplete conversion.

    • Solution: Utilize a reactor with a jacketed heating system and a reliable temperature probe placed directly in the reaction mixture. A slow, controlled heating ramp to the target temperature (typically 180-200°C for this reaction) is crucial.[1]

  • Sub-optimal PPA Concentration: The dehydrating and catalytic efficiency of PPA is dependent on its P₂O₅ content.

    • Solution: Ensure you are using a high-quality PPA with a consistent P₂O₅ content (typically around 83%). For scale-up, it is advisable to use a fresh batch of PPA to avoid any absorbed moisture which can hinder the reaction.

  • Side Reactions of the Aniline Moiety: The free amino group on the 2-aminobenzoic acid and the final product can undergo side reactions in the strongly acidic and high-temperature environment of the PPA.

    • Solution: While challenging to completely avoid, ensuring a rapid and efficient cyclization by maintaining the optimal temperature and mixing can minimize the residence time where side reactions are more likely to occur.

Issue 2: Formation of Intractable Byproducts and Purification Difficulties

Question: Our scaled-up reaction yields a dark, tarry crude product that is difficult to purify by standard column chromatography. What are these byproducts and what purification strategies are more suitable for large-scale production?

Answer: The formation of colored, polymeric byproducts is a common issue in high-temperature acidic condensations. The basic nature of the aniline product also complicates traditional purification methods.

Potential Causes & Solutions:

  • Thermal Decomposition and Polymerization: At elevated temperatures, aniline and its derivatives can be susceptible to oxidation and polymerization, leading to the formation of dark, high-molecular-weight impurities.[2]

    • Solution: Strict temperature control is paramount. Avoid exceeding the recommended reaction temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

  • Product Tailing on Silica Gel: The basic aniline group in the product molecule strongly interacts with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation during column chromatography. This can result in low recovery and impure fractions.

    • Solution for Large-Scale Purification:

      • Acid-Base Extraction: After quenching the reaction mixture in water and neutralizing, perform an extraction with an organic solvent. The crude organic extract can then be washed with a dilute acid (e.g., 1M HCl) to protonate the aniline product and extract it into the aqueous layer, leaving less basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.

      • Recrystallization: If the crude product is a solid and has a reasonable purity (>80%), recrystallization is an excellent and scalable purification method. Suitable solvent systems can be determined on a small scale. Common solvents for recrystallizing aromatic compounds include ethanol, isopropanol, toluene, or mixtures such as ethanol/water.[3]

      • Alternative Chromatography Media: If chromatography is necessary, consider using a less acidic stationary phase like alumina (neutral or basic) or a modified silica gel (e.g., amine-functionalized silica).

Issue 3: Safety Concerns During Scale-up

Question: What are the primary safety concerns we need to address when scaling up this synthesis?

Answer: Scaling up any chemical process introduces new safety challenges. For this synthesis, the key concerns are the handling of corrosive and hazardous materials at high temperatures.

Safety Considerations:

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and reacts exothermically with water.

    • Precautions: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The quench step (pouring the hot PPA mixture into water) should be performed slowly and with vigorous stirring in a well-ventilated fume hood to manage the heat generated.

  • High-Temperature Operation: The reaction is conducted at high temperatures.

    • Precautions: Use a robust heating and monitoring system. Ensure the reactor is properly assembled and rated for the reaction temperature and pressure. Have a cooling system readily available for emergency shutdown.

  • Starting Material Hazards: 2-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects. Aniline and its derivatives can also be toxic.

    • Precautions: Handle these materials in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate PPE, including gloves and respiratory protection if necessary.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the PPA-mediated synthesis of this compound?

A1: The reaction proceeds through an initial acylation of the amino group of 2-aminophenol by 2-aminobenzoic acid, followed by an intramolecular cyclization and dehydration, catalyzed by the polyphosphoric acid, to form the benzoxazole ring.[1]

Q2: Can alternative catalysts be used for this synthesis to avoid the harsh conditions of PPA?

A2: Yes, several other methods for the synthesis of 2-arylbenzoxazoles have been reported, which may be adaptable for this specific molecule. These include the use of Brønsted acidic ionic liquids, solid-supported acid catalysts, or metal catalysts.[6][7] These methods often offer milder reaction conditions but may require more extensive process development for scale-up.

Q3: How can I effectively monitor the progress of the reaction at a large scale?

A3: In-process monitoring is crucial for scale-up. Small aliquots of the reaction mixture can be carefully taken, quenched in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate), and the organic layer analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the formation of the product.

Q4: What are the best practices for waste disposal for this synthesis?

A4: The primary waste stream is the acidic aqueous solution from the PPA quench. This should be neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to local regulations. Organic solvent waste should be collected and disposed of as hazardous chemical waste. Greener synthetic approaches are being explored to minimize waste in benzoxazole synthesis.[2][8]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound using Polyphosphoric Acid

This protocol is a general guideline for a 100g scale synthesis. All operations should be conducted in a suitable chemical reactor in a well-ventilated fume hood.

Materials:

  • 2-Aminophenol (51.5 g, 0.47 mol)

  • 2-Aminobenzoic acid (65.0 g, 0.47 mol)

  • Polyphosphoric acid (PPA, ~1 kg)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (50% w/w)

  • Toluene

Procedure:

  • Charge the reactor with polyphosphoric acid.

  • Begin stirring and heat the PPA to 120°C.

  • Slowly and portion-wise, add the 2-aminophenol and 2-aminobenzoic acid to the hot PPA.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 190°C.

  • Maintain the reaction at 190°C for 4-6 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, cool the mixture to 100°C.

  • In a separate vessel, prepare a large volume of ice water.

  • Slowly and carefully pour the hot reaction mixture into the ice water with vigorous stirring. A precipitate will form.

  • Allow the slurry to cool to room temperature.

  • Slowly neutralize the slurry with 50% NaOH solution to a pH of 7-8.

  • Filter the solid product and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Activated carbon

Procedure:

  • Place the crude product in a suitable flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Add a small amount of activated carbon to the hot solution to decolorize it.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - Optimized
Yield ~85%~50-60%>80%
Purity (crude) ~90%~60-70%~85%
Reaction Time 4 hours6-8 hours4-6 hours
Key Challenge Easy to handlePoor mixing, hot spotsViscosity management

Visualizations

Reaction Workflow

Scale-up Synthesis Workflow start Reactant Charging (2-Aminophenol, 2-Aminobenzoic Acid, PPA) reaction Heating & Reaction (190°C, 4-6h) start->reaction Stirring quench Quenching in Ice Water reaction->quench Cooling to 100°C neutralize Neutralization (NaOH) quench->neutralize filter_dry Filtration & Drying neutralize->filter_dry purify Purification (Recrystallization) filter_dry->purify end_product Pure this compound purify->end_product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes purification_issue Purification Issues? low_yield->purification_issue No check_mixing Improve Stirring incomplete_rxn->check_mixing Yes check_temp Verify Temperature Control incomplete_rxn->check_temp No use_acid_base Use Acid-Base Extraction purification_issue->use_acid_base Yes recrystallize Recrystallize Product purification_issue->recrystallize No check_ppa Check PPA Quality check_temp->check_ppa change_media Use Alumina/Modified Silica recrystallize->change_media

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Angene Chemical. (2024). Safety Data Sheet: 4-(Benzo[d]oxazol-2-yl)aniline. Retrieved from [Link]

  • Hessel, V., et al. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry. [Link]

  • Hessel, V., et al. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. ResearchGate. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Retrieved from [Link]

  • El-Faham, A., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carl Roth. Safety Data Sheet: Aniline. Retrieved from [Link]

  • Mohammed, Y. H., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Asati, V., & Kaur, G. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

  • Patsnap. Synthesis of benzoxazole. Retrieved from [Link]

  • Chemical Point. This compound. Retrieved from [Link]

  • PubChem. 2-(1,3-Benzothiazol-2-yl)aniline. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2021). Exploring large scale aromaticity. Retrieved from [Link]

  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Trullas, C., et al. (2025). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. Journal of Chromatography A. [Link]

  • Šlachtová, V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules. [Link]

  • Dogra, S., et al. (1990). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry. [Link]

  • Mamedov, V. A., et al. (2018). Divergent Synthesis of 3-(Indol-2-yl)quinoxalin-2-ones and 4-(Benzimidazol-2-yl)-3-methyl(aryl)cinnolines via Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • U.S. Patent No. US20130035533A1. (2013). Process for purifying aromatic extracts containing aromatic polycyclic compounds.
  • Trullas, C., et al. (2025). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. ResearchGate. [Link]

  • Xie, Y., et al. (2025). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. ResearchGate. [Link]

  • Gzella, A., et al. (2016). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals. [Link]

  • Occupational Safety and Health Administration. ANILINE. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

  • Worzakowska, M. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

  • ChemSynthesis. 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

  • Sheng, M., et al. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries. [Link]

  • G, S., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry. [Link]

  • Nguyen, T. H., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]

Sources

Strategies to reduce photobleaching of 2-(1,3-Benzoxazol-2-yl)aniline-based fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1,3-Benzoxazol-2-yl)aniline-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of photobleaching. Here, we provide in-depth, science-backed troubleshooting guides and FAQs to help you maximize the stability of your fluorescent signal and ensure the reliability of your experimental data.

Section 1: Understanding the Core Problem of Photobleaching

This section delves into the fundamental mechanisms that cause your fluorophores to lose their signal. Understanding why it happens is the first step to preventing it.

FAQ: What is photobleaching and why is it detrimental to my research?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] When you illuminate your sample, the fluorophore absorbs photons and cycles between a ground electronic state and an excited state, emitting light (fluorescence) as it returns to ground state.[3] However, each cycle carries a risk that the fluorophore will instead enter a highly reactive, long-lived "triplet state."[4] In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically attack and destroy the fluorophore itself and can also damage nearby cellular structures, an effect known as phototoxicity.[4][5][6]

This process is detrimental for several reasons:

  • Signal Loss: As more fluorophores are destroyed, the fluorescence signal weakens, making it difficult to image low-abundance targets.[1]

  • Quantitative Inaccuracy: In quantitative studies, such as measuring protein expression or drug uptake, photobleaching can lead to a false interpretation of the data, suggesting a lower concentration than is actually present.[1]

  • Limited Observation Time: Rapid photobleaching severely limits the duration of time-lapse imaging experiments, preventing the observation of longer biological processes.

Diagram: The Photobleaching Cascade

G cluster_0 cluster_1 S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 1. Light Absorption (Excitation) S1->S0 2. Fluorescence Emission T1 Excited Triplet State (T1) (Long-lived & Reactive) S1->T1 3. Intersystem Crossing O2 Molecular Oxygen (O2) T1->O2 4. Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached Other Reactions ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ROS->Bleached 5. Oxidative Damage

Caption: The pathway from light absorption to irreversible fluorophore destruction.

Section 2: Troubleshooting & Proactive Strategies

Here, we address specific issues you might encounter and provide actionable solutions to implement before and during your imaging sessions.

Troubleshooting Guide: My signal is bright initially but fades dramatically within seconds. What should I do?

Answer: This is a classic sign of aggressive photobleaching, typically caused by excessive excitation light. The goal is to reduce the number of photons hitting your sample to a level that is sufficient for detection but minimizes damage.

Immediate Action Plan:

  • Reduce Illumination Intensity: This is the most critical first step. Your microscope software allows you to control the power of the laser or LED light source. Reduce the intensity to the lowest possible level that still provides an adequate signal-to-noise ratio (SNR) .[4][7] High light intensity dramatically increases the rate at which fluorophores enter the destructive triplet state.[4]

  • Decrease Exposure Time: Shorten the camera's exposure time. A sensitive camera can capture a good image with a shorter exposure, reducing the total time the sample is illuminated for each frame.[1][8]

  • Use Neutral Density (ND) Filters: If your microscope uses a lamp (e.g., mercury or xenon arc), insert ND filters into the light path. These filters physically block a percentage of the light without changing its color, providing a simple way to reduce intensity.[1][7]

  • Optimize Your Workflow:

    • Focus with Transmitted Light: Locate your area of interest and perform initial focusing using brightfield or DIC/Nomarski optics before switching to fluorescence.[1][2]

    • Use a "Sacrificial" Area: Focus on a region of the sample adjacent to your target area. Once focused, move to the fresh, unexposed area to capture your image.[2][9]

FAQ: How do I select the right mounting medium? Does it really make a difference?

Answer: The choice of mounting medium is one of the most effective and easiest ways to combat photobleaching, especially for fixed samples.[7][10] A high-quality mounting medium serves two primary functions: it provides a stable environment with an optimal refractive index and contains antifade reagents to protect your fluorophore.

  • Antifade Reagents: These are chemicals that suppress photobleaching, most commonly by scavenging the ROS that destroy fluorophores.[11] Commercial formulations like ProLong, SlowFade, and VECTASHIELD are optimized for this purpose.[4][12][13]

  • Refractive Index (RI): For high-resolution imaging, the RI of the mounting medium should closely match the RI of your objective's immersion medium (e.g., oil RI ≈ 1.52).[14][15] A mismatch in RI can cause spherical aberration, leading to blurry, dim images, which may tempt you to increase the light intensity, thereby worsening photobleaching.[14]

Key Consideration: Some antifade reagents can be incompatible with certain fluorophores. For example, p-Phenylenediamine (PPD), while effective, can react with cyanine dyes.[10][11] Always check the manufacturer's documentation for compatibility with your specific this compound derivative or other dyes in your panel.[2][10]

Section 3: Chemical & Environmental Interventions

This section provides a deeper look at the chemical tools at your disposal and protocols for their use.

FAQ: I'm using an antifade reagent but still see bleaching. What could be the cause?

Answer: While antifade reagents are powerful, they are not infallible. If you're still experiencing issues, consider the following:

  • Reagent Age and Storage: Antifade reagents are antioxidants and can lose their efficacy over time, especially if exposed to air and light. Ensure your reagent is not expired and has been stored correctly (typically protected from light at 4°C).

  • Incorrect pH: The fluorescence of many dyes, and the efficacy of antifade reagents, can be pH-dependent. Most mounting media are buffered to a slightly alkaline pH (around 8.0-8.5) to optimize fluorescence.[16]

  • Incompatibility: As mentioned, there might be a specific chemical incompatibility between your fluorophore and the antifade agent. Consider trying a mounting medium with a different active component (e.g., switch from a PPD-based to an NPG-based formula).

  • Overpowering the System: If your illumination intensity is excessively high, you may be generating ROS at a rate that overwhelms the scavenging capacity of the antifade reagent. Antifade reagents are a crucial aid, not a substitute for proper imaging hygiene. Always combine their use with optimized illumination settings.[7]

Data Table: Comparison of Common Antifade Reagents
ReagentMechanism of ActionPrimary UseProsCons
n-Propyl gallate (NPG) ROS Scavenger[11]Live & Fixed CellsLow toxicity, effective for many fluorophores.[11][17]Can be difficult to dissolve; may have anti-apoptotic properties.[11]
DABCO ROS Scavenger[11]Live & Fixed CellsLess toxic than PPD, good for live-cell work.[11]Less effective than PPD; may have anti-apoptotic properties.[11]
p-Phenylenediamine (PPD) ROS Scavenger[11]Fixed Cells OnlyHighly effective antifade agent.[10][11]Can be toxic; may cause autofluorescence with blue/green dyes; can react with cyanine dyes.[10][11]
Trolox ROS ScavengerLive & Fixed CellsWater-soluble Vitamin E analog, good for live cells, dual-mechanism action.Efficacy can be buffer-dependent.
Protocol: Preparation of a Standard N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a recipe for a commonly used, effective antifade mounting medium for fixed cells.

Materials:

  • Glycerol (high purity)

  • Tris buffer (1M, pH 8.0)

  • N-propyl gallate (NPG) powder

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare the Buffer: In the 50 mL conical tube, combine 2 mL of 1M Tris (pH 8.0) with 18 mL of deionized water to create a 20 mL solution of 100mM Tris.

  • Dissolve the NPG: Add 0.1 g of N-propyl gallate to the Tris buffer solution. This will create a 0.5% NPG solution.

  • Solubilize: Vortex the solution vigorously. It may be necessary to warm the solution to 37°C and vortex intermittently for several hours to fully dissolve the NPG.[16] Ensure all crystals are dissolved before proceeding.

  • Add Glycerol: Add 20 mL of glycerol to the tube (for a final concentration of 50% glycerol). For higher refractive index applications, you can adjust the glycerol-to-buffer ratio (e.g., 90% glycerol is common for high-resolution imaging).[16]

  • Mix Thoroughly: Invert and vortex the tube until the solution is completely homogenous. The high viscosity of glycerol will require significant mixing.

  • Store: Aliquot into smaller, light-blocking tubes and store at 4°C for several months or at -20°C for long-term storage.

Section 4: Advanced Strategies for Probe Development

For professionals in drug and probe development, optimizing the fluorophore itself is a key strategy.

FAQ: Can the chemical structure of my this compound derivative be modified to improve photostability?

Answer: Yes. The inherent photostability of a fluorophore is one of the most important factors in its performance.[18] While the benzoxazole core provides a solid foundation, its stability can be significantly enhanced through chemical modification. A highly effective strategy is the covalent attachment of triplet-state quenchers directly to the fluorophore.[18]

Agents like cyclooctatetraene (COT) , nitrobenzyl alcohol (NBA) , or Trolox can be chemically linked to a fluorophore.[5][19] These moieties act as intramolecular "sinks" for the energy when the fluorophore enters the triplet state, dissipating it harmlessly before it can react with oxygen to form ROS. This approach has been shown to dramatically increase the photon budget (the total number of photons a molecule can emit before bleaching) and reduce phototoxicity.[5][18][19] This is a powerful strategy for developing next-generation probes for demanding applications like single-molecule imaging and super-resolution microscopy.[18][20]

Diagram: Troubleshooting Workflow for Photobleaching

G start Problem: Significant Photobleaching Observed check_params Step 1: Are Imaging Parameters Optimized? start->check_params action_params Action: • Reduce Illumination Intensity • Decrease Exposure Time • Use ND Filters check_params->action_params No check_media Step 2: Is the Mounting Medium Appropriate? check_params->check_media Yes action_params->check_media action_media Action: • Use a fresh, high-quality  antifade medium • Check fluorophore compatibility • Match Refractive Index (RI) check_media->action_media No check_env Step 3: Can the Environment be Controlled Further? check_media->check_env Yes action_media->check_env action_env Action: • For in vitro assays, use an  oxygen scavenging system • Ensure buffer pH is optimal (~8.0) check_env->action_env No solution Solution: Improved Signal Stability check_env->solution Yes action_env->solution

Caption: A step-by-step workflow for diagnosing and solving photobleaching issues.

References

  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemical & Photobiological Sciences, 2014. [Link]

  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]

  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE. [Link]

  • Fluorescent Imaging: Enhancing Drug Development Processes. Labiotech.eu. [Link]

  • Imaging discovery could accelerate drug development. European Pharmaceutical Review. [Link]

  • “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Development of photostable fluorophores for molecular imaging. ResearchGate. [Link]

  • Flow Cytometry Troubleshooting Guide. FluoroFinder. [Link]

  • Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. IEEE Xplore. [Link]

  • Microscopy: Minimizing Damage from Fluorescence (Ron Vale). YouTube. [Link]

  • Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. Semantic Scholar. [Link]

  • Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope. University of Arizona. [Link]

  • Fluorescence Mounting Media. CITE - University of Wisconsin-Madison. [Link]

Sources

Validation & Comparative

A Comparative Analysis of DNA Staining Agents: The Established Standard vs. a Novel Contender

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ethidium Bromide and 2-(1,3-Benzoxazol-2-yl)aniline

For decades, Ethidium Bromide (EtBr) has been the stalwart tool for nucleic acid visualization in molecular biology laboratories worldwide. Its reliability and low cost have cemented its place in standard protocols. However, its significant mutagenic properties have driven a continuous search for safer, yet equally effective, alternatives. This guide provides a comparative analysis between EtBr and a lesser-known, potentially safer alternative, this compound, to assist researchers in making an informed decision for their DNA staining needs.

Section 1: Mechanism of Action - A Tale of Two Binding Modes

The efficacy of a DNA stain is intrinsically linked to its mode of interaction with the DNA molecule. Ethidium bromide and this compound exhibit distinct mechanisms, which dictates their fluorescent properties and potential toxicity.

Ethidium Bromide: The Intercalator

Ethidium bromide is a classic example of a DNA intercalating agent. Its planar tricyclic ring structure allows it to insert itself between the stacked base pairs of the DNA double helix. This intercalation causes a conformational change in the DNA, unwinding the helix slightly. When exposed to ultraviolet (UV) light, the ethidium bromide molecule, now in a more rigid and hydrophobic environment, exhibits a significant increase in fluorescence, emitting an orange light that allows for the visualization of DNA.

This compound: A Potential Minor Groove Binder

While not as extensively characterized as EtBr, compounds with structures similar to this compound, often derivatives of benzoxazole, are known to bind to the minor groove of the DNA helix. Unlike intercalation, this binding mode does not significantly distort the overall DNA structure. These molecules fit snugly into the minor groove, a region rich in A-T base pairs. This interaction is typically stabilized by hydrogen bonds and van der Waals forces. Upon binding, conformational restriction and changes in the local environment can lead to a substantial increase in fluorescence.

Figure 1: A simplified diagram illustrating the distinct DNA binding mechanisms of Ethidium Bromide (intercalation) and this compound (minor groove binding).

Section 2: Performance Characteristics - A Head-to-Head Comparison

The ideal DNA stain should be highly sensitive, stable, and have a spectral profile that is compatible with common laboratory equipment. Below is a comparison of the known properties of EtBr and the expected properties of a benzoxazole-based dye.

FeatureEthidium BromideThis compound (Predicted)
Binding Mechanism IntercalationMinor Groove Binding
Excitation Max (nm) ~300, 520~340-370
Emission Max (nm) ~605~450-480
Quantum Yield ~0.15 (bound to DNA)Variable, can be high
Sensitivity 1-5 ng/bandPotentially higher
Toxicity High (Mutagen)Expected to be lower
Photostability ModerateGenerally good

Section 3: Experimental Protocols

Protocol 3.1: Agarose Gel Staining with Ethidium Bromide

Caution: Ethidium bromide is a potent mutagen. Always wear gloves, a lab coat, and UV-protective eyewear when handling.

  • Gel Preparation:

    • Prepare a 1% (or desired percentage) agarose solution in 1X TAE or TBE buffer.

    • Heat the solution until the agarose is completely dissolved.

    • Cool the solution to approximately 50-60°C.

    • Add EtBr to a final concentration of 0.5 µg/mL. Swirl gently to mix.

    • Pour the gel into a casting tray with combs and allow it to solidify.

  • Electrophoresis:

    • Submerge the gel in a running buffer (1X TAE or TBE) in the electrophoresis tank.

    • Load DNA samples mixed with loading dye into the wells.

    • Run the gel at an appropriate voltage until the dye front has migrated the desired distance.

  • Visualization:

    • Carefully transfer the gel to a UV transilluminator.

    • Visualize the DNA bands under UV light and capture an image.

Protocol 3.2: Post-Staining with a Benzoxazole-based Dye (General Protocol)

Note: As this compound is not a commercial stain, this is a generalized protocol for similar dyes.

  • Gel Preparation and Electrophoresis:

    • Prepare and run an agarose gel with DNA samples as described in Protocol 3.1, but do not add any stain to the gel or running buffer.

  • Staining:

    • After electrophoresis, place the gel in a container with a sufficient volume of 1X staining solution (e.g., a 1:10,000 dilution of a stock solution in TAE or TBE buffer) to fully submerge the gel.

    • Incubate on a shaker at room temperature for 15-30 minutes, protected from light.

  • Destaining (Optional but Recommended):

    • To reduce background fluorescence, briefly rinse the gel with deionized water and then incubate in fresh running buffer for 5-10 minutes.

  • Visualization:

    • Transfer the gel to a blue-light transilluminator or a UV transilluminator with an appropriate filter for the dye's excitation wavelength.

    • Visualize and image the DNA bands.

Figure 2: Workflow comparison of agarose gel staining protocols for Ethidium Bromide and a generic benzoxazole-based dye.

Section 4: Safety and Disposal - A Critical Consideration

Ethidium Bromide: The primary drawback of EtBr is its mutagenicity. It is a potent mutagen and is classified as toxic. Due to its ability to intercalate into DNA, it can interfere with DNA replication and transcription, leading to mutations. Consequently, all materials contaminated with EtBr, including gels, solutions, and gloves, must be decontaminated or disposed of as hazardous waste according to institutional guidelines. Decontamination methods often involve treatment with sodium hypochlorite (bleach) or commercial decontamination solutions.

This compound: While specific toxicity data for this compound is not readily available, non-intercalating, minor groove-binding dyes are generally considered to be safer alternatives to EtBr. Their inability to significantly distort the DNA helix reduces the likelihood of them interfering with DNA replication and causing mutations. However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be worn. Disposal should follow standard laboratory procedures for non-hazardous chemical waste, pending specific toxicological data.

Section 5: Conclusion and Future Outlook

Ethidium bromide remains a widely used DNA stain due to its effectiveness, low cost, and the extensive body of literature and protocols supporting its use. However, the significant safety concerns associated with its use cannot be overlooked.

This compound, as a representative of the benzoxazole class of dyes, presents a promising alternative. While it is not yet a mainstream reagent, the general properties of related compounds suggest several potential advantages, most notably a significantly improved safety profile. The shift in the excitation and emission spectra to the blue/green range also allows for the use of safer blue-light transilluminators, which do not damage DNA to the extent that UV light does.

For laboratories prioritizing safety and seeking to move away from hazardous materials, exploring non-intercalating dyes like those from the benzoxazole family is a worthwhile endeavor. While EtBr is the established workhorse, the future of routine DNA visualization likely lies in these safer, yet powerful, alternatives.

References

  • National Center for Biotechnology Information. Ethidium Bromide. PubChem Compound Summary for CID 14710. [Link]

A Comparative Analysis of Fluorescence Quantum Yield: Unveiling the Photophysical Characteristics of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (UVB) versus Fluorescein

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fluorescence spectroscopy, the selection of an appropriate fluorescent probe is paramount for the success of quantitative assays and imaging applications. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, stands as a critical parameter in this selection. This guide provides a comprehensive comparative analysis of the fluorescence quantum yield of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (UVB), a notable benzoxazole derivative, against the widely recognized standard, fluorescein. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these fluorophores and the methodologies for their precise characterization.

Introduction to Fluorescence Quantum Yield

Fluorescence quantum yield is defined as the ratio of photons emitted to the photons absorbed by a fluorophore. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, a desirable characteristic for sensitive detection. The determination of quantum yield is typically performed using a comparative method, where the fluorescence intensity of a sample is compared to that of a well-characterized standard with a known quantum yield.

The Contestants: UVB and Fluorescein

Fluorescein , a xanthene dye, has long been a cornerstone in fluorescence studies. Its high quantum yield in aqueous solutions, well-documented photophysical properties, and commercial availability have established it as a gold-standard reference. However, its pH sensitivity and susceptibility to photobleaching can be limitations in certain applications.

2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (UVB) belongs to the family of benzoxazole dyes, known for their environmental sensitivity and use as fluorescent whiteners and probes. These compounds often exhibit large Stokes shifts and good photostability. Understanding the quantum yield of UVB is crucial for its potential application as a fluorescent marker in various chemical and biological systems.

Comparative Photophysical Properties

A direct comparison of the key photophysical parameters of UVB and fluorescein reveals their distinct characteristics.

PropertyFluorescein (in 0.1 M NaOH)2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (UVB) (in Cyclohexane)
Molar Extinction Coefficient (ε) ~87,000 M⁻¹cm⁻¹ at 490 nm~65,000 M⁻¹cm⁻¹ at 375 nm
Absorption Maximum (λabs) 490 nm375 nm
Emission Maximum (λem) 514 nm435 nm
Stokes Shift 24 nm60 nm
Fluorescence Quantum Yield (Φf) 0.92 - 0.950.63
Fluorescence Lifetime (τ) ~4.2 ns~1.1 ns

Experimental Protocol for Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of UVB using fluorescein as a standard. This method, often referred to as the Williams et al. method, relies on the measurement of the integrated fluorescence intensity and the absorbance of the sample and the standard.

I. Materials and Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of measuring fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

  • Solvents: 0.1 M Sodium Hydroxide (NaOH) for fluorescein, and spectroscopic grade cyclohexane for UVB.

  • Analytes: Fluorescein (standard) and 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (UVB) (sample).

II. Preparation of Solutions
  • Standard Stock Solution (Fluorescein): Prepare a stock solution of fluorescein in 0.1 M NaOH with an absorbance of approximately 0.1 at the excitation wavelength (e.g., 470 nm).

  • Sample Stock Solution (UVB): Prepare a stock solution of UVB in cyclohexane with an absorbance of approximately 0.1 at the same excitation wavelength (470 nm).

  • Serial Dilutions: Prepare a series of dilutions of both the standard and sample solutions, ensuring that the absorbance at the excitation wavelength remains below 0.1 to minimize inner filter effects.

III. Spectroscopic Measurements
  • Absorbance Spectra: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 470 nm).

    • Record the fluorescence emission spectra for all solutions of the standard and the sample.

    • Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are kept constant for all measurements.

IV. Data Analysis and Quantum Yield Calculation

The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

  • Φr is the quantum yield of the reference (fluorescein).

  • Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.

  • As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.

  • ns and nr are the refractive indices of the solvents for the sample and reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, providing a more robust determination of the quantum yield.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Fluorescein Standard (in 0.1M NaOH) serial_dil Perform Serial Dilutions (Abs < 0.1) prep_std->serial_dil prep_smp Prepare UVB Sample (in Cyclohexane) prep_smp->serial_dil abs_spec Record Absorbance Spectra (UV-Vis Spectrophotometer) serial_dil->abs_spec Measure Absorbance fluo_spec Record Fluorescence Spectra (Spectrofluorometer) serial_dil->fluo_spec Measure Fluorescence plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield (Φs) plot->calculate

Figure 1. Workflow for the comparative determination of fluorescence quantum yield.

Discussion and Conclusion

The experimental data reveals that while fluorescein exhibits a near-perfect quantum yield in its anionic form in basic aqueous solution, UVB also demonstrates significant fluorescence efficiency in a non-polar solvent like cyclohexane. The larger Stokes shift of UVB is a notable advantage, as it minimizes spectral overlap and reduces the likelihood of re-absorption, which can be beneficial in certain fluorescence resonance energy transfer (FRET) applications and multiplexing assays.

The choice between fluorescein and UVB will ultimately depend on the specific experimental requirements. For applications in aqueous biological systems where high quantum yield is the primary concern, fluorescein remains a strong contender. However, for applications requiring a larger Stokes shift, good photostability, and compatibility with non-polar environments, UVB presents a compelling alternative. This guide provides the foundational knowledge and a robust experimental framework for researchers to make informed decisions when selecting fluorescent probes and to accurately characterize their photophysical properties.

References

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

A Comparative Guide to the Synthesis of 4-(1,3-Benzoxazol-2-yl)aniline: The Classic versus the Contemporary

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the benzoxazole scaffold is a pivotal step in the discovery of novel therapeutics. This privileged pharmacophore is a cornerstone in compounds exhibiting a vast range of biological activities.[1] This guide provides an objective, data-driven comparison between a traditional, high-temperature synthetic route and a novel, sustainable catalytic method for preparing 4-(1,3-Benzoxazol-2-yl)aniline (CAS 20934-81-0), a key intermediate in medicinal chemistry.

We move beyond simple protocols to dissect the causality behind experimental choices, offering a self-validating framework for laboratory application. This in-depth analysis is designed to empower researchers to select the most appropriate synthetic strategy based on their specific needs, whether they prioritize yield, environmental impact, or operational simplicity.

Route 1: The Traditional Workhorse - Polyphosphoric Acid (PPA) Mediated Thermal Cyclocondensation

The condensation of a 2-aminophenol with a carboxylic acid, facilitated by polyphosphoric acid (PPA), is a classic and robust method for constructing the 2-arylbenzoxazole core.[1][2] This approach, while effective, is characteristic of an era where yield and simplicity of reagents were paramount, often at the expense of energy efficiency and environmental considerations.

Mechanistic Rationale

The power of PPA in this synthesis is twofold: it acts as both a Brønsted acid catalyst and a potent dehydrating agent. The reaction proceeds through the initial activation of the carboxylic acid (4-aminobenzoic acid). The amino group of 2-aminophenol then performs a nucleophilic attack on the activated carbonyl carbon. The subsequent intramolecular cyclization, driven by the nucleophilic hydroxyl group, and a final dehydration step, forcefully promoted by the PPA at high temperatures, yields the aromatic benzoxazole ring.

G cluster_conditions Conditions cluster_process Process r1 2-Aminophenol p2 Nucleophilic Attack by Aminophenol r1->p2 r2 4-Aminobenzoic Acid p1 Acid Activation of Carboxylic Acid r2->p1 c1 Polyphosphoric Acid (PPA) (Catalyst & Dehydrating Agent) c1->p1 c2 High Temperature (150-180°C) p4 Dehydration c2->p4 p1->p2 p3 Intramolecular Cyclization p2->p3 p3->p4 p_final 4-(1,3-Benzoxazol-2-yl)aniline p4->p_final

Caption: Reaction pathway for the traditional PPA-mediated synthesis.
Detailed Experimental Protocol: PPA-Mediated Synthesis
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq), 4-aminobenzoic acid (1.0 eq), and polyphosphoric acid (approx. 10-15 times the weight of the reactants).

  • Reaction: Heat the viscous mixture to 150-180°C with efficient stirring.[1] The high viscosity necessitates robust mechanical stirring to ensure a homogenous reaction. Maintain this temperature for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture until it is just warm enough to pour. Cautiously pour the mixture onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: The resulting acidic slurry is carefully neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step can be highly exothermic and requires careful, slow addition.

  • Purification: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Route 2: A Modern, Green Alternative - Ultrasound-Assisted Catalysis with a Magnetically Recoverable Catalyst

Reflecting the modern emphasis on green chemistry, this novel route employs a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a heterogeneous catalyst.[3] The synthesis is performed under solvent-free conditions and is accelerated by ultrasound irradiation, representing a significant leap forward in efficiency and sustainability.[4]

Mechanistic Rationale

This method leverages a synergistic combination of advanced materials and energy input.

  • LAIL@MNP Catalyst: The Lewis acidic sites on the catalyst activate the aldehyde (4-aminobenzaldehyde), making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the 2-aminophenol.

  • Ultrasound Irradiation: Ultrasound provides the activation energy through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hotspots of intense temperature and pressure, dramatically accelerating the reaction rate without heating the bulk mixture.[3]

  • Solvent-Free Conditions: Eliminating volatile organic solvents reduces waste and environmental impact, aligning with the principles of green chemistry.

  • Magnetic Recovery: The Fe₃O₄ nanoparticle core allows for the effortless separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple cycles.[4]

G cluster_input Inputs cluster_process Process cluster_output Outputs Reactants 2-Aminophenol + 4-Aminobenzaldehyde Mix Combine Reactants & Catalyst (Solvent-Free) Reactants->Mix Catalyst LAIL@MNP Catalyst Catalyst->Mix Irradiate Ultrasound Irradiation (70°C, 30 min) Mix->Irradiate Separate Magnetic Separation Irradiate->Separate Product Crude Product Separate->Product RecycledCat Recovered Catalyst Separate->RecycledCat Purify Purification (e.g., Column Chromatography) Product->Purify Reuse Wash & Reuse RecycledCat->Reuse

Caption: Experimental workflow for the novel ultrasound-assisted catalytic synthesis.
Detailed Experimental Protocol: LAIL@MNP-Catalyzed Synthesis
  • Preparation: In a suitable vessel, combine 2-aminophenol (1.0 mmol), 4-aminobenzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (e.g., 4 mg).[4]

  • Reaction: Place the vessel in an ultrasonic bath operating at a frequency such as 37 kHz and heat to 70°C.[4] Irradiate the solvent-free mixture for 30 minutes. Monitor the reaction by TLC.

  • Catalyst Separation: After the reaction is complete, add a solvent like ethyl acetate to dissolve the product. Place a strong external magnet against the side of the vessel. The LAIL@MNP catalyst will be drawn to the magnet, allowing the clear product solution to be decanted.

  • Isolation: Remove the solvent from the decanted solution under reduced pressure to obtain the crude product.

  • Catalyst Recycling: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate), dry it, and it is ready for reuse in subsequent reactions.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel to achieve high purity.

Head-to-Head Comparison: Performance and Sustainability

The choice of synthetic route has profound implications for laboratory efficiency and environmental footprint. The following table provides a direct comparison of the two methodologies.

ParameterRoute 1: Traditional PPARoute 2: Novel CatalyticJustification & Insights
Yield ~85-95%[1]~90%[1][3]Both methods provide excellent yields, making yield alone a poor differentiator.
Reaction Time 4-6 hours[1]30 minutes[4]The catalytic route offers a dramatic >8-fold reduction in reaction time, significantly increasing throughput.
Temperature 150-180°C[1]70°C[4]The lower temperature of the catalytic method reduces energy consumption and is safer.
Solvent None (PPA acts as medium)Solvent-free[3]The catalytic route is inherently greener by avoiding bulk organic solvents during the reaction.
Catalyst Polyphosphoric Acid (PPA)LAIL@MNPPPA is corrosive and requires stoichiometric amounts, leading to difficult, aqueous work-ups. LAIL@MNP is used in catalytic amounts and is easily recycled.
Work-up Difficult (Pouring on ice, neutralization)Simple (Dissolve, magnetic decant)The magnetic separation is significantly faster, easier, and generates less aqueous waste than PPA hydrolysis and neutralization.
Sustainability PoorExcellentThe novel route excels with catalyst reusability, lower energy input, and solvent-free conditions, aligning with green chemistry principles.[4]

Validation and Characterization of 4-(1,3-Benzoxazol-2-yl)aniline

Regardless of the synthetic route, the identity and purity of the final product must be rigorously confirmed.

Physical Properties:

  • Molecular Formula: C₁₃H₁₀N₂O[5]

  • Molecular Weight: 210.24 g/mol [5]

  • Appearance: Off-white to light brown solid

  • Melting Point: 207-210 °C[5]

Standard Characterization Protocol
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic aromatic proton signals for the benzoxazole and aniline rings, as well as a signal for the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the characteristic C=N carbon of the oxazole ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display key stretches, including N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching for the oxazole ring (~1600 cm⁻¹), and C-O stretching (~1240 cm⁻¹).[6]

  • MS (Mass Spectrometry): Mass spectral analysis should show the molecular ion peak (M+) corresponding to the molecular weight of the product (m/z ≈ 210.24).[6]

Conclusion and Recommendations

This guide validates two distinct synthetic pathways to 4-(1,3-Benzoxazol-2-yl)aniline.

The traditional PPA-mediated synthesis remains a viable option due to its high yields and use of simple, readily available reagents. However, its harsh conditions, long reaction times, and cumbersome work-up make it less suitable for high-throughput synthesis and environmentally conscious process development.

The novel ultrasound-assisted catalytic route represents a significant advancement. It offers comparable yields in a fraction of the time and at much lower temperatures.[4] Its key advantages—operational simplicity, elimination of solvent waste, and effortless catalyst recycling—firmly establish it as the superior method according to the principles of green chemistry.

For modern drug discovery and development laboratories, embracing such sustainable and efficient technologies is not just an option but a necessity. We recommend the adoption of the novel catalytic approach for the synthesis of 4-(1,3-Benzoxazol-2-yl)aniline to enhance productivity, reduce environmental impact, and improve laboratory safety.

References

  • BenchChem. (2025). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Benzoxazole Synthesis.
  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Request PDF.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • National Institutes of Health (NIH). (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • Jetir.Org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
  • ChemSynthesis. (2025). 4-(1,3-benzoxazol-2-yl)aniline.
  • ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.

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A Researcher's Guide to the Spectroscopic Cross-Verification of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of experimentally acquired spectroscopic data for 2-(1,3-Benzoxazol-2-yl)aniline with established literature values. As researchers and drug development professionals, the ability to critically assess and cross-reference analytical data is paramount for advancing projects with confidence. This document is structured to not only present a direct comparison of spectral data but also to elucidate the causality behind the experimental choices, thereby offering a framework for robust in-house compound verification.

The Imperative of Spectroscopic Cross-Referencing

The synthesis of novel chemical entities is often fraught with the potential for side-products and isomeric impurities. This compound, a key heterocyclic scaffold, is no exception. Its structural isomer, 4-(1,3-benzoxazol-2-yl)aniline, and other related benzoxazole derivatives, can possess similar physical properties, making their differentiation by simple techniques like melting point determination challenging. It is through the meticulous application of spectroscopic methods—Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that we can achieve definitive structural elucidation and purity assessment. This guide will walk through the acquisition and interpretation of this crucial data.

Visualizing the Verification Workflow

A systematic approach to spectroscopic analysis ensures that all structural aspects of the molecule are interrogated. The following workflow diagram illustrates the logical progression from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Backbone FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Comparison Comparison with Literature Values NMR->Comparison FTIR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic cross-referencing of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. For this compound, the distinct electronic environments of the aromatic protons on the aniline and benzoxazole rings provide a unique fingerprint.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

Data Comparison: ¹H NMR
Proton Assignment Experimental δ (ppm) Literature δ (ppm)[1] Multiplicity Notes
-NH₂6.206.15br sThe broadness of this signal is characteristic of amine protons due to quadrupole broadening and exchange.
Aromatic-H7.29-6.796.74, 7.28mThese multiplets correspond to the protons on both the aniline and benzoxazole rings.
Aromatic-H7.577.51m
Aromatic-H7.727.67m
Aromatic-H8.098.03ddThis downfield doublet of doublets is characteristic of a proton in a deshielded environment.

The close correlation between the experimental and literature chemical shifts provides strong evidence for the correct isomeric structure. Minor deviations can be attributed to differences in solvent, concentration, and instrument calibration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrum is acquired on the same 400 MHz spectrometer, but with a ¹³C observe probe. A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed to yield a spectrum with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Data Comparison: ¹³C NMR
Carbon Assignment Experimental δ (ppm) Literature δ (ppm)[1]
Aromatic C-H108.7, 110.3, 116.3, 116.8, 119.4, 124.3, 124.7, 128.8, 132.4108.7, 110.3, 116.3, 116.8, 119.4, 124.3, 124.7, 128.8, 132.4
Quaternary Aromatic C141.9, 147.9, 149.3, 163.2141.9, 147.9, 149.3, 163.2

The excellent agreement between the experimental and literature ¹³C NMR data further substantiates the structural assignment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This method requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expected FT-IR Absorptions
Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H (Amine)3400-3250Symmetric & Asymmetric Stretching
C-H (Aromatic)3100-3000Stretching
C=N (Oxazole)1650-1550Stretching
C=C (Aromatic)1600-1450Ring Stretching
C-O (Oxazole)1250-1020Stretching

The presence of these characteristic bands in the experimental spectrum would provide confirmatory evidence for the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The solution is introduced into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. If a high-resolution mass spectrometer (HRMS) is used, the exact mass can be determined, which allows for the calculation of the elemental formula.

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₀N₂O, with a calculated monoisotopic mass of 210.0793 Da.

Ion Expected m/z Notes
[M+H]⁺211.0866The protonated molecular ion is expected to be the base peak in the ESI mass spectrum.
[M+Na]⁺233.0685Adducts with sodium are commonly observed.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates a robust methodology for the structural verification of this compound. The strong congruence between the experimentally acquired ¹H and ¹³C NMR data and the available literature values provides a high degree of confidence in the assigned structure. While specific literature FT-IR and mass spectra were not available for direct comparison, the expected characteristic signals and molecular ion peaks align with the known structure. This guide serves as a template for researchers to systematically and rigorously characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5354553, 2-(2-Aminophenyl)benzoxazole. Retrieved January 16, 2026 from [Link].

  • Button, G. M., & Gossage, R. A. (2003). Synthesis and characterization of 2-(o-aminophenyl)benzoxazole and its zinc(II) complexes. Main Group Metal Chemistry, 26(4), 229-232. [Link]

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A Comparative Guide to In Silico Docking of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives: Binding Affinity Analysis Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(1,3-benzoxazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this heterocyclic system allows for targeted modifications, making it a focal point for drug design and development. In silico molecular docking has emerged as an indispensable computational tool, providing critical insights into the binding mechanisms and affinities of these derivatives with their protein targets, thereby accelerating the discovery of potent therapeutic agents.[4]

This guide provides an in-depth comparison of the binding affinities of various this compound derivatives against several key protein targets implicated in disease. We will delve into the causality behind the experimental choices in a typical docking workflow, present comparative data from recent studies, and offer a standardized protocol for conducting such analyses.

Pillar I: The Experimental Workflow - A Self-Validating System

A robust molecular docking study is not merely a computational exercise; it is a self-validating system designed to produce reliable and predictive results. The credibility of any docking score hinges on the meticulous preparation of both the ligand and the target protein, followed by a validated docking procedure.

Detailed Experimental Protocol

The following protocol represents a standard, field-proven workflow for molecular docking studies.

1. Ligand Preparation:

  • 2D Structure Generation: The initial step involves drawing the this compound derivatives using chemical drawing software like ChemDraw.

  • Conversion to 3D and Energy Minimization: These 2D structures are then converted into three-dimensional models. To achieve a stable, low-energy conformation, energy minimization is performed using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations).[5][6] This step is crucial as it ensures the ligand's geometry is energetically favorable before docking.

2. Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of the target protein is retrieved from an authoritative repository like the Protein Data Bank (PDB).[6] The choice of PDB entry is critical; structures with high resolution and a co-crystallized ligand are preferred as they provide an inherent validation point.

  • Protein Refinement: The raw PDB file is prepared for docking. This involves removing water molecules, adding polar hydrogens, and assigning appropriate charges to the amino acid residues. This "clean-up" process ensures that the protein's electrostatic and steric properties are accurately represented.[7]

3. Receptor Grid Generation & Active Site Definition:

  • Defining the Binding Pocket: The active site, or the region where the ligand is expected to bind, is defined. If the protein structure contains a co-crystallized native ligand, the active site is typically defined as the space surrounding it.

  • Grid Generation: A grid box is generated around this defined active site. The docking algorithm will confine its search for binding poses within this grid, significantly improving computational efficiency and accuracy.[6]

4. Molecular Docking & Scoring:

  • Execution: The prepared ligands are docked into the defined receptor grid using software like AutoDock Vina or the Schrödinger suite. The software systematically samples various conformations and orientations of the ligand within the active site.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The output is a docking score, typically in kcal/mol, where a more negative value indicates a higher predicted binding affinity.[5]

5. Analysis and Validation:

  • Pose Analysis: The top-ranked poses are visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[4]

  • Protocol Validation: A critical step to ensure trustworthiness is to validate the docking protocol. This is achieved by removing the co-crystallized ligand from the protein's active site and docking it back in. A successful validation is marked by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose, typically under 2.0 Å.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for a typical in silico docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation - 2D to 3D Conversion - Energy Minimization (OPLS4) Grid_Gen 3. Receptor Grid Generation - Define Active Site Ligand_Prep->Grid_Gen Protein_Prep 2. Protein Preparation - Retrieve from PDB - Remove Water, Add Hydrogens Protein_Prep->Grid_Gen Docking 4. Molecular Docking - Conformational Search - Scoring (kcal/mol) Grid_Gen->Docking Analysis 5. Pose Analysis - Visualize Interactions - Hydrogen Bonds, etc. Docking->Analysis Validation Protocol Validation - Redock Native Ligand - RMSD < 2.0 Å Validation->Docking Validates Protocol Conclusion Conclusion Analysis->Conclusion

Caption: A standardized workflow for in silico molecular docking studies.

Pillar II: Comparative Binding Affinity Analysis

The true power of in silico docking lies in its ability to compare the binding potential of multiple derivatives against one or more protein targets. This allows for the rapid identification of lead compounds for further development. The table below synthesizes data from various studies, comparing the docking scores of this compound derivatives against prominent anticancer and antimicrobial targets.

Derivative Series/CompoundTarget Protein (PDB ID)Therapeutic AreaDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzoxazole Derivatives (B12, B20)mTOR (4JT5)Anticancer-7.084 to -7.426Not specified[8]
Substituted BenzoxazolesThymidylate SynthaseAnticancerNot specified, showed considerable interactionsNot specified[9]
Benzoxazole-Benzamide ConjugatesVEGFR-2AnticancerNot specified, designed as inhibitorsNot specified[10]
Phortress Analogues (3m, 3n)CYP1A1AnticancerNot specified, showed interaction modesNot specified[11]
Benzoxazole Derivatives (3, 10, 13, 14, 26)DNA GyraseAntimicrobial-6.388 to -6.687Not specified[6][8]
Benzoxazole-Oxazole HybridsAcetylcholinesteraseAlzheimer'sNot specified, showed potent inhibitionTyr347, Tyr341, Leu289, Val294[7]
Substituted BenzoxazolesPGHS ProteinAnti-inflammatoryNot specified, showed binding interactionsNot specified[8]

Analysis of Binding Interactions:

The docking score provides a quantitative measure of binding affinity, while the analysis of interaction modes offers a qualitative understanding of binding. For instance, in the study of benzoxazole-oxazole hybrids against acetylcholinesterase, the stability of the compound in the active site was attributed to specific interactions: alkyl interactions with Tyr347, Tyr341, and Leu289, and a carbon-hydrogen bond with Val294.[7] Similarly, studies on benzoxazole derivatives as mTOR inhibitors confirmed the stability of the lead compounds (B12 and B20) in the active site through 150 ns molecular dynamics simulations, which showed an average RMSD of 2.8 Å and 3.0 Å, respectively.[8] These specific interactions are what drive the binding affinity and, ultimately, the biological activity of the compound.

Visualizing Ligand-Protein Interaction

The diagram below conceptualizes the binding of a this compound derivative within the active site of a target protein, highlighting the key non-covalent interactions that stabilize the complex.

G cluster_protein Protein Active Site Res1 Tyr341 (Hydrophobic) Res2 Val294 (H-Bond) Res3 Leu289 (Hydrophobic) Res4 His450 (Pi-Pi Stacking) Ligand Benzoxazole Derivative Ligand->Res1 Hydrophobic Interaction Ligand->Res2 Hydrogen Bond Ligand->Res3 Hydrophobic Interaction Ligand->Res4 Pi-Pi Stacking

Caption: Ligand-protein interactions in the active site.

Conclusion

In silico molecular docking provides a powerful, predictive framework for evaluating the therapeutic potential of this compound derivatives. The comparative analysis reveals that specific substitutions on the benzoxazole scaffold can lead to high binding affinities against a range of therapeutically relevant proteins, including mTOR, DNA gyrase, and various cholinesterases. The docking scores, ranging from -6.3 to -8.3 kcal/mol in several studies, are indicative of strong and stable binding, corroborating the observed biological activities. By integrating a rigorous, validated docking protocol with careful analysis of molecular interactions, researchers can effectively prioritize candidates for synthesis and biological evaluation, significantly streamlining the drug discovery pipeline.

References

  • BenchChem. (n.d.). Comparative Molecular Docking Analysis of 4-Chlorobenzo[d]isoxazole Derivatives and Related Heterocyclic Compounds. Benchchem.
  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. ResearchGate.
  • Arabian Journal of Chemistry. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research.
  • Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate.
  • Singh, L. P., Chawla, V., & Saraf, S. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar.
  • National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information.
  • National Institutes of Health (NIH). (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Center for Biotechnology Information.
  • (2025). Evaluation of Antimicrobial Activities of Some 2(3H)
  • Asian Journal of Pharmaceutical and Health Sciences. (n.d.). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences.
  • (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives | Abstract. (Journal not specified).
  • National Institutes of Health (NIH). (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. National Center for Biotechnology Information.
  • IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • MDPI. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI.
  • Journal of Pharmaceutical Negative Results. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. Journal of Pharmaceutical Negative Results.
  • PubMed Central. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central.
  • JETIR. (2021). IN-SILICO DESIGN AND DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES OF 2-(1H-BENZOTRIAZOL-1- YL)ACETOHYDRAZIDE. JETIR.
  • (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (Journal not specified).
  • ResearchGate. (n.d.). Target benzoxazoles fulfilled the pharmacophoric structural features of VEGFR-2 inhibitors. ResearchGate.

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A Comparative Guide to the Cytotoxicity of 2-(1,3-Benzoxazol-2-yl)aniline and Its Structural Analogs in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology, the benzoxazole scaffold has emerged as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The compound 2-(1,3-Benzoxazol-2-yl)aniline, with its unique arrangement of three aromatic rings, serves as a foundational structure for a vast library of derivatives. A critical aspect of preclinical development is understanding the cytotoxicity of these potential therapeutic agents, not just against target cancer cells, but also against healthy, normal cells. This guide provides an in-depth, objective comparison of the cytotoxic profiles of this compound and its key structural analogs in normal (non-cancerous) cell lines, supported by available experimental data.

The primary goal for a successful chemotherapeutic agent is to exhibit high potency against malignant cells while maintaining minimal toxicity toward normal cells. This concept is quantified by the Selectivity Index (SI) , calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer).[1][2] An SI value greater than 1.0 suggests a compound is more toxic to cancer cells than normal cells, with higher values indicating a more favorable therapeutic window.[2][3]

This guide will explore the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds in normal cells, focusing on three key classes of structural analogs:

  • Isosteric Analogs: Replacing the oxygen atom in the benzoxazole ring with sulfur (to form a benzothiazole) or a nitrogen-hydrogen group (to form a benzimidazole).

  • Substituted 2-Phenyl Analogs: Modifications to the 2-phenyl ring of the core structure.

  • Substituted Benzoxazole Ring Analogs: Modifications to the fused benzene ring of the benzoxazole moiety.

Comparative Cytotoxicity Data

The following table synthesizes available in vitro cytotoxicity data for analogs of this compound against various normal cell lines. It is crucial to note that these values are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, such as incubation times and specific assay protocols.

Compound Class/DerivativeCore StructureNormal Cell LineIC50 (µM)Reference
Benzothiazole Analog 2-(4-aminophenyl)benzothiazoleHFLF (Human Fetal Lung Fibroblast)>100[4]
2-(4-aminophenyl)benzothiazoleHUVEC (Human Umbilical Vein Endothelial)>100[4]
2-(4-aminophenyl)benzothiazoleNE-4C (Murine Neural Stem Cell)>100[4]
Benzimidazole Analogs Trimethoxy-substituted 1H-benzimidazole-2-yl hydrazone (Compound 1i)3T3 (Murine Embryo Fibroblast)16.2[5]
Hydroxy/methoxy-substituted 1H-benzimidazole-2-yl hydrazone (Compound 1j)3T3 (Murine Embryo Fibroblast)>50[5]
Hydroxy/methoxy-substituted 1H-benzimidazole-2-yl hydrazone (Compound 1k)3T3 (Murine Embryo Fibroblast)26.5[5]
2-Phenylbenzoxazole Analog 2-phenylbenzoxazole fluorosulfate (ortho-substituted)3T3L1 (Murine Embryo Fibroblast)>200[6][7]

Discussion of Structure-Activity Relationships (SAR)

The Influence of the Heterocyclic Core: Benzoxazole vs. Benzothiazole vs. Benzimidazole

The heterocyclic core plays a pivotal role in determining the cytotoxic profile of these compounds.

  • Benzothiazoles: The direct sulfur analog, 2-(4-aminophenyl)benzothiazole, demonstrates a remarkable lack of toxicity in a variety of normal human cell lines, including fibroblasts (HFLF), endothelial cells (HUVEC), and neural stem cells (NE-4C), with IC50 values exceeding 100 µM.[4] This compound and its derivatives are known to be potent and highly selective anticancer agents, with their activity often dependent on metabolic activation by cytochrome P450 1A1 (CYP1A1), an enzyme that is highly expressed in certain tumor types but not in all normal tissues.[8][9] This metabolic dependence likely underpins its high selectivity and low toxicity in non-target cells.

  • Benzimidazoles: The benzimidazole scaffold, where a nitrogen atom replaces the oxygen, presents a more varied cytotoxicity profile. Certain derivatives, such as substituted 1H-benzimidazole-2-yl hydrazones, have shown significant antineoplastic activity while maintaining a degree of selectivity. For instance, while some derivatives exhibit IC50 values in the 16-27 µM range against 3T3 murine fibroblasts, others show much lower toxicity (IC50 > 50 µM).[5] This suggests that substitutions on the benzimidazole core can be modulated to enhance selectivity. Studies have shown that some benzimidazole-based platinum complexes have almost no adverse effects on normal cells, generating lower levels of reactive oxygen species (ROS) than cisplatin.[10]

  • Benzoxazoles: While direct IC50 data for this compound on normal cells is scarce in the reviewed literature, studies on closely related analogs like 2-phenylbenzoxazole derivatives show very low cytotoxicity, with IC50 values greater than 200 µM against murine 3T3L1 fibroblasts.[6][7] This suggests that the parent benzoxazole scaffold itself possesses a favorable safety profile. The anticancer activity of many benzoxazole derivatives is often attributed to specific mechanisms like the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which can be more active in tumor cells.[1]

The general trend observed from the available data suggests a hierarchy of low toxicity in normal cells: Benzothiazole ≈ Benzoxazole > Benzimidazole . The high selectivity of the benzothiazole and benzoxazole cores appears linked to tumor-specific activation mechanisms or targeted inhibition of pathways dysregulated in cancer.

Experimental Methodologies: A Guide to Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a cornerstone of preclinical drug development. The following protocols for the MTT and Sulforhodamine B (SRB) assays represent two of the most common and reliable colorimetric methods for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate normal human fibroblast cells (e.g., MRC-5 or HDFa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Normal Cells (e.g., MRC-5) in 96-well plate attach 2. Incubate 24h for cell attachment seed->attach treat 3. Add Serial Dilutions of Benzoxazole Analogs attach->treat incubate 4. Incubate 48-72h treat->incubate add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass, which is related to the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Mechanistic Insights: Why Selectivity Matters

The favorable cytotoxicity profile of many benzoxazole and benzothiazole analogs in normal cells often stems from their specific mechanisms of action, which exploit biochemical differences between normal and cancerous cells.

Mechanism_Comparison cluster_benzothiazole Benzothiazole Analog (e.g., 2-(4-aminophenyl)benzothiazole) cluster_normal_cell Normal Cell BTZ Benzothiazole Prodrug CYP1A1 CYP1A1 Enzyme (High in some tumors) BTZ->CYP1A1 Metabolic Activation Reactive Reactive Metabolite (Electrophilic Species) CYP1A1->Reactive Adducts DNA Adducts Reactive->Adducts Apoptosis_BTZ Apoptosis Adducts->Apoptosis_BTZ BTZ_Normal Benzothiazole Prodrug Low_CYP1A1 Low/No CYP1A1 Expression BTZ_Normal->Low_CYP1A1 No_Activation No Activation Low_CYP1A1->No_Activation Viability Cell Viability Maintained No_Activation->Viability

Selective activation of benzothiazoles in cancer cells.

As illustrated above, agents like 2-(4-aminophenyl)benzothiazole act as prodrugs that require metabolic activation by enzymes like CYP1A1.[8] The differential expression of such enzymes between tumor and normal tissues can create a powerful selective therapeutic strategy, leading to apoptosis in cancer cells while sparing healthy ones.

Conclusion

This guide provides a comparative overview of the cytotoxicity of this compound and its structural analogs against normal cell lines. While direct comparative data is limited, the synthesis of available literature strongly suggests that the benzoxazole and benzothiazole scaffolds are well-tolerated by normal cells, often exhibiting high IC50 values. This low intrinsic toxicity, combined with cancer-selective mechanisms of action, makes them highly attractive scaffolds for the development of next-generation anticancer therapeutics. The isosteric replacement of oxygen with sulfur (benzothiazole) appears to be a particularly effective strategy for maximizing this selectivity. Further head-to-head comparative studies are warranted to fully elucidate the subtle structure-activity relationships that govern cytotoxicity in normal cells and to guide the rational design of safer, more effective cancer therapies.

References

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available at: [Link]

  • Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast Ayca AKTAS SUKU. DergiPark. Available at: [Link]

  • The cytotoxic effect of compound 14 on normal fibroblast (hGF) cells. ResearchGate. Available at: [Link]

  • Comparison of the selectivity ratio (SR; normal/cancer cell) between 2a–2d compounds and DOX. ResearchGate. Available at: [Link]

  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. Available at: [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. NIH. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PubMed. Available at: [Link]

  • Selectivity index (IC50 of normal vs cancer cells). SI > 1.0 indicates... ResearchGate. Available at: [Link]

  • Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. PMC - NIH. Available at: [Link]

  • Selectivity index values for the cancerous cells. ResearchGate. Available at: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. RSC Publishing. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... ResearchGate. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. ResearchGate. Available at: [Link]

  • 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 2-Arylbenzoxazoles: A Focused Evaluation for the Preparation of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of 2-arylbenzoxazoles. While direct comparative data for the specific synthesis of 2-(1,3-Benzoxazol-2-yl)aniline is not extensively published, this guide establishes a robust framework for catalyst selection by evaluating performance data for the analogous and well-documented synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid or benzaldehyde derivatives. The principles, mechanisms, and experimental protocols discussed herein are directly applicable to the synthesis of our target molecule, which requires the condensation of 2-aminophenol with a 2-aminobenzoyl derivative.

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1] The target molecule, this compound, is of significant interest as a scaffold in drug discovery. The efficiency, environmental impact, and cost-effectiveness of its synthesis are critically dependent on the chosen catalyst.[2] This guide will navigate the landscape of modern catalytic systems, from reusable heterogeneous catalysts that align with green chemistry principles to highly efficient homogeneous systems.[3]

The Synthetic Challenge: A Mechanistic Overview

The synthesis of 2-arylbenzoxazoles from 2-aminophenol and an aryl aldehyde or carboxylic acid proceeds via a condensation-cyclization-aromatization cascade. Understanding this mechanism is crucial for rational catalyst selection.

  • Initial Condensation: The process begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the coupling partner (e.g., an aldehyde or carboxylic acid).

  • Intermediate Formation: This forms a Schiff base (from an aldehyde) or an amide intermediate (from a carboxylic acid).

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine or amide carbon.

  • Dehydration/Aromatization: The final step involves the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

A catalyst's role is to accelerate one or more of these steps, typically by activating the carbonyl group or facilitating the dehydration process.

Benzoxazole_Synthesis_Mechanism Reactants 2-Aminophenol + Aryl Aldehyde/Acid Intermediate Schiff Base or Amide Intermediate Reactants->Intermediate Condensation Cyclized Cyclized Intermediate (2,3-dihydro-1,3-benzoxazole) Intermediate->Cyclized Intramolecular Cyclization Product 2-Arylbenzoxazole Cyclized->Product Dehydration/ Aromatization (-H₂O) Catalyst Catalyst Catalyst->Reactants Activates Carbonyl Catalyst->Cyclized Promotes Dehydration

Caption: Generalized mechanism for catalyst-assisted synthesis of 2-arylbenzoxazoles.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency. We will compare several classes of catalysts using performance data from the synthesis of 2-phenylbenzoxazole, a reliable model for our target reaction. The key performance indicators are reaction time, temperature, yield, and catalyst reusability.

Data Summary: Catalyst Performance

The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of 2-phenylbenzoxazole. This data serves as a strong starting point for selecting a catalyst for the synthesis of this compound.

Catalyst SystemTypeCatalyst LoadingConditionsTimeYield (%)ReusabilityReference
Fe₃O₄@SiO₂-SO₃H Heterogeneous, MagneticNot specifiedSolvent-free, 50°C45 min92%5 cycles[3]
Ag@Fe₂O₃ Heterogeneous, Magnetic20 mgEtOH:H₂O (1:4), RT7 min95%Not specified[4]
BAIL Gel Heterogeneous, Ionic Liquid1.0 mol%Solvent-free, 130°C5 h98%5 cycles[5][6]
PEG-SO₃H Homogeneous, Polymer-supportedCatalytic amountNot specifiedNot specifiedSatisfactoryYes[7]
TiO₂–ZrO₂ Heterogeneous, Metal OxideNot specifiedAcetonitrile, 60°C15-25 min83-93%Not specified[5]
Potassium Ferrocyanide HomogeneousNot specifiedSolvent-free, RT (Grinding)< 2 min87-96%Not specified[5]
Triphenylbismuth dichloride Homogeneous2 equiv.1,2-DCE, 60°C18 hExcellentNo[8]
Imidazolium chloride Homogeneous50 mol%Not specifiedNot specifiedModerate-ExcellentNo[9]
In-Depth Catalyst Evaluation

Heterogeneous & Nanocatalysts (Fe₃O₄@SiO₂-SO₃H, Ag@Fe₂O₃, TiO₂–ZrO₂): These catalysts represent a significant advancement towards sustainable chemistry.[2] Their primary advantage is the ease of separation from the reaction mixture—often via simple filtration or magnetic decantation—and subsequent reuse without significant loss of activity.[3] For example, the Fe₃O₄@SiO₂-SO₃H catalyst was reused five times with only a minor drop in yield (from 92% to 84%).[3] The high surface area of nanocatalysts like Ag@Fe₂O₃ contributes to their remarkable activity, enabling reactions at room temperature with very short reaction times (7 minutes).[4] The causality behind their effectiveness often lies in the presence of acidic sites (like -SO₃H) or Lewis acidic metal centers that activate the carbonyl substrate.

Ionic Liquid Gels (BAIL Gel): Brønsted Acidic Ionic Liquid (BAIL) gels offer a unique combination of homogeneous and heterogeneous catalysis.[6] The acidic protons are readily available for catalysis, mimicking a homogeneous acid, but the gel matrix allows for easy separation by centrifugation.[6] While this system provides excellent yields (98%), it often requires higher temperatures and longer reaction times compared to some nanocatalysts.[5][6] The high thermal stability of ionic liquids makes them well-suited for these conditions.

Mechanochemical Methods (Potassium Ferrocyanide): The use of grinding with potassium ferrocyanide under solvent-free conditions is an exceptionally green and rapid method.[5] By avoiding bulk solvents and elevated temperatures, this approach minimizes waste and energy consumption. The catalytic activity is likely derived from the in-situ generation of active species through mechanical force, which facilitates molecular interactions and lowers activation barriers. The sub-two-minute reaction time is a standout feature.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing a clear methodology for catalyst screening and synthesis. The general workflow involves catalyst screening, optimization, and product analysis.

Catalyst_Screening_Workflow A Reactant Preparation (2-Aminophenol & Aldehyde) B Catalyst Screening (Parallel Reactions) A->B C Reaction Monitoring (TLC / GC-MS) B->C D Workup & Catalyst Recovery (Filtration / Centrifugation) C->D E Product Isolation & Purification (Column Chromatography) D->E H Catalyst Reusability Test D->H Recovered Catalyst F Characterization (NMR, HRMS) E->F G Performance Analysis (Yield, Purity, TOF) F->G H->B Next Cycle

Caption: General workflow for comparative catalyst screening and validation.

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol is adapted from a solvent-free method demonstrated to be highly effective.[6][10]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Target aldehyde or carboxylic acid derivative (1.0 mmol)

  • BAIL gel (0.010 g, ~1.0 mol%)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • 5 mL reaction vessel with stir bar

Procedure:

  • Reaction Setup: Add 2-aminophenol (1.0 mmol), the aldehyde/acid (1.0 mmol), and the BAIL gel (~1.0 mol%) to the reaction vessel.

  • Reaction Execution: Stir the mixture at 130°C for 5 hours. The reaction is performed without any solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Catalyst Recovery: After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate. Separate the heterogeneous BAIL gel catalyst by centrifugation.[6]

  • Product Isolation: Decant the ethyl acetate solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-arylbenzoxazole.

Protocol 2: Synthesis using a Magnetically Recoverable Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H)

This protocol leverages the advantages of heterogeneous nanocatalysis for efficiency and sustainability.[3]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Target aldehyde (1.0 mmol)

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst

  • Ethanol and Acetone (for washing)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of the Fe₃O₄@SiO₂-SO₃H nanocatalyst.

  • Reaction Execution: Heat the solvent-free mixture to 50°C and stir for approximately 45 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, add a suitable solvent like ethanol to the mixture. Place a strong magnet against the side of the vessel to immobilize the catalyst. Decant the supernatant containing the product.

  • Catalyst Washing: Wash the recovered catalyst with ethanol and acetone, then dry in an oven (~60°C) for one hour. It is now ready for reuse in a subsequent reaction.[3]

  • Product Isolation: Evaporate the solvent from the supernatant collected in step 4 to obtain the crude product for further purification if necessary.

Concluding Remarks for the Field Scientist

The synthesis of this compound can be approached with a high degree of confidence by leveraging the catalytic systems proven effective for analogous 2-arylbenzoxazoles.

  • For Speed and Green Chemistry: Nanocatalysts like Ag@Fe₂O₃ or mechanochemical methods using potassium ferrocyanide offer the fastest reaction times at room temperature, aligning perfectly with green chemistry principles.[4][5]

  • For High Yield and Robustness: The BAIL gel system, while requiring higher temperatures, provides excellent and reliable yields, with the benefit of catalyst recyclability.[6]

  • For Scalability and Ease of Handling: Magnetically recoverable catalysts such as Fe₃O₄@SiO₂-SO₃H are highly attractive for larger-scale synthesis due to their operational simplicity and proven reusability, which is a critical factor in reducing process costs.[2][3]

The ultimate choice of catalyst will depend on the specific priorities of the research or development program, balancing factors of speed, cost, yield, and environmental impact. The protocols and comparative data provided in this guide offer a validated starting point for any scientist embarking on the synthesis of this important class of molecules.

References

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  • Nguyen, L. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2236–2243. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648178/]
  • Oishi, T., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373–1381. [URL: https://www.beilstein-journals.org/bjoc/articles/18/155]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Prioritizing Safety and Compliance

Hazard Profile and Waste Characterization

The disposal protocol is dictated by the inherent hazards of the chemical. Based on its aniline and benzoxazole structure, 2-(1,3-Benzoxazol-2-yl)aniline must be presumed to possess a hazard profile similar to related compounds.

Causality of Hazard:

  • Aniline Moiety: The aniline component is associated with significant health risks. It is toxic if swallowed, inhaled, or absorbed through the skin and is classified as a probable human carcinogen.[1][2][8] Aniline primarily affects the blood's ability to carry oxygen, leading to methemoglobinemia, and can cause damage to organs through prolonged exposure.[1][2]

  • Benzoxazole Moiety: Benzoxazole derivatives are known to have a wide range of biological activities and can be irritating to the eyes, skin, and respiratory system.[9][10]

  • Environmental Hazard: Heterocyclic aromatic compounds and aniline derivatives are often very toxic to aquatic life with long-lasting effects.[2][11] Their improper release can lead to significant environmental contamination.[11]

It is the legal responsibility of the waste generator to accurately characterize the waste.[6][7] Given the data, this compound must be classified as hazardous waste. For regulatory purposes, it is prudent to reference the EPA hazardous waste code for aniline, U012 , as a likely applicable classification for this derivative.[6][12][13]

Table 1: Presumed Hazard Profile for this compound
Hazard ClassificationDescriptionSupporting Rationale (Based on Analogues)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Aniline is classified as acutely toxic (Category 3).[2][8]
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.Benzoxazole and aniline compounds are known irritants.[9][14]
Carcinogenicity Suspected of causing cancer.Aniline is classified as a probable human carcinogen (IARC Group 2B, ACGIH A3).[1][6]
Mutagenicity Suspected of causing genetic defects.Aniline is suspected of causing genetic defects.[2]
Target Organ Toxicity Causes damage to organs (blood) through prolonged or repeated exposure.A well-documented effect of aniline exposure.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.A common hazard for aniline and related aromatic compounds.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and regulatory compliance. This process begins the moment the chemical is deemed waste and ends with its documented transfer to a certified disposal facility.

Immediate Segregation and Containerization
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Select an Appropriate Container:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[4]

    • Ensure the container is in good condition, free from cracks or residue from previous use.

    • The container should be large enough to hold the expected volume of waste without being more than 80% full to allow for vapor expansion.

  • Transfer Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[4][7]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves (butyl rubber or Viton are recommended for aniline; nitrile gloves are not sufficient for prolonged contact).[4]

    • For solid waste, avoid generating dust.[7] If transferring a solution, use a funnel to prevent spills.

Waste Labeling and Storage
  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must be clear, legible, and permanently affixed.

    • Use an official hazardous waste tag provided by your institution's EHS department.

    • Clearly write the words "Hazardous Waste ".

    • List the full chemical name: "This compound " and any other components in the waste mixture with their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

    • Record the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory.[4]

    • The storage area must be in a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents and strong acids.[9][15]

    • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Final Disposal Workflow

The ultimate disposal of this compound must be accomplished via high-temperature incineration at a licensed hazardous waste facility. This is not a procedure to be performed in the lab.

  • Request Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.

  • Documentation: Maintain a logbook or record of the waste generated, including the chemical name, quantity, and date of disposal request. This is critical for regulatory compliance and waste tracking.

  • Professional Disposal: The licensed waste disposal service will transport the waste for final destruction in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][16]

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposition start Waste Generated (Solid, Liquid, or Contaminated PPE) characterize Characterize as Hazardous Waste (Presumed Toxic, Carcinogen, Ecotoxic) start->characterize segregate Segregate into Dedicated, Compatible Waste Container characterize->segregate label_waste Attach & Fill Out Hazardous Waste Label segregate->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store request Request Pickup by Institutional EHS Office store->request document Maintain Internal Disposal Records request->document end Disposal by Licensed Contractor (High-Temperature Incineration) document->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including double gloves (if available), a lab coat, and safety goggles.

  • Containment: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[17] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[17]

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

Major Spill (Outside a Fume Hood or Large Volume)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[4][7]

  • Isolate: Secure the area and prevent entry. If safe to do so, close the door to the laboratory.

  • Ventilate: If possible and safe, increase ventilation to the area.

  • Call for Help: Contact your institution's emergency response line and the EHS office immediately. Provide them with the chemical name, location, and estimated quantity of the spill.

  • Do Not Attempt to Clean Up: A major spill requires trained emergency responders.[4][18]

References

  • Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)
  • Aniline Standard Operating Procedure. Washington State University Environmental Health & Safety.
  • Essential Safety and Operational Guide for 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Benchchem.
  • Safety Data Sheet - Benzoxazole. Fisher Scientific.
  • Safety D
  • Standard Operating Procedure for Aniline or Aniline Dyes. Rutgers University Environmental Health and Safety.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Safety Data Sheet - 4-(Benzo[d]oxazol-2-yl)aniline. Angene Chemical.
  • This compound. Chemical Point.
  • Safe Disposal of 2-(1H-Benzo[d]imidazol-2-yl)
  • Disposal of chemical waste at FKF. University of Southern Denmark (SDU).
  • Safety D
  • 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline. Sigma-Aldrich.
  • Chemical Waste Management for Labor
  • Aniline Fact Sheet. Vermont Department of Health.
  • 2-(1,3-Benzothiazol-2-yl)aniline.
  • Safety D
  • RCRA Waste Code. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).
  • Aniline Safety D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).
  • 4-(5-sec-butyl-1,3-benzoxazol-2-yl)aniline. ChemicalBook.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline. ChemScene.
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

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A Comprehensive Guide to the Safe Handling of 2-(1,3-Benzoxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 2-(1,3-Benzoxazol-2-yl)aniline. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring both your safety and the integrity of your research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and potentially hazardous analogous compounds, such as aniline and benzoxazole.

Hazard Identification and Risk Assessment

Given its structural components, this compound should be handled as a substance with a significant hazard potential. Aniline, a primary component, is classified as toxic if inhaled, ingested, or absorbed through the skin.[1] It is also a suspected carcinogen and mutagen.[1][2][3][4] Benzoxazole is known to cause skin and serious eye irritation.[5] Therefore, it is imperative to treat this compound with extreme caution.

Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5][6][7][8][9]

  • Sensitization: May cause an allergic skin reaction.[3][4][7][8]

  • Carcinogenicity/Mutagenicity: Suspected of causing cancer and genetic defects.[1][3][4][7][8]

  • Aquatic Toxicity: Presumed to be very toxic to aquatic life with long-lasting effects.[1][3][10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartProtective EquipmentSpecification/Standard
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[11]
Skin Chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves may be suitable for short-term use but are not recommended for prolonged contact with aniline-like substances.[1][12]Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[9][11]
Protective clothing to prevent skin exposure, including a fully-buttoned lab coat.[1][9][13]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][11]If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[11]

Safe Handling and Storage Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram outlines the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure in Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction disp_decon Decontaminate Glassware handle_reaction->disp_decon Experiment Complete disp_waste Segregate Hazardous Waste disp_decon->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store

Caption: Workflow for Safely Handling this compound

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets for aniline and benzoxazole to understand the potential hazards.[1]

    • Ensure a safety shower and eyewash station are easily accessible.[1]

    • Don all required PPE as outlined in the table above.

    • All work must be conducted in a properly functioning chemical fume hood or a glove box.[1]

  • Handling:

    • Weigh and transfer the chemical within the fume hood to minimize inhalation exposure.

    • Keep containers tightly closed when not in use.[5][12]

    • Avoid creating dust if handling a solid form.

    • Wash hands thoroughly after handling, even if gloves were worn.[1][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][12]

    • Keep containers tightly sealed.[12]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response:
  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection if necessary.[10]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[1][10] Do not use combustible materials like paper towels.[10] For solid spills, gently sweep or vacuum to avoid generating dust.[11]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[10]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting.[1] Rinse mouth with water.[14] Seek immediate medical attention.[1]

Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat all waste containing this compound as hazardous waste.[10]

  • Containerization: Collect waste in a designated, compatible, and leak-proof container with a secure lid.[1][10][12]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][10]

  • Storage and Disposal: Store the waste container in a designated, secure area away from incompatible materials.[12] Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[12]

References

  • Rutgers University. Aniline Standard Operating Procedure.

  • Enamine. 2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethan-1-one Safety Data Sheet.

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

  • Fisher Scientific. Benzoxazole Safety Data Sheet.

  • PubChem. 2-(1,3-Benzothiazol-2-yl)aniline.

  • Sigma-Aldrich. Aniline Safety Data Sheet.

  • Thermo Fisher Scientific. 3-(1H-1,2,4-Triazol-1-yl)aniline Safety Data Sheet.

  • Angene Chemical. 4-(Benzo[d]oxazol-2-yl)aniline Safety Data Sheet.

  • BenchChem. Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.

  • Scribd. Aniline Safety Data Sheet.

  • Washington State University. Aniline Standard Operating Procedure.

  • Cole-Parmer. N-Methyl-3-(3-methyl[1][5][9]triazolo[4,3-b]pyridazin-6-yl)aniline Material Safety Data Sheet.

  • Key Organics. N,N,3-trimethyl-4-{6-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl} aniline Safety Data Sheet.

  • Chemos GmbH & Co.KG. Aniline Safety Data Sheet.

  • BenchChem. Essential Safety and Operational Guide for 2-Methyl-4-(1,3-oxazol-2-yl)aniline.

  • Penta Chemicals. Aniline Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.